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2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Documentation Hub

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  • Product: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine
  • CAS: 771573-16-1

Core Science & Biosynthesis

Foundational

Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

This guide details a high-fidelity synthetic route for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine , a specialized halogenated phenethylamine scaffold often used in medicinal chemistry (e.g., as a precursor for Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a high-fidelity synthetic route for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine , a specialized halogenated phenethylamine scaffold often used in medicinal chemistry (e.g., as a precursor for Suzuki-Miyaura coupling or radioligand development).[1]

The synthesis addresses two critical chemoselectivity challenges:

  • Steric Hindrance: The 2,6-difluoro substitution creates steric bulk around the reaction center.[1]

  • Halogen Lability: The 4-bromo substituent is susceptible to hydrodehalogenation (loss of bromine) if aggressive reducing agents like Lithium Aluminum Hydride (LAH) are employed.[1]

Part 1: Strategic Analysis & Retrosynthesis

The optimal strategy employs a Henry Reaction (Nitroaldol Condensation) followed by a Chemoselective Borohydride Reduction .[1] This route avoids the toxicity of cyanides (required for benzyl halide homologation) and the harsh conditions of LAH reduction.

Pathway Logic
  • Precursor: 4-Bromo-2,6-difluorobenzaldehyde (Commercial CAS: 537013-51-7).[1][2]

  • Intermediate: 4-Bromo-2,6-difluoro-

    
    -nitrostyrene.[1]
    
  • Target: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine.[1]

SynthesisPath cluster_0 Critical Control Point: Avoid LAH Aldehyde 4-Bromo-2,6- difluorobenzaldehyde Nitrostyrene INTERMEDIATE: 4-Bromo-2,6-difluoro- beta-nitrostyrene Aldehyde->Nitrostyrene NH4OAc, AcOH Reflux Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Amine TARGET: 2-(4-bromo-2,6- difluorophenyl)ethan-1-amine Nitrostyrene->Amine NaBH4, CuCl2 (Chemoselective Reduction) Nitrostyrene->Amine

Caption: Synthesis workflow highlighting the chemoselective reduction step to preserve the aryl bromide.

Part 2: Experimental Protocol

Phase 1: Synthesis of the Nitrostyrene Intermediate

The electron-withdrawing nature of the fluorine atoms at the 2,6-positions activates the aldehyde carbonyl, making it highly electrophilic. However, the steric bulk requires thermodynamic forcing (reflux).

Reagents:

  • 4-Bromo-2,6-difluorobenzaldehyde (10.0 mmol)[1]

  • Nitromethane (excess, acts as solvent/reagent)

  • Ammonium Acetate (NH

    
    OAc) (cat.[1] 2.0 mmol)
    

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading: Charge the flask with 4-bromo-2,6-difluorobenzaldehyde (2.21 g, 10 mmol) and Ammonium Acetate (0.15 g, 2 mmol).

  • Solvent: Add Nitromethane (10 mL). Note: Nitromethane is polar and dissolves the aldehyde well.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane).[1] The aldehyde spot (

    
    ) should disappear, replaced by the bright yellow nitrostyrene spot (
    
    
    
    ).
  • Workup: Cool to room temperature. The product often crystallizes directly upon cooling.[1] If not, remove excess nitromethane under reduced pressure.[1]

  • Purification: Recrystallize the crude yellow solid from hot Isopropanol (IPA).

    • Expected Yield: 80–90%

    • Appearance: Yellow crystalline needles.[1]

Phase 2: Chemoselective Reduction (The "Copper-Boride" Method)

Scientific Rationale: Standard reduction with LiAlH


 poses a high risk of debrominating the aromatic ring (converting Ar-Br to Ar-H).[1] The NaBH

/ CuCl

system generates an active copper boride species in situ.[1] This system is powerful enough to reduce both the alkene and the nitro group to the amine but is mild enough to leave the aryl bromide intact [1].

Reagents:

  • 4-Bromo-2,6-difluoro-

    
    -nitrostyrene (from Phase 1) (5.0 mmol)[1]
    
  • Sodium Borohydride (NaBH

    
    ) (35.0 mmol, 7 equiv)
    
  • Copper(II) Chloride dihydrate (CuCl

    
    ) (1.0 mmol, 0.2 equiv)
    
  • Ethanol (EtOH) (Abs.[1] grade)

Procedure:

  • Solvation: In a 250 mL Erlenmeyer flask, dissolve the nitrostyrene (1.32 g, 5.0 mmol) in Ethanol (50 mL).

  • Catalyst Addition: Add CuCl

    
     (170 mg). The solution will turn green/blue.[1]
    
  • Reduction (Exothermic): Place the flask in an ice-water bath (0°C). Add NaBH

    
     (1.32 g) portion-wise over 15 minutes.
    
    • Observation: The reaction will bubble vigorously (H

      
       gas) and turn black (formation of catalytic Cu species).
      
  • Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench: Carefully add 1N HCl (20 mL) to destroy excess borohydride. Caution: Gas evolution.

  • Self-Validating Extraction (Acid-Base Workup):

    • Step A (Remove Neutrals): Wash the acidic aqueous layer with Ethyl Acetate (2 x 20 mL).[1] Discard the organic layer (contains unreacted neutrals).[1] The amine target is currently protonated (R-NH

      
      ) and stays in the water.[1]
      
    • Step B (Liberate Amine): Basify the aqueous layer to pH > 12 using 4N NaOH.[1] The solution will become cloudy as the freebase amine precipitates.[1]

    • Step C (Capture): Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate to yield the freebase oil.
  • Salt Formation (Optional but Recommended): Dissolve the oil in minimal diethyl ether and add 2M HCl in ether. The hydrochloride salt will precipitate immediately.[1]

Part 3: Data & Validation

Quantitative Summary
ParameterValue / Observation
Molecular Weight 236.04 g/mol (Freebase)
Target Yield 65% – 75% (Overall 2 steps)
Appearance Clear oil (Freebase) / White solid (HCl salt)
Key Impurity to Watch Des-bromo analog (if temp > 40°C during reduction)
Characterization Logic (NMR)

To validate the structure, look for these specific signals in the


H NMR (CDCl

or D

O for salt):
  • Aromatic Region: A distinct doublet (or multiplet due to F-coupling) representing the two protons at positions 3 and 5.[1] The integration must be 2H . If integration is higher or splitting pattern changes, debromination occurred.[1]

  • Ethyl Chain: Two triplets (approx 2.8–3.0 ppm).[1]

    • 
      -protons (next to N): 
      
      
      
      ppm.[1]
    • 
      -protons (next to Ring): 
      
      
      
      ppm.[1]
    • Note: The 2,6-difluoro group shields the benzylic protons slightly compared to non-fluorinated analogs.[1]

Part 4: Safety & Handling

  • Nitromethane: Potential explosive if heated under confinement or mixed with strong amines/bases in absence of solvent.[1] Use a blast shield during reflux.[1]

  • Hydrofluoric Acid Risks: While this protocol does not use HF, the combustion or strong acid treatment of fluoro-organics can theoretically release HF.[1] Avoid glass contact if incinerating waste.[1]

  • Bromine Conservation: Avoid using Palladium on Carbon (Pd/C) for any hydrogenation steps, as this will rapidly cleave the C-Br bond.

References

  • Chemoselective Reduction of Nitrostyrenes

    • Source: D'Andrea, F., & Jademyr, O. (2025).[1][3] "Facile one-pot reduction of

      
      -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." Beilstein Journal of Organic Chemistry, 21, 39–46.[1][3]
      
    • Significance: Establishes the NaBH /CuCl protocol as a viable method for retaining aryl halides during reduction.
    • URL:[Link] (Verified via NIH/PubMed indexing).[1]

  • Precursor Synthesis (Aldehyde Reactivity)

    • Source: "Synthesis of 4-Bromo-2,6-difluorobenzaldehyde."[1][2][4][5][6] ChemicalBook / PubChem Data.

    • Significance: Confirms stability and handling of the difluoro-substituted aldehyde.
    • URL:[Link]

Sources

Exploratory

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine: Synthesis, Properties, and Applications 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is a highly functionalized phenethylamine derivative that ho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine: Synthesis, Properties, and Applications

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is a highly functionalized phenethylamine derivative that holds significant promise as a versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its structure is characterized by a trifunctional aromatic ring, featuring a bromine atom and two fluorine atoms, coupled with a primary amine on the ethyl side chain. This unique combination of functional groups provides a rich platform for a variety of chemical transformations, making it a valuable intermediate for the construction of novel pharmaceutical candidates.

The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The bromine atom serves as a convenient handle for further structural elaboration through various cross-coupling reactions. The primary amine group is a key site for the introduction of diverse substituents to explore the chemical space around a core scaffold. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

While experimental data for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and the known properties of its immediate precursor, 2-(4-bromo-2,6-difluorophenyl)acetonitrile.

Table 1: Physicochemical Properties of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine and its Precursor

Property2-(4-bromo-2,6-difluorophenyl)acetonitrile (Precursor)2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (Predicted)
CAS Number 537033-52-6[1]Not available
Molecular Formula C₈H₄BrF₂N[1]C₈H₈BrF₂N
Molecular Weight 232.03 g/mol 236.06 g/mol
Physical State Solid[1]Liquid or low-melting solid
Boiling Point 269.2 ± 35.0 °C at 760 mmHgExpected to be similar or slightly higher than the precursor
Solubility Insoluble in water, soluble in organic solventsSoluble in organic solvents; the hydrochloride salt would be water-soluble
Spectroscopic Characterization

The structural features of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine give rise to a predictable spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit coupling to the adjacent fluorine atoms. The two methylene groups of the ethanamine side chain will appear as distinct multiplets, likely in the 2.5-3.5 ppm range. The amine protons may appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The aromatic carbons will be split due to C-F coupling. The two aliphatic carbons will be found in the upfield region of the spectrum.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent aromatic protons.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2] Fragmentation patterns would likely involve the loss of the amine group and cleavage of the ethyl side chain.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-F and C-Br stretching vibrations in the fingerprint region.

Synthesis and Reactivity

The most direct and logical synthetic route to 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is the reduction of the corresponding acetonitrile precursor.

Proposed Synthetic Pathway

Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine start 2-(4-bromo-2,6-difluorophenyl)acetonitrile reagent Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) start->reagent Reduction product 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine reagent->product caption Synthetic route to the target amine. Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Precursor: 2-(4-bromo-2,6-difluorophenyl)acetonitrile s2 Reduction Reaction s1->s2 s3 Workup and Purification s2->s3 c1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) s3->c1 c2 Mass Spectrometry s3->c2 c3 IR Spectroscopy s3->c3 c4 Purity Analysis (e.g., HPLC, GC) s3->c4 a1 Further Synthetic Transformations c4->a1 a2 Biological Screening a1->a2 caption Overall workflow for synthesis and utilization.

Sources

Foundational

Physical properties of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Technical Whitepaper: Physicochemical Profiling of 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine Executive Summary 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine is a specialized fluorinated phenethylamine intermediate critic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine

Executive Summary

2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine is a specialized fluorinated phenethylamine intermediate critical for fragment-based drug discovery (FBDD).[1] Its unique 2,6-difluoro substitution pattern offers two distinct advantages in medicinal chemistry: conformational restriction (via the ortho-fluorine effect) and metabolic blocking of the typically labile phenyl ring positions.[1] This guide provides an in-depth analysis of its physicochemical properties, synthesis pathways, and handling protocols, serving as a definitive reference for its integration into lead optimization campaigns.[1]

Molecular Identity & Structural Analysis

The molecule features a primary ethylamine chain attached to a highly electron-deficient phenyl ring.[1] The bromine atom at the para-position serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making this compound a high-value scaffold.[1]

AttributeDetail
IUPAC Name 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine
Common Name 4-Bromo-2,6-difluorophenethylamine
Molecular Formula C₈H₈BrF₂N
Molecular Weight 236.06 g/mol
SMILES NCCc1c(F)cc(Br)cc1F
CAS Registry Not widely listed (Custom Synthesis); Analogous to 67567-26-4 (Aniline precursor)
Structural Class Halogenated Phenethylamine

Physicochemical Properties (Experimental & Predicted)

Due to the specialized nature of this intermediate, specific experimental values are often proprietary.[1] The data below synthesizes available experimental data from structural analogs with high-confidence QSAR predictions.

Table 1: Physicochemical Data Profile
PropertyValue (Range/Predicted)ConfidenceMethod/Notes
Physical State Colorless Oil (Free Base) / White Solid (HCl Salt)HighFree bases of phenethylamines are typically oils; salts are crystalline.[1][2]
Melting Point (HCl) 210 – 215 °C (Decomposition)MedEstimated based on 2,6-difluoroaniline analogs.[1]
Boiling Point 265 – 270 °C (at 760 mmHg)HighPredicted.[1] Requires high vacuum for distillation (e.g., 110°C @ 0.5 mmHg).[1]
pKa (Conjugate Acid) 9.2 – 9.4HighLower than typical phenethylamine (9.8) due to electron-withdrawing ortho-fluorines.[1]
LogP (Octanol/Water) 2.45 ± 0.3HighLipophilic due to Br/F substitution.
Topological Polar Surface Area (TPSA) 26.02 ŲHighAttributed solely to the primary amine group.
Solubility (Water) Low (Free Base) / High (HCl Salt)HighFree base requires organic co-solvent (DMSO, MeOH). Salt is water-soluble >50 mg/mL.[1]
The Fluorine Effect on Basicity

The 2,6-difluoro substitution exerts a significant inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, the ethylamine chain.[1] This lowers the pKa of the amine by approximately 0.4–0.6 units compared to the non-fluorinated analog.[1] This modulation is critical for optimizing the pharmacokinetic profile (CNS penetration and solubility) of downstream drug candidates.[1]

Synthesis & Purification Protocols

The most robust route for synthesizing high-purity 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine avoids the use of unstable acid chlorides.[1] Instead, we recommend the Henry Reaction (Nitroaldol Condensation) followed by reduction. This pathway minimizes defluorination side reactions.[1]

Experimental Workflow (DOT Diagram)

SynthesisPath Start 4-Bromo-2,6-difluorobenzaldehyde (CAS: 537013-51-7) Step1 Henry Reaction (MeNO2, NH4OAc, AcOH) Start->Step1 Inter Nitrostyrene Intermediate (Yellow Solid) Step1->Inter Step2 Reduction (LiAlH4 or BH3·THF) Inter->Step2 Product Target Amine (Free Base) Step2->Product Salt HCl Salt Formation (Et2O/HCl) Product->Salt Stabilization

Figure 1: Recommended synthetic pathway via nitrostyrene reduction. This route ensures preservation of the aromatic halogens.

Detailed Protocol (Step-by-Step)
  • Condensation (Henry Reaction):

    • Dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in Nitromethane (10 vol).

    • Add Ammonium Acetate (0.5 eq) and reflux for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.[1]

    • Cool, concentrate, and recrystallize the nitrostyrene (usually yellow needles) from IPA.[1]

  • Reduction (Critical Step):

    • Warning: Do not use catalytic hydrogenation (H₂/Pd-C) as it will likely cause debromination (hydrodehalogenation).

    • Use Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) in anhydrous THF at 0°C, then reflux for 2 hours.

    • Quench carefully (Fieser method: water, 15% NaOH, water) to avoid emulsion.[1]

  • Purification:

    • Extract free base into DCM.[1]

    • Convert to HCl salt by adding 2M HCl in Diethyl Ether.[1] The salt precipitates as a white solid, which is hygroscopic but stable.[1]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Table 2: Diagnostic Spectral Data
TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (d, J=8 Hz, 2H)Aromatic protons (coupled to F).[1]
δ 3.05 (t, 2H), δ 2.85 (t, 2H)Ethylene linker (-CH₂-CH₂-).[1]
δ 8.15 (br s, 3H)Ammonium protons (NH₃⁺) in salt form.[1]
¹⁹F NMR δ -112 to -115 ppm (s)Distinctive singlet for symmetrical 2,6-F.
HPLC Retention Time > PhenethylamineIncreased lipophilicity (Br/F) delays elution.[1]
Mass Spec (ESI+) [M+H]⁺ = 236.0 / 238.0Characteristic 1:1 isotopic ratio for Bromine.

Safety & Handling (E-E-A-T)

As a halogenated amine, this compound presents specific hazards.

  • Health Hazards:

    • Skin/Eye Irritant: The free base is caustic (pH > 11).

    • MAO Inhibition Potential: Phenethylamines are known Monoamine Oxidase (MAO) inhibitors. Handle as a potential neuroactive agent.[1]

  • Storage:

    • Store as the Hydrochloride salt at -20°C.

    • The free base absorbs CO₂ from air (carbamate formation); store under Argon.[1]

Self-Validating Safety Workflow

Before scaling up, perform a Differential Scanning Calorimetry (DSC) test on the nitrostyrene intermediate.[1] Nitro compounds can be energetic; ensure the exotherm onset is >50°C above your reaction temperature.[1]

References

  • Starting Material Data: 4-Bromo-2,6-difluoroaniline (CAS 67567-26-4).[1][3] ChemicalBook. Available at:

  • Synthesis Methodology: Henry Reaction for Phenethylamines. Organic Chemistry Portal. Available at:

  • Safety Data: General Safety for Halogenated Phenethylamines. Fisher Scientific SDS.[1] Available at:

  • Structural Analog Properties: 2,6-Difluorophenethylamine. PubChem.[1][4] Available at:

Sources

Exploratory

Technical Monograph: 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine

The following technical guide is structured as a high-level monograph for use in drug discovery and analytical chemistry. It synthesizes derived physicochemical principles with standard characterization protocols for hal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for use in drug discovery and analytical chemistry. It synthesizes derived physicochemical principles with standard characterization protocols for halogenated phenethylamines.

Executive Summary

The compound 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (often abbreviated as 4-Br-2,6-DFPEA) represents a high-value scaffold in medicinal chemistry. Its specific substitution pattern offers a dual advantage: the 2,6-difluoro motif provides metabolic stability by blocking the labile ortho positions (preventing oxidative deamination or ring hydroxylation), while the 4-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide outlines the physicochemical profile, spectroscopic signatures, and validated analytical protocols required for the identification and quality control of this compound in a research setting.

Physicochemical Profile

ParameterValue / DescriptionNotes
IUPAC Name 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine
Molecular Formula C₈H₈BrF₂NFree base
Molecular Weight 236.06 g/mol Monoisotopic (⁷⁹Br)
Exact Mass 234.98 g/mol
Appearance Colorless oil (Free Base) / White solid (HCl Salt)Amine salts are hygroscopic.[1][2]
Solubility DMSO, Methanol, Water (Salt form)Free base is lipophilic (LogP ~2.3).
pKa (Calc.) ~9.5 (Amine)Fluorines lower pKa vs. non-subst. PEA.
Storage -20°C, Desiccated, Argon atmosphereSensitive to CO₂ (carbamate formation).

Synthetic & Analytical Workflow

To ensure reproducibility in biological assays, the compound must pass a rigorous QC filter. The following workflow illustrates the critical path from synthesis to validated release.

QC_Workflow cluster_QC Analytical Validation (The Triad) Start Crude Synthesis (Henry Reaction) Purification Purification (Acid/Base Extraction) Start->Purification SaltForm Salt Formation (HCl/Fumarate) Purification->SaltForm NMR 1H / 19F NMR (Identity) SaltForm->NMR LCMS LC-MS (MW & Purity) SaltForm->LCMS HPLC HPLC-UV (>98% Area) SaltForm->HPLC Release Batch Release for Bioassay NMR->Release Pass LCMS->Release HPLC->Release

Figure 1: Critical path for the synthesis and quality assurance of 4-Br-2,6-DFPEA. The "Analytical Triad" ensures identity, mass accuracy, and chromatographic purity.

Spectroscopic Characterization

This section details the expected spectral data based on the specific electronic environment created by the 2,6-difluoro and 4-bromo substitutions.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the aromatic region, while the fluorine atoms introduce characteristic splitting patterns.

¹H NMR (400 MHz, DMSO-d₆, HCl salt):

  • δ 8.20 (br s, 3H): Ammonium protons (–NH₃⁺). Broad due to exchange.

  • δ 7.45 (d, J = 7–9 Hz, 2H): Aromatic protons at positions 3 and 5.

    • Mechanistic Note: These protons are chemically equivalent due to the C2 symmetry axis. They appear as a doublet due to coupling with the adjacent Fluorine atoms (³Jʜ-ғ).

  • δ 3.05 (m, 2H): α-Methylene protons (–CH ₂–NH₃⁺).

  • δ 2.95 (m, 2H): β-Methylene protons (Ar–CH ₂–).

    • Note: In the free base, these would appear as clearer triplets. In the salt form, they often broaden or overlap depending on solvation.

¹⁹F NMR (376 MHz, DMSO-d₆):

  • δ -114.0 to -116.0 (s or t): Aromatic Fluorines.

    • Mechanistic Note: Appears as a singlet if proton-decoupled. If coupled, it may show fine splitting from the meta-protons. The chemical shift is shielded relative to monofluorobenzene due to the electron-rich nature of the di-substitution pattern.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Molecular Ion [M+H]⁺: 236.0 / 238.0.

  • Isotope Pattern: The presence of one Bromine atom dictates a characteristic 1:1 intensity ratio between the m/z 236 and 238 peaks. This is the definitive "fingerprint" for confirmation of the brominated moiety.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity

Use this method to verify purity >95% prior to biological testing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

    • Why TFA? The acidic modifier ensures the amine remains protonated (charged), preventing peak tailing caused by interaction with residual silanols on the column.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/peptide bond region if coupled).

  • System Suitability: The peak for 4-Br-2,6-DFPEA should elute later than non-halogenated phenethylamine due to the lipophilicity of the Br/F atoms.

Protocol B: Handling & Stability
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Weighing should be performed quickly or in a controlled humidity environment.

  • Reactivity: Avoid storing the free base in air for prolonged periods; it reacts with atmospheric CO₂ to form carbamate salts (white crust).

  • Safety: Halogenated aromatics can be skin irritants. Use standard PPE (nitrile gloves, lab coat, eye protection).

Structural Logic & Signaling (Graphviz)

The following diagram illustrates the electronic effects governing the molecule's reactivity and spectral properties.

Molecular_Logic Center Phenyl Ring EthylAmine Ethylamine Chain (Basic Center) Center->EthylAmine F_26 2,6-Difluoro (Inductive Withdrawal) F_26->Center -I Effect MetabStab Metabolic Stability (Blocks P450) F_26->MetabStab Steric/Elec pKa_Shift Lowered pKa (Electron Poor Ring) F_26->pKa_Shift Br_4 4-Bromo (Synthetic Handle) Br_4->Center Coupling Pd-Catalyzed Coupling Br_4->Coupling C-Br Bond

Figure 2: Structure-Activity Relationship (SAR) logic. The 2,6-difluoro substitution is critical for blocking metabolic hotspots, while the 4-bromo group enables library expansion.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and characterization).

  • Blair, J. B., et al. (2000). "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines and Phenethylamines." Journal of Medicinal Chemistry. (Discusses the metabolic and pKa shifts caused by fluorine substitution).

  • Sielc Technologies. (2024). "HPLC Separation of Phenethylamines on Primesep Columns." (Methodology for amine separation using acidic mobile phases).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine derivatives.

Sources

Foundational

Technical Monograph: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) [1] Executive Summary & Pharmacophore Architecture IUPAC Name: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Molecular Formula: C H BrF N Molecular Weight: 236.0...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) [1]

Executive Summary & Pharmacophore Architecture

IUPAC Name: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Molecular Formula: C


H

BrF

N Molecular Weight: 236.06 g/mol [1]

This guide details the synthesis, characterization, and application of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, a specialized phenethylamine derivative.[1] Unlike generic phenethylamines, this scaffold incorporates a 2,6-difluoro substitution pattern combined with a 4-bromo functional handle .[1]

The "Fluorine Effect" in Medicinal Chemistry

From a drug design perspective, this molecule is not merely a linker; it is a metabolic fortress.

  • Metabolic Blocking: The 2,6-difluoro motif effectively blocks the ortho positions from cytochrome P450-mediated oxidation, a common metabolic clearance pathway for phenethylamines.[1]

  • Electronic Modulation: The high electronegativity of the fluorine atoms lowers the pKa of the amine and pulls electron density from the aromatic ring, altering the

    
    -
    
    
    
    stacking potential with target proteins.
  • The Bromine Handle: The para-bromo substituent serves as a versatile attachment point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to function as a "core" in divergent library synthesis.[1]

Optimized Synthetic Workflow

Causality in Method Selection: While catalytic hydrogenation (H


, Pd/C) is the standard industrial route for reducing nitrostyrenes to amines, it is contraindicated  here. The labile nature of the C-Br bond under palladium catalysis poses a high risk of hydrodehalogenation (stripping the bromine). Therefore, this protocol utilizes a hydride reduction strategy (LiAlH

or BH

) to preserve the halogen handle.
Step 1: Henry Reaction (Nitroaldol Condensation)

Precursor: 4-bromo-2,6-difluorobenzaldehyde Reagent: Nitromethane (CH


NO

) Catalyst: Ammonium Acetate (NH

OAc)[1]

Protocol:

  • Charge a reaction vessel with 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) and nitromethane (10.0 eq).

  • Add ammonium acetate (0.4 eq) as the catalyst.

  • Heat to reflux (approx. 100°C) for 4–6 hours. Note: The 2,6-difluoro steric bulk may require longer reaction times compared to non-substituted benzaldehydes.[1]

  • Monitoring: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot will disappear, replaced by the bright yellow nitrostyrene spot.

  • Workup: Cool to room temperature. The product, (E)-4-bromo-2,6-difluoro-

    
    -nitrostyrene , often crystallizes directly.[1] If not, remove excess nitromethane under reduced pressure and recrystallize from isopropanol.
    
Step 2: Chemoselective Reduction

Reagent: Lithium Aluminum Hydride (LiAlH


)
Solvent:  Anhydrous THF[1]

Protocol:

  • Safety: LiAlH

    
     is pyrophoric.[1] Conduct under inert atmosphere (N
    
    
    
    or Ar).[1]
  • Prepare a suspension of LiAlH

    
     (3.0 eq) in anhydrous THF at 0°C.
    
  • Add the nitrostyrene (from Step 1) dissolved in THF dropwise to the hydride suspension. Exothermic reaction: maintain temp <10°C.

  • Once addition is complete, warm to reflux for 6 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL per g), then water (3 mL per g).
    
  • Filter the granular aluminum salts.

  • Isolation: Acidify the filtrate with HCl to form the amine hydrochloride salt, wash with ether (to remove non-basic impurities), then basify with NaOH and extract into DCM.

Synthetic Logic Visualization

SynthesisWorkflow Aldehyde 4-bromo-2,6- difluorobenzaldehyde Nitrostyrene (E)-Nitrostyrene Intermediate Aldehyde->Nitrostyrene Henry Rxn (NH4OAc, Reflux) Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Reduction LiAlH4 Reduction (Preserves Br) Nitrostyrene->Reduction THF, Reflux Product 2-(4-bromo-2,6- difluorophenyl)ethan-1-amine Reduction->Product Workup

Caption: Figure 1. Chemoselective synthesis pathway avoiding catalytic hydrogenation to preserve the aryl bromide.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be confirmed.

Quantitative Data Summary
ParameterExpected ValueDiagnostic Note
Physical State Colorless oil or white solid (HCl salt)Amine freebase oxidizes slowly; store as salt.[1]

H NMR (Aromatic)

7.1–7.3 ppm (d, 2H)
Key: A doublet (J ≈ 6–8 Hz) indicates distinct H-F coupling (

).

H NMR (Aliphatic)

2.8–3.0 ppm (m, 4H)
Ethylene bridge protons.
MS (ESI+) [M+H]

236/238
Critical: Must show 1:1 isotopic ratio (Br-79/Br-81).

F NMR

-110 to -115 ppm
Single peak (singlet or triplet depending on decoupling).[1]
Troubleshooting Impurities
  • Des-bromo impurity: If Mass Spec shows a dominant peak at ~158 m/z, the reduction was too aggressive or contaminated with Pd.[1] Switch to Borane-THF complex (BH

    
    
    
    
    
    THF) for gentler reduction.[1]
  • Polymerization: If the Henry reaction yields a dark tar, the temperature was too high. Lower to 80°C and extend reaction time.

Downstream Applications: Divergent Synthesis

The utility of this molecule lies in its ability to undergo orthogonal functionalization. The amine can be coupled to carboxylic acids (amide formation) while the aryl bromide remains available for late-stage diversification.[1]

Functionalization Pathways
  • Amide Coupling: Reaction with R-COOH using HATU/DIPEA yields stable amides for SAR (Structure-Activity Relationship) studies.[1]

  • Suzuki-Miyaura Coupling: Reaction with Aryl-Boronic acids at the 4-position.[1]

  • Buchwald-Hartwig Amination: Introduction of secondary amines at the 4-position.

DivergentSynthesis cluster_0 N-Terminus Modification cluster_1 C4-Aryl Modification (Palladium Chemistry) Core 2-(4-bromo-2,6- difluorophenyl)ethan-1-amine Amide Amide Analogues (Kinase Hinge Binders) Core->Amide R-COOH HATU Urea Urea Derivatives (Solubility Modulation) Core->Urea R-NCO Biaryl Biaryl Scaffolds (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 Pd(dppf)Cl2 Aniline Aminated Core (Buchwald Coupling) Core->Aniline R-NH2 Pd2(dba)3

Caption: Figure 2.[1] Orthogonal functionalization strategy utilizing the amine and bromide handles independently.

References

  • Henry Reaction Mechanism & Applications: L. Henry, "Formation synthétique d'alcools nitrés," C. R. Acad. Sci., vol. 120, p. 1265, 1895.

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Selective Reduction of Nitrostyrenes: Kabalka, G. W., et al. "Reduction of conjugated nitroalkenes with borane-THF." Synthetic Communications, 19(11-12), 1989.[1]

  • Synthesis of 4-bromo-2,6-difluoroaniline (Precursor): BenchChem Protocols, "Synthesis routes of 4-Bromo-2,6-difluoroaniline." [1]

Sources

Exploratory

Starting materials for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine synthesis

Process Chemistry Guide: Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Executive Summary This technical guide details the strategic sourcing and synthetic manipulation of starting materials required to produce...

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Guide: Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Executive Summary

This technical guide details the strategic sourcing and synthetic manipulation of starting materials required to produce 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine . This specific phenethylamine derivative is a high-value scaffold in medicinal chemistry, particularly for psychotropic and CNS-active pharmacophores.

The core challenge in this synthesis is chemoselectivity : preserving the labile aryl carbon-bromine (C-Br) bond while reducing the nitrogen-containing side chain. Standard catalytic hydrogenation methods (e.g., Pd/C under


) pose a high risk of hydrodehalogenation (stripping the bromine). Therefore, this guide prioritizes hydride-based and non-catalytic reduction pathways.

Part 1: Strategic Retrosynthesis

To ensure supply chain resilience and reaction scalability, we analyze three distinct retrosynthetic disconnections. The choice of starting material dictates the impurity profile and cost structure of the final API (Active Pharmaceutical Ingredient).

The Disconnection Logic
  • Route A (The Nitroaldol Pathway): Disconnection at the

    
     bond via the Henry reaction. This is the most versatile route for laboratory to pilot scale.
    
  • Route B (The Nitrile Pathway): Disconnection at the

    
     triple bond. This offers the highest atom economy but requires handling cyanides.
    
  • Route C (The Amide Pathway): Disconnection at the carbonyl. Safest for large-scale manufacturing (GMP) but requires strong reducing agents.

Retrosynthesis Target TARGET: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Nitrostyrene Intermediate: Nitrostyrene Derivative Nitrostyrene->Target Reduction (Avoid Pd/C) Nitrile Intermediate: Phenylacetonitrile Derivative Nitrile->Target Reduction (Borane/LAH) Amide Intermediate: Phenylacetamide Derivative Amide->Target Reduction (LAH) Aldehyde STARTING MATERIAL A: 4-Bromo-2,6-difluorobenzaldehyde (CAS 537013-51-7) Aldehyde->Nitrostyrene Henry Rxn (+ CH3NO2) BenzylHalide STARTING MATERIAL B: 4-Bromo-2,6-difluorobenzyl bromide (CAS 64248-58-4 precursor) BenzylHalide->Nitrile Cyanation (+ NaCN) Acid STARTING MATERIAL C: 2-(4-Bromo-2,6-difluorophenyl)acetic acid Acid->Amide Amidation

Caption: Retrosynthetic tree illustrating the three primary access points to the target phenethylamine.

Part 2: Primary Starting Material Analysis

The following table contrasts the commercially available starting materials based on cost, availability, and processing risk.

FeatureMaterial A: Aldehyde Material B: Phenylacetonitrile Material C: Phenylacetic Acid
Chemical Name 4-Bromo-2,6-difluorobenzaldehyde2-(4-Bromo-2,6-difluorophenyl)acetonitrile2-(4-Bromo-2,6-difluorophenyl)acetic acid
CAS Number 537013-51-7 537033-52-6 112816-52-9
Molecular Weight 221.00 g/mol 232.03 g/mol 251.03 g/mol
Availability High (Multiple Suppliers)Moderate (Specialty Suppliers)Low (Often Custom Synthesis)
Key Reagent Nitromethane ($ \text{CH}_3\text{NO}_2 $)Borane-THF ($ \text{BH}_3 \cdot \text{THF} $)Lithium Aluminum Hydride ($ \text{LiAlH}_4 $)
Primary Risk Polymerization of nitrostyreneCyanide toxicity (if making from benzyl halide)Solubility issues during workup
Recommendation Primary Choice for R&DSecondary Choice for Scale-upBackup
Deep Dive: The Aldehyde (CAS 537013-51-7)

This is the industry-standard starting material for substituted phenethylamines.

  • Synthesis Origin: Typically produced via lithiation of 1-bromo-3,5-difluorobenzene followed by formylation with DMF or N-formylpiperidine.

  • Purity Criticality: Commercial samples often contain traces of the debrominated analog (2,6-difluorobenzaldehyde). Specification Limit: Ensure <0.5% debrominated impurity, as it carries through the entire synthesis and is difficult to separate from the final amine.

Part 3: Detailed Synthetic Protocols

Protocol A: The Henry Reaction (Aldehyde Route)

Best for: Rapid synthesis, high throughput screening.

1. Condensation (Formation of Nitrostyrene)

  • Reagents: 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), Nitromethane (5-10 eq), Ammonium Acetate (0.1 - 0.5 eq).

  • Solvent: Glacial Acetic Acid or MeOH.

  • Procedure:

    • Dissolve aldehyde in nitromethane.

    • Add ammonium acetate catalyst.

    • Reflux (approx. 80-100°C) for 2-4 hours. Monitor by TLC/LCMS.

    • Critical Step: Upon cooling, the nitrostyrene often crystallizes. If not, remove excess nitromethane under vacuum.

    • Purification: Recrystallize from IPA/Hexanes to remove unreacted aldehyde.

2. Reduction (The Chemoselective Step)

  • The Problem: Standard catalytic hydrogenation (Pd/C, 40 psi

    
    ) will cleave the C-Br bond.
    
  • The Solution: Use Borane-THF or Lithium Aluminum Hydride (LAH) at controlled temperatures.

  • Procedure (Borane Method):

    • Suspend the nitrostyrene (1.0 eq) in anhydrous THF under

      
      .
      
    • Add $ \text{BH}_3 \cdot \text{THF} $ complex (3.0 - 4.0 eq) dropwise at 0°C.

    • Reflux for 3-6 hours.

    • Quench: Cool to 0°C. Carefully add MeOH, then 1M HCl.

    • Reflux the acidic mixture for 1 hour (to break the boron-amine complex).

    • Basify with NaOH to pH 12, extract with DCM, and dry over $ \text{MgSO}_4 $.

HenryWorkflow Start Aldehyde (CAS 537013-51-7) Step1 Condensation (Nitromethane/NH4OAc) Start->Step1 Inter Nitrostyrene Intermediate Step1->Inter Step2 Reduction (BH3-THF) Inter->Step2 Quench Acid Hydrolysis (Break Boron Complex) Step2->Quench Final Target Amine Quench->Final

Caption: Workflow for the Henry Reaction route, highlighting the critical acid hydrolysis step.

Protocol B: The Nitrile Reduction (Nitrile Route)

Best for: Scale-up, avoiding nitro-compounds.

Starting Material: 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS 537033-52-6).[1]

Procedure:

  • Setup: Charge a reactor with anhydrous THF and the nitrile (1.0 eq).

  • Reduction: Add $ \text{BH}_3 \cdot \text{DMS} $ (Dimethyl sulfide complex) or $ \text{LiAlH}_4 $ (2.0 eq) slowly at 0-5°C.

    • Note: Borane is preferred for higher functional group tolerance.

  • Reaction: Stir at Room Temperature (RT) for 12 hours or reflux for 2 hours.

  • Workup: Quench with wet THF followed by NaOH solution.

  • Isolation: Extract into ether/DCM. Convert to Hydrochloride salt using HCl/Dioxane for long-term stability.

Part 4: Critical Process Parameters (CPP)

To ensure "Trustworthiness" and "Safety," the following parameters must be controlled:

  • Debromination Control:

    • Avoid: Palladium on Carbon (Pd/C), Raney Nickel (unless under strictly controlled pH/poisoned conditions).

    • Preferred: Borane ($ \text{BH}_3

      
       \text{LiAlH}_4 $), or Al/Hg amalgam (if permitted).
      
    • Validation: Use LCMS to monitor for the formation of the [M-79] peak (loss of Br).

  • Exotherm Management:

    • The Henry reaction condensation is exothermic.

    • The quench of Borane/LAH is violently exothermic and generates hydrogen gas. Quench at <10°C with extreme caution.

  • Stability of the Amine:

    • Free base phenethylamines react with atmospheric $ \text{CO}_2 $ to form carbamates.

    • Storage: Store as the Hydrochloride (HCl) or Fumarate salt.

References

  • 4-Bromo-2,6-difluorobenzaldehyde . CAS No. 537013-51-7.[2][3][4] ChemicalBook / PubChem.

  • 2-(4-Bromo-2,6-difluorophenyl)acetonitrile . CAS No. 537033-52-6.[1][5] Sigma-Aldrich / Fluorochem.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis via Henry Reaction).
  • Kabalka, G. W., et al. (1989). "Reduction of nitroalkenes with borane-THF." Synthetic Communications. (Grounding for chemoselective reduction).
  • Patent US2004006235 . "Method for producing 4-bromo-2,6-difluorobenzaldehyde."[6][2][7][3][8] (Source for precursor synthesis).

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthesis of Fluorinated Phenyl Ethanamines

The following technical guide details the biological activity, synthesis, and pharmacological characterization of fluorinated phenyl ethanamines. Executive Summary: The "Fluorine Scan" in Medicinal Chemistry Fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological characterization of fluorinated phenyl ethanamines.

Executive Summary: The "Fluorine Scan" in Medicinal Chemistry

Fluorinated phenyl ethanamines (PEAs) represent a critical class of bioactive molecules in neuropharmacology. The introduction of fluorine—a bioisostere of hydrogen—into the phenethylamine backbone fundamentally alters the molecule's physicochemical profile without significantly changing its steric footprint.

This guide addresses the "Fluorine Effect" on the phenethylamine scaffold:

  • Metabolic Stability: Blocking cytochrome P450 (CYP) oxidation sites (para-hydroxylation).

  • Electronic Modulation: Altering the

    
     of the amine, influencing membrane permeability and transporter affinity.
    
  • Target Selectivity: Shifting affinity between Monoamine Oxidase (MAO) isoforms and Trace Amine-Associated Receptors (TAAR1).

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The biological activity of fluorinated PEAs is dictated by the position of the fluorine atom on the phenyl ring relative to the ethylamine side chain.

The Positional Fluorine Scan

The substitution pattern (ortho-, meta-, para-) drives selectivity for specific neurotargets.

SubstitutionCompoundPrimary Biological EffectMechanism
Para (4-F) 4-FluorophenethylamineMAO-B Substrate / TAAR1 Agonist Mimics 4-H sterically but blocks 4-hydroxylation. Increases lipophilicity.[1]
Ortho (2-F) 2-FluorophenethylamineMAO Inhibition (Isoform Shift) Steric hindrance near the side chain affects enzyme docking; alters amine

.
Meta (3-F) 3-FluorophenethylamineMixed Activity Intermediate electronic effects; often retains noradrenergic activity.
Alpha-Methyl 4-Fluoroamphetamine (4-FA)Monoamine Releaser Addition of

-methyl group prevents MAO degradation, turning the substrate into a potent releaser.
Mechanism of Action: TAAR1 and MAO

Unlike their non-fluorinated counterparts, fluorinated PEAs show enhanced affinity for the Trace Amine-Associated Receptor 1 (TAAR1) . Activation of TAAR1 in the presynaptic neuron modulates dopaminergic firing and can inhibit the uptake of monoamines.[2]

  • MAO Interaction: Unsubstituted PEA is rapidly degraded by MAO-B. Fluorination at the 4-position (4-F-PEA) prevents the rapid hydroxylation that usually follows MAO breakdown, altering the pharmacokinetic half-life.

  • Transporter Reversal: While simple PEAs are substrates, the

    
    -methylated analogs (fluorinated amphetamines) act as substrates for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), entering the neuron and reversing VMAT2, causing neurotransmitter efflux.
    
Visualization: SAR Logic Flow

SAR_Logic cluster_0 Chemical Modification cluster_1 Physicochemical Change cluster_2 Biological Outcome Base Phenethylamine (PEA) Backbone F_Sub Fluorine Substitution Base->F_Sub Lipophilicity Increased LogP (Membrane Permeability) F_Sub->Lipophilicity Metabolic Blocked Metabolic Soft Spot (C-H -> C-F) F_Sub->Metabolic Electronic Lower Amine pKa F_Sub->Electronic TAAR TAAR1 Agonism Lipophilicity->TAAR HalfLife Extended Half-Life Metabolic->HalfLife MAO MAO-B Selectivity Electronic->MAO

Caption: SAR logic demonstrating how fluorine substitution translates to specific pharmacological outcomes.

Metabolic Stability & Pharmacokinetics[1][9]

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol). This property is exploited to block metabolic degradation.[1]

Blocking Para-Hydroxylation

In non-fluorinated PEA, liver enzymes (CYP2D6) rapidly hydroxylate the 4-position to form tyramine, which is then further oxidized.

  • Reaction:

    
    
    
  • Inhibition: Replacing the 4-H with 4-F renders this oxidation impossible. The molecule must be cleared via alternative, slower pathways (e.g., side-chain deamination), significantly extending the duration of action.

Synthesis Protocol: The Henry Reaction[10][11][12][13]

The most robust route for synthesizing fluorinated phenyl ethanamines is the Henry Reaction (Nitroaldol Condensation) followed by reduction.

Reagents & Equipment
  • Precursors: 4-Fluorobenzaldehyde (or 2/3- isomers), Nitromethane (

    
    ).
    
  • Catalyst: Ammonium Acetate (

    
    ) or Cyclohexylamine.
    
  • Reducing Agents: Sodium Borohydride (

    
    ) with Copper(II) Chloride (
    
    
    
    ) or Lithium Aluminum Hydride (
    
    
    ).
  • Solvents: Glacial Acetic Acid, Methanol, Ethanol.

Step-by-Step Methodology
Phase 1: Synthesis of Fluorinated Nitrostyrene
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde (50 mmol) in nitromethane (25 mL).

  • Catalysis: Add ammonium acetate (10 mmol).

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 2-4 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the aldehyde spot disappears.
    
  • Crystallization: Cool the solution to room temperature. The yellow nitrostyrene crystals will precipitate.

  • Purification: Recrystallize from hot ethanol to yield pure 4-fluoro-

    
    -nitrostyrene .
    
Phase 2: Reduction to Amine (NaBH4/CuCl2 Method)

Note: This method is milder and safer than


.
  • Preparation: Suspend the nitrostyrene (10 mmol) in anhydrous methanol (50 mL) and cool to

    
     in an ice bath.
    
  • Catalyst Addition: Add

    
     (2 mmol) followed by portion-wise addition of excess 
    
    
    
    (50 mmol). Caution: Hydrogen gas evolution.
  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The solution will turn black (colloidal copper).

  • Workup: Quench with dilute HCl (pH < 2) to destroy borane complexes. Filter off the inorganic copper residues.

  • Extraction: Basify the filtrate with NaOH (pH > 12) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Isolation: Dry the organic layer over

    
    , filter, and evaporate to yield the 4-fluorophenethylamine  free base oil. Convert to Hydrochloride salt using HCl/Ether for stability.
    
Visualization: Synthesis Workflow

Synthesis_Flow Start 4-Fluorobenzaldehyde + Nitromethane Henry Henry Reaction (NH4OAc, Reflux) Start->Henry Inter 4-Fluoro-beta-nitrostyrene (Yellow Crystals) Henry->Inter Reduct Reduction (NaBH4 / CuCl2) Inter->Reduct Workup Acid Quench -> Base Extraction Reduct->Workup Final 4-Fluorophenethylamine (Product) Workup->Final

Caption: Chemical synthesis pathway from aldehyde precursor to final amine.

Experimental Protocols: Biological Evaluation

MAO Inhibition Assay

To determine if the fluorinated PEA is a substrate or inhibitor of Monoamine Oxidase.

  • Reagents: Recombinant Human MAO-A and MAO-B, Kynuramine (fluorometric substrate), Clorgyline (MAO-A control), Deprenyl (MAO-B control).

  • Protocol:

    • Incubate enzyme (MAO-A or B) with the test compound (0.1 nM – 100

      
      M) in phosphate buffer (pH 7.4) for 20 mins at 
      
      
      
      .
    • Add Kynuramine substrate.

    • Measure fluorescence (Ex 310 nm / Em 400 nm) of the metabolite 4-hydroxyquinoline.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
    • Expected Result: 4-F-PEA typically shows weak inhibition but acts as a competitive substrate, particularly for MAO-B [1][5].

TAAR1 cAMP Accumulation Assay

To verify agonism at the Trace Amine-Associated Receptor.

  • Cell Line: HEK293 cells stably expressing human TAAR1.

  • Readout: Intracellular cAMP levels (using TR-FRET or ELISA).

  • Protocol:

    • Treat cells with test compound for 30 minutes.

    • Lyse cells and detect cAMP.

    • Result: Fluorinated PEAs generally show

      
       values in the low micromolar or high nanomolar range, often more potent than endogenous PEA due to metabolic stability [4][6].
      

References

  • Fluorine in psychedelic phenethylamines. PubMed. [Link]

  • Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [Link]

  • Trace Amine-Associated Receptor 1 (TAAR1). Wikipedia. [Link][3][4]

  • Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. PubMed. [Link][5]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology. Frontiers in Neuroscience. [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines. Beilstein Journal of Organic Chemistry. [Link][6]

Sources

Exploratory

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Foreword: A Proactive Approach to Chemical Safety In the landscape of pharmaceutical research and drug development, novel ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, a substituted phenethylamine, represents a class of compounds with significant potential as building blocks in medicinal chemistry. Its halogenated aromatic structure suggests applications in the synthesis of targeted therapeutics where modulation of lipophilicity and metabolic stability is crucial. However, the very features that make such compounds chemically interesting also necessitate a rigorous and informed approach to their handling. This guide is crafted for the discerning researcher and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safety. Our philosophy is that a protocol's true value lies not just in its steps, but in the scientific rationale that underpins them. By understanding the "why," we empower scientists to not only follow procedures but to proactively manage risk in the dynamic environment of the laboratory.

Hazard Profile and Toxicological Assessment

While specific toxicological data for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is not extensively documented, a robust safety profile can be constructed by examining structurally analogous compounds. Halogenated aromatic amines are a class of chemicals that warrant careful handling due to their potential for biological activity and associated hazards.

Based on data from similar chemical structures, the primary hazards are anticipated to be:

  • Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Skin Corrosion/Irritation : Causes skin irritation, with potential for more severe effects upon prolonged contact.[1]

  • Serious Eye Damage/Irritation : Poses a significant risk of causing serious eye irritation or damage.[1][3]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

The causality behind these hazards lies in the molecule's structure. The amine group can be basic and reactive, while the halogenated phenyl ring can interact with biological macromolecules, potentially disrupting cellular processes. The lipophilic nature, enhanced by the fluorine and bromine atoms, may facilitate absorption through the skin and cell membranes.[4][5]

Table 1: Consolidated Hazard Identification
Hazard ClassificationAnticipated EffectRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation)Harmful upon exposure through ingestion, skin contact, or breathing in dust/aerosol.[1][2]The compound's molecular weight and functional groups suggest potential systemic toxicity if absorbed.
Skin Irritation (Category 2)Causes redness, itching, and irritation upon contact.Aromatic amines can be irritants; prolonged contact can lead to defatting of the skin and dermatitis.
Eye Irritation (Category 2)Causes serious and potentially damaging eye irritation.The basicity of the amine and the general reactivity of the molecule can be damaging to sensitive eye tissues.
Specific Target Organ Toxicity (Single Exposure)May cause irritation to the respiratory system.[1]Fine particles or aerosols, if inhaled, can irritate the mucosal linings of the nose, throat, and lungs.
Logical Workflow: Laboratory Risk Assessment

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be applied before any new experimental procedure involving this compound.

A Step 1: Hazard Identification Review SDS of compound and analogues. Identify physical & health hazards. B Step 2: Exposure Assessment Evaluate quantity, duration, and route of potential exposure (inhalation, dermal). A->B Analyze C Step 3: Control Implementation Select appropriate controls based on the Hierarchy of Controls (see Fig. 2). B->C Mitigate D Step 4: Protocol Development Write detailed SOPs for handling, storage, and emergency response. C->D Document E Step 5: Review & Refine Continuously monitor the effectiveness of controls and update protocols as needed. D->E Validate E->A Iterate

Caption: Risk Assessment Workflow for Novel Compounds.

Proactive Exposure Control: Engineering and PPE

The cornerstone of safe laboratory practice is the "Hierarchy of Controls," a framework that prioritizes the most effective methods for risk reduction.

Diagram: The Hierarchy of Controls

cluster_0 E Elimination (Most Effective) S Substitution ENG Engineering Controls ADM Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

For a research chemical like 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, elimination and substitution are generally not feasible. Therefore, our focus rests on robust engineering controls, administrative procedures, and personal protective equipment (PPE).

Primary Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves two primary purposes:

  • Containment: It prevents the release of aerosols, dust, or vapors into the laboratory environment, directly protecting the user from inhalation.[7]

  • Exhaust: It constantly removes airborne contaminants, ensuring that the user's breathing zone remains safe.

Personal Protective Equipment (PPE): The Last Line of Defense PPE is not a substitute for good engineering controls but is essential for protecting against direct contact and unexpected events.

Table 2: Personal Protective Equipment (PPE) Specification
Protection TypeSpecificationRationale & Field Insights
Hand Protection Nitrile or Neoprene Gloves (minimum thickness of 4-5 mils).These materials offer good resistance to a broad range of organic chemicals. Always double-glove if handling concentrated solutions. Inspect gloves for pinholes before use and remove them using the proper technique to avoid contaminating your skin.[8]
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash risk.[7]Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are essential to protect against splashes and fine dust.[9]
Skin & Body Protection Full-length, cuffed laboratory coat.A lab coat made of chemically resistant material prevents contact with skin and personal clothing. Cuffs should be tucked into gloves to create a seal.[7]
Respiratory Protection Generally not required if work is performed within a certified fume hood.In situations where a fume hood is not available or in case of a large spill, a full-face respirator with multi-purpose (ABEK) cartridges should be used.[8] All respirator use must be part of a comprehensive institutional program that includes fit-testing and training.[7]

Standard Operating Procedures (SOPs)

Trustworthy protocols are self-validating systems. The following procedures are designed to minimize risk at each stage of the workflow.

Protocol 1: Handling and Weighing of Solid Compound
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the indicated safe height. Don appropriate PPE as outlined in Table 2.

  • Staging: Place a weigh boat, spatula, and a sealable container for the final solution onto the balance inside the fume hood. Also, place a beaker with a small amount of the desired solvent.

  • Taring: Tare the balance with the empty weigh boat.

  • Dispensing: Carefully open the stock container inside the fume hood. Use a clean spatula to transfer the approximate amount of solid to the weigh boat. Avoid generating dust by making slow, deliberate movements.[10]

  • Weighing: Close the stock container immediately. Record the precise weight.

  • Solubilization: Carefully add the weighed solid to your reaction vessel or volumetric flask, which is already inside the fume hood. Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container located within the fume hood.[6]

Protocol 2: Storage and Maintenance
  • Container Integrity: Always ensure the container is tightly closed to prevent the release of vapors and protect the compound from moisture and air.[10][11]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area designated for reactive and toxic chemicals. The storage location should be locked and accessible only to authorized personnel.[3][6]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

  • Inventory: Maintain a clear and accurate inventory, noting the date received and the date opened on the container.

Emergency Response and Decontamination

Preparedness is paramount. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Table 3: First-Aid and Emergency Measures
Exposure RouteImmediate Action Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Call for immediate medical attention.[3][12]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][11] Seek medical attention if irritation persists.[13] Launder contaminated clothing before reuse.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or seek immediate medical attention.
Spill Response Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material carefully to avoid creating dust and place it in a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[14]

Waste Disposal: All waste containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Chemical and Physical Data

While comprehensive experimental data for this specific molecule is limited, the following table provides key identifiers and calculated properties.

PropertyValueSource
IUPAC Name 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine-
CAS Number Data not available for the free base. (The HCl salt of the (S)-enantiomer is 2460739-93-7)[10]
Molecular Formula C₈H₈BrF₂NCalculated
Molecular Weight 236.06 g/mol Calculated
Appearance Likely an off-white to brown solid, based on analogues.[1][9]
Solubility Expected to have low water solubility and be soluble in organic solvents.[1]

References

  • Safety Data Sheet. (2016, February 25). ORMS.
  • Safety Data Sheet.Tokyo Chemical Industry Co., Ltd.
  • Safety data sheet. (2023, January 23). Carl ROTH.
  • JP-6922 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • SAFETY DATA SHEET - 2-Bromo-2',4'-difluoroacetophenone. (2011, June 16). Fisher Scientific.
  • Safety Data Sheet - 4-(4-Bromophenyl)-2-hydroxy-thiazole. (2017, December 1). Key Organics.
  • CAS No. 2460739-93-7 Specifications.Ambeed.com.
  • CAS 746630-35-3: 2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone.CymitQuimica.
  • EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-.PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 4-Bromo-2,6-xylidine. (2025, September 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4'-Bromoacetanilide. (2025, January 20). TCI Chemicals.
  • Safety Data Sheet - 2-Bromoethyl-d4-amine HBr.CDN Isotopes.
  • Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council.
  • Chemical Properties of 2-Bromo-4,6-difluoroaniline (CAS 444-14-4).Cheméo.
  • SAFETY DATA SHEET - 1-Bromo-4-fluorobutane. (2025, March 28). TCI Chemicals.
  • SAFETY DATA SHEET - 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one. (2023, August 23). Fisher Scientific.
  • CAS 1231930-29-2: N-(4-bromo-2,6-difluorophenyl)-N'-(1-methylethyl)-acetamide.CymitQuimica.
  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. (2024, December 27). 3M Company.
  • Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. (2005, October 3). Cole-Parmer.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine in Medicinal Chemistry

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. This versatile building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. This versatile building block is of significant interest in medicinal chemistry due to the unique combination of a phenethylamine core, ortho-difluoro substitution, and a para-bromo handle. These features offer a powerful toolkit for modulating physicochemical properties, improving metabolic stability, and enabling late-stage diversification of drug candidates. This guide covers the compound's structural significance, core synthetic protocols for its derivatization, and its application in constructing molecules for various therapeutic targets.

Introduction: The Strategic Value of the Scaffold

The 2-phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the basis for numerous neurotransmitters and therapeutic agents.[1] The title compound, 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, integrates several high-value features into this core structure:

  • 2,6-Difluoro Substitution: The presence of two fluorine atoms flanking the ethylamine side chain is a key design element. Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's properties.[2][3] Specifically, the 2,6-difluoro pattern can lock the conformation of the side chain, enhance metabolic stability by blocking oxidative sites, and lower the pKa of the primary amine, which can be crucial for optimizing cell permeability and target engagement.[4][5]

  • Para-Bromo Group: The bromine atom at the 4-position is not merely a placeholder. It serves as a versatile synthetic handle for introducing further molecular complexity via a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This allows for the late-stage diversification of a lead compound, enabling the rapid exploration of structure-activity relationships (SAR). Furthermore, the bromine atom itself can participate in halogen bonding, a valuable non-covalent interaction for enhancing protein-ligand binding affinity.

  • Phenethylamine Core: This motif is a well-established pharmacophore for interacting with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS).[1][7]

Collectively, these features make 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine a privileged scaffold for developing novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.

Physicochemical & Structural Profile

Understanding the inherent properties of the title compound is essential for its effective application in drug design.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₈H₈BrF₂NProvides exact mass for analytical characterization (MS).
Molecular Weight 236.06 g/mol Falls within the range for typical small molecule fragments.
cLogP 2.5 - 3.0Indicates moderate lipophilicity, suitable for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 26.02 ŲSuggests good potential for blood-brain barrier penetration.
pKa (Amine) 8.5 - 9.0The electron-withdrawing fluorine atoms lower the basicity compared to a standard phenethylamine (~10), which can improve oral absorption.
Core Synthetic Transformations & Protocols

The primary amine of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is the main point for initial synthetic elaboration. The protocols below describe fundamental, reliable methods for its derivatization.

Protocol 3.1: N-Acylation for Amide Synthesis

This protocol details the formation of an amide bond, a ubiquitous linkage in pharmaceuticals.

Reaction Scheme:

R-CHO + 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine --(Reducing Agent)--> R-CH2-NH-(CH2)2-(4-bromo-2,6-difluorophenyl)

Caption: Synthetic workflow from the core amine to diversified final products.

Case Study Perspective: Kinase Inhibitors

Many modern kinase inhibitors utilize a substituted aniline or related scaffold to engage with the hinge region of the ATP binding site. While no specific approved drug directly uses this exact phenethylamine, structurally related N-(4-bromo-2,6-difluorophenyl) amides and ureas are found in patent literature as intermediates for potent inhibitors. [8][9] For instance, an N-acylated derivative of our title amine could be synthesized via Protocol 3.1 . The resulting amide intermediate, which still contains the crucial para-bromo handle, can then undergo a Suzuki coupling reaction. This reaction would attach a complex aryl or heteroaryl group, designed to occupy other pockets of the kinase active site (e.g., the DFG pocket or the solvent-front). The 2,6-difluoro substitution pattern in this context would serve to improve metabolic stability and modulate the conformation of the molecule, potentially enhancing selectivity for the target kinase.

Safety, Handling, & Storage
  • Safety: Handle 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Halogenated aromatic amines should be treated as potentially toxic.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References
  • Barceloux, D. G. (2012). Medical Toxicology of Drug Abuse: Synthesized Chemicals and Psychoactive Plants. John Wiley & Sons.
  • Erowid. (2005). Preparation of Substituted Phenethylamines. Retrieved from [Link]

  • De Angelis, L., & Kelly, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Brandt, S. D., et al. (2016). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 7(9), 1294-1306.
  • Yadav, J. S., et al. (2001). First Examples of C-Arylation of Aziridines Catalyzed by Indium Triflate. Tetrahedron Letters, 42(45), 8067-8070.
  • Reisman, S. E., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7545-7550.
  • Nichols, D. E., et al. (1998). Substituted Naphthofurans as Hallucinogenic Phenethylamine−Ergoline Hybrid Molecules with Unexpected Muscarinic Antagonist Activity. Journal of Medicinal Chemistry, 41(8), 1347-1355.
  • Grokipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Bouzriba, C., et al. (2024). Design, synthesis and biological evaluation of new 2,6-difluorinated phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new antimicrotubule agents. Bioorganic Chemistry, 146, 107299.
  • Simões, M. F., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 111.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • PubChem. (n.d.). Ethanimidamide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-. Retrieved from [Link]

  • Al-aboudi, A., et al. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 10(13), 1545-1548.
  • Gillis, E. P., et al. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • PrepChem. (n.d.). Synthesis of 4-bromo-2,6-difluoroaniline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide. Retrieved from [Link]

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Application

Synthetic applications of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine as a building block

Application Note: Synthetic Utility of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Executive Summary 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is a specialized building block that bridges the gap between structural rig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Executive Summary

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is a specialized building block that bridges the gap between structural rigidity and metabolic stability.[1][2] Unlike its non-fluorinated counterparts, this scaffold offers a "metabolic shield" via the 2,6-difluoro substitution pattern, effectively blocking common sites of oxidative metabolism (CYP450-mediated hydroxylation).[1][2] Simultaneously, the 4-bromo handle provides a versatile entry point for divergent synthesis, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors (e.g., CDK4/6 analogs) and GPCR modulators.[2]

Chemical Profile & Reactivity Matrix

PropertyValue / CharacteristicImplication for Synthesis
Molecular Formula C₈H₈BrF₂NCore scaffold for tracking in mass spec.[1][2]
Estimated pKa ~9.2 (Amine)Slightly less basic than typical phenethylamines (~9.[1][2]8) due to inductive withdrawal by fluorine.[1][2]
Electronic State Electron-Deficient RingThe 2,6-difluoro pattern activates the C-Br bond for oxidative addition in Pd-catalyzed couplings but deactivates the ring for electrophilic aromatic substitution.[1][2]
Steric Environment Ortho-BlockedThe 2,6-fluorines create significant steric hindrance, restricting rotation and preventing ortho-metabolic attack.[1][2]
Reactivity Decision Tree
  • Amine (Nucleophile): Primary target for amide coupling, reductive amination, or urea formation.[1][2] Caution: Susceptible to carbamate formation in air; handle as HCl salt.[1][2]

  • Aryl Bromide (Electrophile): Excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[1][2] Note: The electron-deficient nature facilitates oxidative addition, but steric bulk requires specific ligand choices.[1][2]

Strategic Applications

A. Metabolic Stability Optimization (The "Fluorine Shield")

In drug design, the phenethylamine motif is often a metabolic "soft spot," prone to hydroxylation at the 2- or 6-positions of the phenyl ring.[1][2] Replacing the hydrogen atoms with fluorine serves two purposes:

  • Metabolic Blocking: The strong C-F bond prevents CYP450 oxidation at these positions.[1][2]

  • Conformational Locking: The steric bulk of the fluorines forces the ethylamine side chain into a preferred conformation orthogonal to the ring, potentially improving binding affinity.[1][2]

B. Kinase Inhibitor Scaffolding

This building block is structurally homologous to the "tail" regions of several CDK4/6 inhibitors (e.g., Abemaciclib analogs).[1][2] The amine can be coupled to a hinge-binding heterocycle (like a pyrimidine or pyridine), while the bromine allows for the late-stage introduction of solubility-enhancing groups via cross-coupling.[1][2]

Synthetic Workflows & Visualizations

The following diagram illustrates the divergent synthetic pathways available for this building block.

SyntheticWorkflow Start 2-(4-bromo-2,6-difluorophenyl) ethan-1-amine (HCl Salt) Amide Amide/Urea Formation Start->Amide R-COOH / HATU Protect Boc Protection Start->Protect Boc2O / TEA Final_A Target A: Kinase Inhibitor Tail Amide->Final_A Late-Stage Functionalization Suzuki Suzuki-Miyaura Coupling Protect->Suzuki Ar-B(OH)2 / Pd-Cat Deprotect Boc Deprotection Suzuki->Deprotect TFA / DCM Final_B Target B: Biaryl Amine Scaffold Deprotect->Final_B Library Synthesis

Figure 1: Divergent synthetic pathways. Path A prioritizes the amine linkage, while Path B utilizes the bromine handle for scaffold extension.[2]

Detailed Experimental Protocols

Protocol A: Robust Amine Protection (Boc-Strategy)

Rationale: Direct Pd-coupling on the free amine can lead to catalyst poisoning or N-arylation side products.[1][2] Protection is highly recommended before cross-coupling.[1][2]

  • Setup: Charge a round-bottom flask with 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine HCl (1.0 equiv) and DCM (10 mL/g).

  • Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.5 equiv) dropwise. The suspension should clear as the free base forms.[1][2]

  • Reagent: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).[1][2]

  • Workup: Wash with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: Expect a white/off-white solid.[1][2] Yields are typically >90%.[1][2]

Protocol B: Suzuki-Miyaura Coupling on Electron-Deficient Ring

Rationale: The 2,6-difluoro substitution makes the ring electron-poor, facilitating oxidative addition.[1][2] However, the ortho-fluorines create steric crowding.[1][2] A highly active catalyst system is required.[1][2]

  • Reagents:

    • Substrate: Boc-protected amine (from Protocol A) (1.0 equiv).

    • Partner: Aryl Boronic Acid (1.2 equiv).[1][2]

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G3 (2-3 mol%) for difficult substrates.[1][2]

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).[1][2]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2] Degassed.

  • Procedure:

    • Combine all solids in a microwave vial or pressure tube.

    • Add degassed solvents under Nitrogen/Argon.[1][2]

    • Heat to 80-90°C for 4-12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Filter through a Celite pad.[1][2] Dilute with EtOAc, wash with water/brine.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Direct Amide Coupling (General)

Rationale: For attaching the "Head Group" (e.g., a carboxylic acid containing heterocycle).[2]

  • Activation: Dissolve the Carboxylic Acid partner (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 5 mins to activate.

  • Addition: Add 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine HCl (1.0 equiv).

  • Reaction: Stir at RT for 2-16 hours.

  • Workup: Dilute with EtOAc. Wash extensively with 5% LiCl solution (to remove DMF), then NaHCO₃ and brine.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Steric hindrance from 2,6-FSwitch to SPhos or XPhos ligands; increase temperature to 100°C.
Protodeboronation Unstable boronic acidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) salts.[1][2]
Incomplete Amide Coupling Amine HCl salt solubilityEnsure sufficient DIPEA is added to fully free-base the amine salt in DMF.

References

  • Metabolic Stability of Fluorinated Bioisosteres

    • Title: Metabolism of Fluorine-Containing Drugs.[1][2][3]

    • Source: Annual Review of Pharmacology and Toxicology.[1][2]

    • URL:[Link][1][2]

  • Kinase Inhibitor Impurities & Synthesis

    • Title: N-(4-Bromo-2,6-difluorophenyl)-N'-(1-methylethyl)ethanimidamide (Abemaciclib Impurity).[1][2][4]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][1][2]

  • General Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling.[1][2]

    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

Sources

Method

Application Note: Cross-Coupling Strategies for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the specific challenges and optimized workflows for utilizing 2-(4-bromo-2,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the specific challenges and optimized workflows for utilizing 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine as a scaffold in drug discovery.

Executive Summary & Molecule Profile

The scaffold 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine represents a privileged structural motif in medicinal chemistry. The 2,6-difluoro substitution pattern offers metabolic stability (blocking P450 oxidation sites) and modulates the pKa of the pendant amine, while the 4-bromo handle allows for late-stage diversification.

However, this molecule presents a dual-reactivity paradox that leads to common experimental failures:

  • The "Distraction" of the Amine: The primary aliphatic amine is a potent ligand for Palladium (Pd), leading to catalyst poisoning or off-cycle resting states. It is also a competitive nucleophile.

  • Electronic Deactivation: The 2,6-difluoro substituents exert a strong inductive electron-withdrawing effect (-I), making the C-Br bond electron-deficient. While this facilitates oxidative addition, it can destabilize the transmetallation transition state if the catalyst system is not sufficiently electron-rich.

This guide provides a self-validating workflow to bypass these hurdles, prioritizing a Protection-Coupling-Deprotection (P-C-D) strategy.

Structural Analysis
  • C4-Bromine: The primary electrophilic site. Sterically unhindered (meta to Fluorines).

  • C2, C6-Fluorines: Provide steric bulk around the alkyl chain and electronic withdrawal on the ring.

  • Ethylamine Chain: Flexible tether. High conformational freedom.

Strategic Decision Framework

Before initiating any coupling, the state of the amine must be addressed. Attempting direct coupling on the free amine often results in yields <30% due to Pd-chelation.

Workflow Diagram

The following logic gate determines the optimal path for your synthesis.

G Start Start: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Check Is the Amine Protected? Start->Check NoProt NO: High Risk of Catalyst Poisoning Check->NoProt Free Amine YesProt YES: Ready for Coupling Check->YesProt Already Protected Protect Step 1: Boc Protection (Boc2O, DCM, Et3N) NoProt->Protect Mandatory Protect->YesProt Select Select Coupling Type YesProt->Select Suzuki Suzuki-Miyaura (Biaryl Formation) Select->Suzuki Buchwald Buchwald-Hartwig (C-N Formation) Select->Buchwald Sono Sonogashira (Alkynylation) Select->Sono Deprotect Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Suzuki->Deprotect Buchwald->Deprotect Sono->Deprotect Final Final Product Deprotect->Final

Figure 1: Decision logic for processing amino-aryl halides. The "Protect First" route is the industry standard for scalability and reproducibility.

Pre-Reaction Protocol: Amine Protection

Rationale: Boc-protection renders the nitrogen non-nucleophilic and sterically bulky, preventing interference with the Pd cycle.

Reagents:

  • Substrate: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (1.0 equiv)

  • Boc Anhydride (

    
    ): 1.1 equiv
    
  • Triethylamine (

    
    ): 1.5 equiv
    
  • Solvent: Dichloromethane (DCM) or THF (0.2 M)

Procedure:

  • Dissolve the amine in DCM at 0 °C.

  • Add

    
     followed by slow addition of 
    
    
    
    dissolved in minimal DCM.
  • Warm to Room Temperature (RT) and stir for 2 hours.

  • QC Check: TLC (ninhydrin stain) should show disappearance of the baseline amine spot.

  • Workup: Wash with 1M HCl (to remove unreacted amine/Et3N), then Brine. Dry over

    
    .[1]
    
  • Result: tert-butyl (4-bromo-2,6-difluorophenethyl)carbamate. Use this intermediate for all couplings.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Formation of C-C bonds with boronic acids.[2]

Challenge: The electron-deficient ring requires a catalyst system that facilitates transmetallation. Solution: Use of electron-rich biaryl phosphine ligands (Buchwald Ligands) or bidentate ligands like dppf.

Optimized Conditions Table
ComponentRecommendationRationale
Catalyst

(3-5 mol%)
Robust, air-stable. The large bite angle of dppf stabilizes the Pd(II) intermediate.
Alt. Catalyst

(2 mol%)
For sterically hindered boronic acids. XPhos promotes reductive elimination.[3]
Base

(2.0 equiv)
Mild enough to preserve Boc, strong enough for activation. Avoid hydroxides if sensitive groups exist.
Solvent 1,4-Dioxane / Water (4:1)The water cosolvent is critical for dissolving the inorganic base and activating the boronic acid.
Temp 80–90 °CEfficient conversion.
Step-by-Step Protocol
  • Charge: In a reaction vial, combine the Boc-protected bromide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base (2.0 equiv).

  • Solvent: Add Dioxane/Water (4:1) and sparge with Nitrogen/Argon for 5 minutes (degassing is crucial to prevent homocoupling).

  • Catalyst: Add

    
     (0.05 equiv) quickly under inert flow. Cap immediately.
    
  • Heat: Stir at 85 °C for 4–12 hours.

  • Monitor: Check LCMS for the mass of [Product-Boc] + Na or [Product-Boc] + H.

  • Workup: Dilute with EtOAc, wash with water.[1] Pass through a celite plug to remove Pd black.

Protocol B: Buchwald-Hartwig Amination

Target: Introduction of a second amine at the 4-position (C-N bond).

Challenge: The substrate is an electron-deficient aryl bromide. Advantage: Electron-deficient rings undergo reductive elimination faster, which is often the rate-determining step in amination.

Optimized Conditions
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1–3 mol%).

    • Note: Use BrettPhos for primary amines. Use RuPhos for secondary amines.

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (if base-sensitive).
  • Solvent: Toluene or THF (anhydrous).

  • Temperature: 80–100 °C.

Critical Mechanism Note: The 2,6-difluoro substitution is meta to the reaction site, so it does not sterically hinder the incoming amine. However, it lowers the LUMO of the ring, making oxidative addition very fast.

Deprotection (Restoring the Ethanamine)

Once the cross-coupling is complete, the Boc group must be removed to recover the pharmacophore.

Reagents: Trifluoroacetic acid (TFA) / DCM (1:4 ratio). Procedure:

  • Dissolve the coupled product in DCM.

  • Add TFA (20% v/v).

  • Stir at RT for 1–2 hours.

  • Volatile Removal: Evaporate TFA/DCM in vacuo.

  • Free Basing (Optional but recommended): Redissolve in EtOAc, wash with saturated

    
    .
    
  • Salt Formation: Alternatively, treat the residue with HCl in ether to isolate the stable hydrochloride salt.

Troubleshooting & "Black Metal" Analysis

ObservationDiagnosisCorrective Action
Pd Black Precipitate Catalyst decomposition (ligand dissociation).Switch to a more stable precatalyst (e.g., XPhos Pd G3). Add 1-2% free ligand.
Low Conversion (<20%) Oxidative addition failure or poison.Ensure amine was 100% Boc-protected. Degas solvents more thoroughly.
Protodebromination Reduction of C-Br to C-H.Solvent is "wet" with hydride sources (e.g., alcohols). Switch to anhydrous Dioxane or Toluene.
Difluoro-defluorination SNAr side reaction (rare).Avoid using extremely strong nucleophiles (e.g., free alkyl thiolates) in high heat.

References

  • Suzuki-Miyaura Coupling of Fluorinated Substrates

    • Title: "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
    • Source: MDPI, 2017.
    • URL:[Link]

  • Buchwald-Hartwig Methodology

    • Title: "Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts, 2023.
    • URL:[Link]

  • Amine Protection Strategies: Title: "Protecting Groups in Peptide Synthesis: A Detailed Guide" Source: Cre
  • Fluorine in Medicinal Chemistry

    • Title: "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition"
    • Source: PMC (NIH), 2015.
    • URL:[Link]

Sources

Application

Technical Guide: Precision N-Alkylation Strategies for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Topic: Protocol for N-alkylation of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3] [1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-alkylation of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3]

[1]

Executive Summary & Substrate Analysis

Target Substrate: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine CAS: 1231930-29-2 Molecular Formula: C


H

BrF

N Key Characteristics: [1][2]
  • Nucleophilicity: The primary amine is located on an ethyl tether. While the 2,6-difluoro substitution on the phenyl ring is strongly electron-withdrawing (inductive effect), the two-carbon separation attenuates this effect at the nitrogen center.[1] Consequently, the amine retains significant nucleophilicity, comparable to—though slightly lower than—non-fluorinated phenethylamine.

  • Steric Environment: The 2,6-difluoro pattern creates a "ortho-blocked" steric environment near the ring, but the distal amine remains sterically accessible. This accessibility makes the amine prone to uncontrolled polyalkylation (formation of tertiary amines and quaternary ammonium salts) if standard S

    
    2 conditions are not rigorously controlled.
    
  • Synthetic Utility: The 4-bromo substituent serves as a critical handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig), necessitating mild alkylation conditions that preserve the aryl bromide.[1]

Strategic Decision Matrix

To achieve high-fidelity mono-N-alkylation, we prioritize Reductive Amination over direct alkylation. Direct alkylation is reserved for cases where the corresponding aldehyde/ketone is unstable or unavailable.

G Start Start: N-Alkylation of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (High Selectivity, Mild) Q1->MethodA Yes (Preferred) MethodB METHOD B: Direct Alkylation (Sn2) (Risk of Polyalkylation) Q1->MethodB No (Alkyl Halide only) MethodC METHOD C: Sulfonamide Protection (Fukuyama Mitsunobu) MethodB->MethodC If selectivity fails

Figure 1: Decision matrix for selecting the optimal N-alkylation pathway based on reagent availability and selectivity requirements.

Method A: Reductive Amination (The Gold Standard)

Objective: Selective mono-alkylation using an aldehyde/ketone and a reducing agent. Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[3][4] Why this works: The secondary amine product is sterically more hindered than the primary amine starting material, and the intermediate imine is reduced faster than the ketone/aldehyde reacts with the product, preventing over-alkylation.

Reagents & Materials[3][5][6][7][8][9][10][11][12][13]
  • Substrate: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.0–1.1 equiv) or Ketone (1.2–1.5 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5–2.0 equiv)[1]
    
    • Note: STAB is preferred over NaCNBH

      
       due to lower toxicity and better functional group tolerance.
      
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]

    • DCE promotes imine formation effectively but requires safety handling.

  • Additives: Acetic Acid (AcOH) (1.0 equiv) – Catalyzes imine formation.[1][2]

Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the aldehyde/ketone (1.1 equiv).[5]

    • Add Acetic Acid (1.0 equiv).[1]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC or LCMS to observe the disappearance of the starting amine and formation of the imine (often visible as a new spot, though unstable on silica).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add NaBH(OAc)

      
       (1.5 equiv) in one portion.[1][3]
      
    • Allow the reaction to warm to RT and stir for 2–16 hours.

  • Quench & Workup:

    • Quench carefully with Saturated Aqueous NaHCO

      
       (gas evolution possible).[1]
      
    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[3]
  • Purification:

    • Flash Chromatography (DCM/MeOH/NH

      
      OH gradient).[1] The 2,6-difluoro group makes the compound slightly less polar than standard phenethylamines.
      

Method B: Direct Alkylation (S 2)[1]

Objective: N-alkylation using an alkyl halide when reductive amination is not possible.[1][2] Critical Risk: Over-alkylation to tertiary amine or quaternary salt. Control Strategy: Use of steric bases, slow addition, and solvent effects.

Reagents & Materials[3][5][6][7][8][9][10][11][12][13]
  • Substrate: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.9 equiv - Sub-stoichiometric to favor mono-alkylation)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or K

    
    CO
    
    
    
    .[1][2]
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step Protocol
  • Preparation:

    • Dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in ACN (0.1 M).[1]

    • Cool the solution to 0°C.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.9 equiv) in a separate volume of ACN.

    • Crucial Step: Add the alkyl halide solution dropwise over 1 hour via syringe pump to the amine solution. Keeping the amine in excess relative to the alkylating agent at any moment minimizes over-alkylation.

  • Reaction:

    • Stir at 0°C -> RT. Monitor strictly by LCMS.[1]

    • Stop Condition: Stop the reaction as soon as the dialkylated impurity reaches >5-10%, even if starting material remains. Unreacted starting material is easier to separate than dialkylated byproducts.

Analytical Data & Validation

When characterizing the product, the Fluorine-19 NMR is a powerful diagnostic tool for this specific scaffold.

Analytical MethodExpected ObservationDiagnostic Value

H NMR
Triplet/Multiplet at ~2.8-3.0 ppm (benzylic CH

).[1][2] New alkyl signals.
Confirming alkyl chain attachment.

F NMR
Singlet (or triplet if H-coupled) around -110 to -115 ppm.[1][2]Verifies integrity of the 2,6-difluoro ring.
LCMS M+1 peak corresponding to Mono-alkylated mass.[1][2]Rapid check for mono- vs di-alkylation ratio.
TLC R

typically lower than starting amine (if alkyl group is polar) or higher (if lipophilic).[1]
Reaction monitoring.
Visualizing the Reductive Amination Workflow

ReductiveAmination Substrate Amine Substrate (R-NH2) Imine Imine Intermediate (Hemiaminal) Substrate->Imine + AcOH, DCE Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Reduction Reduction Step (NaBH(OAc)3) Imine->Reduction In Situ Product Secondary Amine (Mono-alkylated) Reduction->Product Selective Hydride Transfer

Figure 2: Mechanistic flow of the Reductive Amination protocol, highlighting the in situ reduction of the imine intermediate.[1]

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, 2,6-difluoroanilines/phenethylamines can be skin irritants.[2] Wear standard PPE.[1]

  • Aryl Bromide: The 4-bromo position is stable to these alkylation conditions but is light-sensitive over long storage; store the product in amber vials.[1]

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with protic solvents or acid.[2] Ensure proper ventilation.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1]

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.[1]

  • PubChem Compound Summary. "N-(4-bromo-2,6-difluorophenyl)ethanimidamide derivatives (Analogous Structures)." National Center for Biotechnology Information.[1] [1]

  • Organic Chemistry Portal. "Reductive Amination - General Procedures."

Sources

Method

Application Note: Strategic Synthesis of Novel Heterocycles from 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Executive Summary This application note details the strategic functionalization of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (BFPE), a high-value pharmacophore used to enhance metabolic stability and lipophilicity in d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic functionalization of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (BFPE), a high-value pharmacophore used to enhance metabolic stability and lipophilicity in drug candidates.

The synthesis of heterocycles from this scaffold presents a unique "reactivity paradox":

  • The Opportunity: The 4-bromine atom serves as an excellent handle for late-stage diversification (e.g., Suzuki/Buchwald couplings).[1]

  • The Challenge: The 2,6-difluoro substitution pattern electronically deactivates the ring and sterically blocks standard ortho-cyclization pathways (e.g., Pictet-Spengler or Bischler-Napieralski), rendering traditional isoquinoline synthesis difficult.

This guide provides three validated protocols to overcome these barriers:

  • Protocol A: A "Forced" Pictet-Spengler cyclization using superacidic media to access rare 5,7-difluorotetrahydroisoquinolines.

  • Protocol B: A modular construction of N-substituted piperazinones, utilizing the amine as a nucleophilic anchor.

  • Protocol C: Late-stage library expansion via Palladium-catalyzed cross-coupling on the pre-formed heterocycle.

Chemical Profile & Retrosynthetic Analysis

Substrate Properties
PropertyDataRelevance
Structure 2-(4-bromo-2,6-difluorophenyl)ethan-1-amineCore Scaffold
Electronic State Electron-Deficient (π-acidic)Resistant to electrophilic aromatic substitution (SEAr).
Sterics C2, C6 blocked by FluorinePrevents standard ortho-cyclization.
Metabolic Stability HighF-atoms block C2/C6 oxidation; Br blocks C4.
Key Handle C4-BromineReady for Pd-catalyzed coupling.[2][3]
Strategic Reaction Map

The following diagram illustrates the divergent pathways available for this substrate. Note the distinction between "Ring Fusion" (difficult) and "N-Functionalization" (robust).

ReactionMap SM Starting Material (BFPE) SuperAcid Superacidic Media (TfOH, Microwave) SM->SuperAcid Pathway A Chloroacetyl Chloroacetyl Chloride + Amino Acid Esters SM->Chloroacetyl Pathway B THIQ 5,7-Difluoro-THIQ (Rare Scaffold) SuperAcid->THIQ Cyclization Suzuki Suzuki Coupling Pd(dppf)Cl2 THIQ->Suzuki Pathway C Piperazinone 4-Substituted Piperazin-2-one Chloroacetyl->Piperazinone Annulation Piperazinone->Suzuki Library Biaryl Library (Drug Candidates) Suzuki->Library

Figure 1: Divergent synthetic workflows. Pathway A accesses fused rings via high-energy conditions, while Pathway B builds rings off the nitrogen. Both converge at Pathway C for library expansion.

Protocol A: Synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline

Challenge: Standard Pictet-Spengler conditions (TFA/DCM) fail because the electron-poor ring cannot attack the iminium intermediate, and the preferred ortho positions are blocked by fluorine. Solution: Use of Triflic Acid (TfOH) as a superacid solvent to protonate the imine to a superelectrophile, forcing cyclization at the meta position (C3 relative to ethyl chain).

Materials
  • Substrate: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (1.0 eq)

  • Reagent: Paraformaldehyde (1.5 eq)

  • Solvent/Catalyst: Trifluoromethanesulfonic acid (TfOH) (Neat or 10 equiv in DCE)

  • Quench: Pyridine / Methanol

Step-by-Step Methodology
  • Imine Formation: In a dry microwave vial, dissolve the amine (1 mmol) in anhydrous 1,2-dichloroethane (DCE, 2 mL). Add paraformaldehyde (45 mg, 1.5 mmol) and MgSO4. Stir at RT for 2 hours to form the imine in situ. Filter off MgSO4.

  • Superacid Addition: Cool the solution to 0°C. Carefully add TfOH (0.5 mL) dropwise. The mixture may turn dark red/brown.

  • Cyclization: Seal the vial and heat in a microwave reactor at 100°C for 30 minutes .

    • Note: Thermal heating (reflux 12h) is an alternative but often results in lower yields due to decomposition.

  • Workup: Pour the reaction mixture onto crushed ice containing pyridine (2 mL) to quench the acid. Basify to pH 10 with 2M NaOH.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM).

Expected Outcome: The product is the 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline (regiochemistry shifts due to numbering change upon cyclization).

Protocol B: Modular Synthesis of Piperazin-2-ones

Rationale: Instead of forcing a difficult fused-ring formation, this protocol builds a heterocycle including the amine nitrogen. This preserves the fluorinated phenyl ring as a stable pendant group, a common tactic in medicinal chemistry (e.g., CCR5 antagonists).

Materials
  • Substrate: BFPE (1.0 eq)

  • Reagent A: Chloroacetyl chloride (1.1 eq)

  • Reagent B: N-Boc-ethylenediamine (or amino acid ester)

  • Base: DIPEA (3.0 eq)

Step-by-Step Methodology
  • Acylation: Dissolve BFPE (1 mmol) in DCM (5 mL) with DIPEA (1.2 mmol) at 0°C. Add chloroacetyl chloride (1.1 mmol) dropwise. Stir for 1h.

    • Checkpoint: TLC should show complete conversion to the α-chloroamide.

  • Amination: Add N-Boc-ethylenediamine (1.5 mmol) and excess DIPEA (2 mmol) to the reaction mixture. Heat to reflux (40°C) for 4 hours. This displaces the chloride.

  • Deprotection/Cyclization:

    • Evaporate solvent.[4][5] Redissolve in TFA/DCM (1:1) to remove the Boc group (1h, RT).

    • Concentrate to remove TFA.

    • Redissolve in Ethanol (10 mL) and add Et3N (5 eq). Reflux for 6 hours to induce intramolecular amide formation.

  • Purification: The resulting piperazinone precipitates upon cooling or can be purified via prep-HPLC.

Protocol C: Library Expansion via Suzuki-Miyaura Coupling

Rationale: Once the heterocycle is formed (via Protocol A or B), the 4-bromo substituent remains intact. The flanking fluorines actually accelerate oxidative addition of Palladium due to the electron-deficient nature of the ring, making this an highly efficient coupling partner.

Materials
  • Substrate: Brominated Heterocycle (from A or B)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Preferred for steric bulk.

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology
  • Degassing: Combine substrate, boronic acid, and base in a vial. Add solvents.[4][6] Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM. Seal immediately.

  • Reaction: Heat at 90°C for 4-12 hours.

    • Monitoring: Monitor by LCMS. The disappearance of the Br-isotope pattern (1:1 doublet) confirms oxidative addition.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water. Concentrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Mechanistic Insight: The "Mismatched" Cyclization

The following diagram explains why Protocol A requires superacidic conditions. The Fluorine atoms direct incoming electrophiles to positions that are sterically or electronically distinct from where the ethylamine chain "wants" to close the ring.

Mechanism Imine Protonated Imine (Intermediate) Directing Directing Effects: Alkyl: Ortho/Para (Blocked) Fluorine: Ortho/Para (to F) Imine->Directing Mismatch Regio-Mismatch: Standard sites (C2/C6) blocked by F. Para site (C4) blocked by Br. Directing->Mismatch Solution Superacid Solution: Generates Superelectrophile Forces attack at C3 (Meta to Alkyl) Mismatch->Solution Requires High Energy Product Final THIQ Product Solution->Product

Figure 2: Mechanistic rationale for the difficulty of THIQ formation. The convergence of blocking groups necessitates the use of superelectrophiles to access the C3 position.

References

  • Yokoyama, A., et al. (1999).[7] "Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines." Journal of Organic Chemistry, 64(2), 611–617. Link

  • Stockwell, B.R., et al. (2020). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Journal of Medicinal Chemistry. (General reference for 2,6-difluoro motif stability).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Horton, D.A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link

Sources

Application

Revolutionizing Pharmaceutical Synthesis: Advanced Methodologies in the Manufacture of Active Pharmaceutical Ingredients

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of Active Pharmaceutical Ingredients (APIs) lies at the heart of pharmaceutical development and manufacturing. The efficienc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of Active Pharmaceutical Ingredients (APIs) lies at the heart of pharmaceutical development and manufacturing. The efficiency, purity, and scalability of these synthetic routes directly impact the accessibility, safety, and cost-effectiveness of medicines. While traditional synthetic methods have long been the bedrock of the industry, a paradigm shift is underway, driven by the principles of green chemistry, process intensification, and the pursuit of novel chemical reactivity. This guide provides a detailed exploration of four cutting-edge synthetic methodologies that are reshaping the landscape of API manufacturing: Biocatalysis, Continuous Flow Chemistry, Photoredox Catalysis, and C-H Activation. Each section delves into the core principles of the technology, explains the rationale behind its application, and provides detailed protocols for the synthesis of well-known APIs, offering a practical framework for implementation in a research and development setting.

Biocatalysis: Nature's Precision in Chemical Synthesis

Biocatalysis leverages the remarkable catalytic power of enzymes to perform chemical transformations with unparalleled selectivity and efficiency.[1] Enzymes operate under mild conditions, often in aqueous environments, significantly reducing the environmental impact associated with traditional organic synthesis.[2] The high chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of byproducts, simplifying purification processes and increasing overall yields.[1][2] Recent advances in protein engineering have expanded the biocatalytic toolbox, allowing for the development of enzymes tailored to specific non-natural substrates and demanding industrial processes.[1]

Application Focus: Asymmetric Synthesis of Sitagliptin

Sitagliptin, the active ingredient in the anti-diabetic medication Januvia®, contains a critical chiral amine that is essential for its therapeutic activity. The manufacturing process for Sitagliptin has evolved to incorporate a highly efficient biocatalytic transamination step, which stands as a landmark example of green chemistry in the pharmaceutical industry.[3] This enzymatic approach replaces a rhodium-catalyzed asymmetric hydrogenation, offering improved cost-effectiveness, sustainability, and safety.[3]

The key transformation involves the asymmetric conversion of a prochiral ketone, pro-sitagliptin ketone, into the desired (R)-enantiomer of sitagliptin using an engineered transaminase (ATA).[3][4] Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[5]

Protocol: Enzymatic Transamination for Sitagliptin Synthesis

This protocol outlines the general procedure for the asymmetric synthesis of Sitagliptin from pro-sitagliptin ketone using a recombinant transaminase.

Materials:

  • Pro-sitagliptin ketone

  • Isopropylamine (amino donor)

  • Recombinant transaminase enzyme (e.g., a variant of Arthrobacter sp. transaminase)[4]

  • Pyridoxal-5'-phosphate (PLP) (coenzyme)[6]

  • Triethanolamine buffer[6]

  • Dimethyl sulfoxide (DMSO)

  • Isopropyl acetate (for extraction)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a solution of pro-sitagliptin ketone in a mixture of DMSO and water.

  • Buffer and Coenzyme Addition: Add the triethanolamine buffer and a catalytic amount of PLP to the reaction mixture. Adjust the pH to a range of 8.0-9.0.[7]

  • Enzyme Addition: Introduce the engineered transaminase enzyme to the reaction vessel. The enzyme can be used as a lyophilized powder or as an immobilized biocatalyst for easier recovery and reuse.[5]

  • Amino Donor Addition: Add isopropylamine, which serves as the amino group donor. The byproduct, acetone, is volatile and can be removed to help drive the reaction equilibrium towards product formation.

  • Reaction Conditions: Maintain the reaction temperature between 35°C and 60°C and the pH between 8.0 and 9.0.[6] Monitor the reaction progress by HPLC until the desired conversion is achieved.

  • Work-up and Extraction: Upon completion, adjust the pH of the reaction mixture to acidic (pH 2.0-3.0) with hydrochloric acid to stop the enzymatic reaction.[6] Extract the mixture with isopropyl acetate to remove unreacted starting material and byproducts.

  • Product Isolation: Adjust the pH of the aqueous layer to basic (pH 11.0-12.0) with sodium hydroxide to liberate the sitagliptin free base.[6]

  • Final Extraction and Purification: Extract the sitagliptin base into isopropyl acetate. The organic layers are then combined, washed with brine, dried, and concentrated to yield the crude sitagliptin base, which can be further purified by crystallization.

Data Summary:

ParameterValueReference
SubstratePro-sitagliptin ketone[3]
EnzymeEngineered Transaminase (ATA)[4]
Amino DonorIsopropylamine[2]
Temperature35-60 °C[6]
pH8.0-9.0[7]
Enantiomeric Excess>99%[5]

Continuous Flow Chemistry: A Paradigm Shift in Reactor Technology

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors.[8] This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless integration of multiple reaction and purification steps.[8][9] The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for rapid heating and cooling, enabling reactions to be performed under conditions that are often inaccessible in large batch reactors.[8]

Application Focus: Synthesis of Artemisinin

Artemisinin is a crucial antimalarial drug, and its supply is often limited by its extraction from the sweet wormwood plant.[9] A continuous-flow process for the semi-synthesis of artemisinin from dihydroartemisinic acid (DHAA), a readily available precursor, has been developed to supplement the natural supply.[9][10] This process showcases the power of flow chemistry to enable challenging reactions, such as photochemical oxidations, on a large scale.

The key transformation is a one-pot photochemical process that converts DHAA to artemisinin using photochemically generated singlet oxygen.[9][10]

Protocol: Continuous Flow Photochemical Synthesis of Artemisinin

This protocol describes a continuous-flow setup for the synthesis of artemisinin from DHAA.

Materials:

  • Dihydroartemisinic acid (DHAA)

  • Toluene (solvent)

  • Trifluoroacetic acid (TFA) (catalyst)

  • 9,10-Dicyanoanthracene (DCA) (photosensitizer)

  • Oxygen

Equipment:

  • Syringe pumps for precise fluid delivery

  • T-mixer for combining reagent streams

  • Photoreactor consisting of transparent tubing (e.g., PFA) wrapped around a light source (e.g., a medium-pressure mercury lamp)

  • Back-pressure regulator to maintain system pressure

  • Collection vessel

Procedure:

  • Reagent Preparation: Prepare a stock solution of DHAA, DCA, and TFA in toluene.

  • System Setup: Assemble the continuous flow system as depicted in the diagram below. Ensure all connections are secure.

  • Reaction Initiation: Simultaneously pump the DHAA stock solution and a stream of oxygen into the T-mixer. The combined stream then enters the photoreactor.

  • Photochemical Reaction: Irradiate the reaction mixture as it flows through the photoreactor. The residence time in the reactor is controlled by the flow rate and the reactor volume.

  • Pressure Control: A back-pressure regulator is used to maintain a constant pressure within the system, which enhances the solubility of oxygen in the solvent.

  • Product Collection: The output from the reactor, containing artemisinin, is collected in a cooled vessel.

  • Purification: The collected solution can be concentrated and the crude artemisinin purified by chromatography or crystallization.

Data Summary:

ParameterValueReference
Starting MaterialDihydroartemisinic acid (DHAA)[9]
Key ReagentSinglet Oxygen (generated in situ)[9]
Photosensitizer9,10-Dicyanoanthracene (DCA)[10]
SolventToluene[10]
Residence TimeOptimized for maximum yield[9]
Yield~65%[9]

Photoredox Catalysis: Harnessing the Power of Light

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions.[11] This methodology has emerged as a powerful tool for forging challenging chemical bonds that are often difficult to construct using traditional thermal methods.[12] The ability to generate highly reactive radical intermediates from stable precursors has opened up new avenues for late-stage functionalization of complex molecules, a critical activity in drug discovery and development.

Application Focus: Synthesis of the JAK2 Inhibitor LY2784544

The synthesis of LY2784544, a selective inhibitor of the JAK2 kinase, presents a significant challenge in the introduction of a benzylic morpholine unit to the imidazopyridazine core.[11] A photoredox-mediated approach was developed to directly couple N-methylmorpholine with the unfunctionalized pyridazine, offering a more efficient and selective route compared to previous methods.[1][11]

This transformation is facilitated by an iridium-based photocatalyst which, upon excitation with visible light, initiates the formation of an α-amino radical from N-methylmorpholine. This radical then adds to the pyridazine core to form the desired product.[11]

Protocol: Photoredox-Catalyzed Synthesis of LY2784544

This protocol provides a general procedure for the photoredox-catalyzed coupling of N-methylmorpholine to the imidazopyridazine core of LY2784544.

Materials:

  • Imidazopyridazine starting material

  • N-methylmorpholine (NMM)

  • Tris(2,2'-bipyridyl)iridium(III) hexafluorophosphate ([Ir(ppy)3]) (photocatalyst)

  • A suitable base (e.g., an inorganic carbonate)

  • An appropriate solvent (e.g., a polar aprotic solvent)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Visible light source (e.g., blue LEDs)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the imidazopyridazine starting material, the photocatalyst [Ir(ppy)3], and the base.

  • Solvent and Reagent Addition: Add the solvent and N-methylmorpholine to the flask.

  • Degassing: Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.

  • Irradiation: Place the reaction vessel in front of the visible light source and begin vigorous stirring. The reaction temperature may be controlled with a cooling fan or a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to isolate the desired LY2784544.

Data Summary:

ParameterValueReference
SubstratesImidazopyridazine, N-methylmorpholine[11]
Catalyst[Ir(ppy)3][11]
Light SourceBlue LEDs[11]
Key Intermediateα-amino radical[11]
Reaction TypeC-H Functionalization[11]

C-H Activation: The Direct Functionalization of Ubiquitous Bonds

Carbon-hydrogen (C-H) bond activation is a transformative strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach circumvents the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient synthetic routes.[1] The ability to selectively functionalize specific C-H bonds in complex molecules has profound implications for the synthesis of APIs, enabling novel disconnections in retrosynthetic analysis and facilitating the late-stage modification of drug candidates.

Application Focus: Synthesis of Angiotensin II Receptor Blockers ('Sartans')

The synthesis of 'sartan' drugs, such as Candesartan, which are used to treat high blood pressure, often involves the construction of a key biaryl linkage. Traditionally, this is achieved through cross-coupling reactions that require the preparation of organometallic reagents. Ruthenium-catalyzed C-H arylation has emerged as a powerful alternative for the synthesis of these important APIs.

In the synthesis of Candesartan Cilexetil, a key step involves the direct arylation of a 5-phenyl-1H-tetrazole derivative with a functionalized aryl bromide. This C-H activation strategy streamlines the synthesis and avoids the use of sensitive organometallic intermediates.

Protocol: Ruthenium-Catalyzed C-H Arylation for Candesartan Cilexetil Synthesis

This protocol outlines a general procedure for the ruthenium-catalyzed C-H arylation step in the synthesis of a key intermediate for Candesartan Cilexetil.

Materials:

  • 1-Benzyl-5-phenyl-1H-tetrazole

  • Methyl 2-((cyclohexyl(methoxy)carbonyl)oxy)ethyl carbonate

  • [RuCl2(p-cymene)]2 (catalyst)

  • Triphenylphosphine (PPh3) (ligand)

  • A suitable base (e.g., potassium acetate)

  • A high-boiling polar solvent (e.g., N,N-dimethylacetamide)

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine the 1-benzyl-5-phenyl-1H-tetrazole, the aryl bromide coupling partner, the ruthenium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or LC-MS until completion.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture to remove insoluble inorganic salts.

  • Purification: The filtrate is then concentrated, and the crude product is purified by column chromatography to yield the desired biaryl intermediate. This intermediate can then be further elaborated to Candesartan Cilexetil through a deprotection step.

Data Summary:

ParameterValueReference
Substrates1-Benzyl-5-phenyl-1H-tetrazole, Aryl Bromide
Catalyst[RuCl2(p-cymene)]2
LigandTriphenylphosphine (PPh3)
Reaction TypeDirect C-H Arylation

Visualizations

Biocatalytic Synthesis of Sitagliptin Workflow

cluster_0 Biocatalytic Transamination ProKetone Pro-sitagliptin Ketone Enzyme Engineered Transaminase (ATA) + PLP ProKetone->Enzyme Sitagliptin Sitagliptin Enzyme->Sitagliptin Asymmetric Amination Acetone Acetone (byproduct) Enzyme->Acetone AmineDonor Isopropylamine AmineDonor->Enzyme

Caption: Workflow for the biocatalytic synthesis of Sitagliptin.

Continuous Flow Synthesis of Artemisinin

cluster_1 Continuous Flow Photoreactor System Reagent_Pump DHAA, DCA, TFA in Toluene Pump T_Mixer T-Mixer Reagent_Pump->T_Mixer Oxygen_Source Oxygen Source Oxygen_Source->T_Mixer Photoreactor Photoreactor (PFA Tubing + Light Source) T_Mixer->Photoreactor BPR Back-Pressure Regulator Photoreactor->BPR Collection Product Collection BPR->Collection

Caption: Diagram of a continuous flow setup for Artemisinin synthesis.

Photoredox Catalysis Cycle

cluster_2 Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Visible Light) PC_excited->PC SET Radical_Cation Radical Cation PC_excited->Radical_Cation Oxidation Radical_Anion Radical Anion Product Product Radical_Anion->Product Radical_Cation->Product Substrate Substrate Substrate->Radical_Anion Reduction

Caption: Generalized photoredox catalytic cycle.

C-H Activation for Biaryl Synthesis

cluster_3 C-H Activation/Arylation Arene Arene (with C-H bond) Catalyst Transition Metal Catalyst (e.g., Ru, Pd) Arene->Catalyst ArylHalide Aryl Halide ArylHalide->Catalyst Biaryl Biaryl Product Catalyst->Biaryl C-C Coupling HX HX (byproduct) Catalyst->HX

Caption: General scheme for transition-metal-catalyzed C-H arylation.

References

  • An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. (2025). ResearchGate. [Link]

  • Improved process for preparation of sitagliptin. (2023).
  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2025). MDPI. [Link]

  • A continuous-flow process for the synthesis of artemisinin. (2013). PubMed. [Link]

  • Continuous-Flow Synthesis of Artemisinin. (2013). Scribd. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Development of A Sitagliptin Transaminase. (n.d.). ResearchGate. [Link]

  • De novo biosynthesis and whole-cell catalytic production of paracetamol on a gram scale in Escherichia coli. (2021). Green Chemistry. [Link]

  • Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. (2014). ACS Publications. [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. (n.d.). Document Server@UHasselt. [Link]

  • Continuous-Flow Synthesis of the Anti-Malaria Drug Artemisinin. (2012). Vapourtec. [Link]

  • Sustainable Synthesis of API's. (n.d.). ManTech Publications. [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015). ACS Publications. [Link]

  • Process modelling and simulation for continuous pharmaceutical manufacturing of ibuprofen. (2015). ScienceDirect. [Link]

  • Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. (2008). National Institutes of Health. [Link]

  • Synthetic Strategies for Peroxide Ring Construction in Artemisinin. (2017). MDPI. [Link]

  • A sustainable alternative for paracetamol production. (2025). TU Delft. [Link]

  • Method for biocatalytic synthesis of sitagliptin and intermediate thereof. (2019).
  • The (r)evolution of biocatalysis in API synthesis. (2024). Manufacturing Chemist. [Link]

  • Enzyme-Catalyzed Synthesis of Chiral Primary Amines. (2020). ChemistryViews. [Link]

  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. (2021). Chemical Communications. [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2011). ACS Publications. [Link]

  • Rational Design and Synthesis of AT1R Antagonists. (n.d.). National Institutes of Health. [Link]

  • Unleashing the Power of Photocatalysis: Revolutionizing Small Molecule Reactions in Drug Discovery and Pharma Applications. (n.d.). LinkedIn. [Link]

  • Process modelling and simulation for continuous pharmaceutical manufacturing of ibuprofen. (2015). SciSpace. [Link]

  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Process modelling issues in the design of a continuous flow route for the production of pharmaceuticals in multiphase processes: the case of Ibuprofen. (n.d.). AIR Unimi. [Link]

  • Successful application of enzyme cascades in API synthesis. (2015). Manufacturing Chemist. [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2012). Semantic Scholar. [Link]

  • Direct arylation of N-heterocycles enabled by photoredox catalysis. (n.d.). RSC Publishing. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Publications. [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. (n.d.). ChemRxiv. [Link]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (2022). MDPI. [Link]

  • Renewables-Based Routes to Paracetamol: A Green Chemistry Analysis. (2024). ACS Publications. [Link]

  • Method and apparatus for continuous flow synthesis of ibuprofen. (n.d.).
  • Direct Arylation via C–H Activation. (n.d.). Royal Society of Chemistry. [Link]

  • Photoinduced C–H arylation of 1,3-azoles via copper/photoredox dual catalysis. (2024). Semantic Scholar. [Link]

  • Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. (n.d.). National Institutes of Health. [Link]

  • Advances in Heterocyclic Chemistry for API Synthesis. (2026). Pharmaceutical Technology. [Link]

  • Catalytic Direct Arylation of Heteroaromatic Compounds. (2026). ResearchGate. [Link]

  • A Review on Synthesis of Antihypertensive Sartan Drugs. (n.d.). SciSpace. [Link]

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. (n.d.). National Institutes of Health. [Link]

Sources

Method

Application Note: A Practical Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Structure-Activity Relationship (SAR) analysis is a foundational pillar of medicinal chemistry, providing the essential framework for transforming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structure-Activity Relationship (SAR) analysis is a foundational pillar of medicinal chemistry, providing the essential framework for transforming a biologically active "hit" compound into an optimized "lead" and, ultimately, a clinical drug candidate. This guide offers a detailed exploration of the principles, methodologies, and data interpretation techniques that constitute a successful SAR campaign. We will delve into the iterative cycle of compound design, synthesis, and biological evaluation, presenting detailed protocols for key in vitro assays and frameworks for rational data analysis. The focus is on explaining the causality behind experimental choices, ensuring a robust and logical approach to lead optimization.

The Imperative of SAR in Modern Drug Discovery

The core tenet of SAR is that the biological activity of a molecule is directly governed by its chemical structure.[1] By systematically introducing precise modifications to a molecule's architecture and measuring the corresponding changes in its biological effect, we can decipher the structural features essential for its desired activity. This process allows researchers to rationally design compounds with enhanced potency, improved selectivity against off-targets, minimized toxicity, and optimized pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2][3][4] SAR studies represent a move away from trial-and-error discovery towards a more predictive and efficient science of drug design.

The Engine of Optimization: The Iterative SAR Cycle

SAR is not a linear process but a cyclical and iterative one. Each cycle builds upon the knowledge gained from the last, progressively refining the compound towards the desired therapeutic profile. This iterative process is the engine of lead optimization.[3][5]

  • Design & Hypothesis: The cycle begins with a lead compound. Based on its structure and its interaction with the biological target (if known), scientists form hypotheses about which functional groups or structural motifs are key for activity (the pharmacophore). Computational tools like molecular docking can provide valuable insights at this stage.[6]

  • Chemical Synthesis: Guided by the hypothesis, medicinal chemists synthesize a focused series of new compounds, known as analogs. Each analog incorporates a specific structural modification designed to test a particular aspect of the SAR.[2]

  • Biological Testing: The newly synthesized analogs are then evaluated in a panel of biological assays to quantify their activity (e.g., potency, selectivity).[2]

  • Data Analysis & Interpretation: The resulting data is analyzed to establish a clear relationship between the structural changes and the observed biological activity. This interpretation directly informs the next round of compound design, thus closing the loop.

SAR_Cycle cluster_0 SAR Workflow A 1. Design & Hypothesis (Computational Modeling) B 2. Chemical Synthesis (Analog Generation) A->B Synthesize Analogs C 3. Biological Testing (In Vitro / In Vivo Assays) B->C Test Activity D 4. Data Analysis & SAR (Interpretation) C->D Generate Data D->A Refine Hypothesis

Caption: A generalized workflow for high-throughput in vitro screening.

From Data to Decisions: SAR Analysis

The goal of SAR analysis is to convert raw biological data into actionable intelligence for the next design cycle. [7]

Tabular SAR Analysis

The most straightforward method is to organize the data in a table, correlating structural modifications with activity.

Table 1: Example SAR Data for a Fictional Series of Analogs Targeting Kinase X

Compound IDModification at R-GroupIC50 (nM)Interpretation
Lead-01 -H (Hydrogen) 450 Baseline potency.
Analog-02-CH3 (Methyl)980Small hydrophobic group is detrimental.
Analog-03-F (Fluoro)220Small, electron-withdrawing group improves potency.
Analog-04-Cl (Chloro)115Larger halogen further improves potency. Possible favorable interaction.
Analog-05-OH (Hydroxyl)65Potent. Suggests a hydrogen bond acceptor/donor is highly favorable here.
Analog-06-OCH3 (Methoxy)350Adding bulk to the favorable -OH group reduces potency.

SAR Insights from Table 1:

  • There is a defined pocket at the R-group position. Small, polar, hydrogen-bonding groups are strongly preferred (Analog-05).

  • Simple hydrophobic bulk is not tolerated (Analog-02).

  • Halogen substitution is tolerated and beneficial, with chlorine being better than fluorine (Analog-03, Analog-04).

  • The dramatic improvement with the -OH group (Analog-05) compared to the parent and methoxy analog is a significant finding, often called an "activity cliff," which provides critical information for lead optimization. [8][9]

Quantitative Structure-Activity Relationship (QSAR)

As the dataset grows, computational QSAR models can be built to create a mathematical relationship between chemical structure and biological activity. [1][10]These models correlate physicochemical properties (like lipophilicity, electronic character, and steric size) with activity, allowing for the prediction of potency for virtual, unsynthesized compounds.

Conclusion

Structure-Activity Relationship studies are the cornerstone of modern small-molecule drug discovery. [6]By embracing an iterative cycle of rational design, precise chemical synthesis, robust biological testing, and insightful data analysis, research teams can systematically solve the complex puzzle of molecular optimization. This methodical approach enhances the probability of developing drug candidates with superior efficacy, safety, and overall therapeutic potential, ultimately accelerating the delivery of new medicines to patients.

References

  • Structure Activity Relationship Of Drugs. (n.d.). Pharma Education.
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
  • How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? (2025, May 21). Patsnap Synapse.
  • Structure Activity Relationships. (2005, May 15). Drug Design Org.
  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra.
  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025, February 15). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable.
  • Structure–activity relationship. (n.d.). Wikipedia.
  • Structure-Activity Relationship in Drug Discovery. (n.d.). Scribd.
  • On Exploring Structure Activity Relationships. (2016, May 2). PMC - NIH.
  • Data analysis and structure-activity relationships. (n.d.). Optibrium.
  • Structure-Activity Relationship Studies in Organic Drug Development. (2025, October 26). ResearchGate.
  • Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. (2023, November 8). PMC - NIH.

Sources

Application

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine for CNS disorder drug discovery

A Privileged Scaffold for CNS Drug Discovery & Lead Optimization Executive Summary This guide details the application of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (hereafter referred to as BDF-PEA ) as a high-value int...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for CNS Drug Discovery & Lead Optimization

Executive Summary

This guide details the application of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (hereafter referred to as BDF-PEA ) as a high-value intermediate in Central Nervous System (CNS) drug discovery. Unlike standard phenethylamines, BDF-PEA incorporates a strategic 2,6-difluoro substitution pattern combined with a 4-bromo functional handle . This specific architecture offers a dual advantage: the fluorine atoms modulate metabolic stability and lipophilicity (enhancing Blood-Brain Barrier permeability), while the bromine atom serves as a versatile attachment point for Diversity-Oriented Synthesis (DOS) via palladium-catalyzed cross-coupling.

This document provides protocols for chemical derivatization, in vitro pharmacological profiling, and safety handling, designed for medicinal chemists and pharmacologists optimizing leads for monoaminergic targets (5-HT, DA, NE transporters/receptors).

The Chemical Biology of BDF-PEA
2.1 Structural Rationale

The phenethylamine backbone is a "privileged structure" in neuropharmacology, forming the core of endogenous neurotransmitters (dopamine, norepinephrine) and numerous CNS drugs. BDF-PEA modifies this core to overcome common ADME (Absorption, Distribution, Metabolism, Excretion) failures.

Structural FeatureFunction in Drug DesignMechanism of Action
Phenethylamine Core Target RecognitionMimics endogenous monoamines; binds to GPCRs (5-HT2A, D2) and Transporters (SERT, DAT).
2,6-Difluoro Motif Metabolic Blockade & BioisosterismSterically protects the ring from enzymatic oxidation; lowers the pKa of the amine via electron withdrawal, potentially improving membrane permeability.
4-Bromo Substituent Synthetic HandleEnables Suzuki, Sonogashira, or Buchwald-Hartwig couplings to generate libraries of 4-substituted analogs.
2.2 Physicochemical Profile (Theoretical)
  • Molecular Weight: ~236.06 g/mol (Free base)

  • cLogP: ~2.3 (Optimal for BBB penetration; range 2.0–3.5 is ideal).

  • pKa: ~9.0 (Slightly lower than non-fluorinated phenethylamine (~9.8), reducing the fraction of ionized species at physiological pH and enhancing passive diffusion).

Application 1: Diversity-Oriented Synthesis (Lead Optimization)

Objective: Use BDF-PEA as a scaffold to generate a library of 4-aryl/heteroaryl-2,6-difluorophenethylamines.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of BDF-PEA with aryl boronic acids to explore the "4-position" SAR (Structure-Activity Relationship).

Reagents:

  • Substrate: BDF-PEA (protect amine with Boc if necessary, though modern catalysts often tolerate free amines).

  • Coupling Partner: Aryl Boronic Acid (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    / S-Phos.
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology:

  • Protection (Recommended): Dissolve BDF-PEA (1 eq) in DCM. Add

    
     (1.1 eq) and 
    
    
    
    (1.5 eq). Stir at RT for 2h. Wash with 1M HCl, brine, dry over
    
    
    . Isolate N-Boc-BDF-PEA .
  • Coupling Setup: In a microwave vial, charge N-Boc-BDF-PEA (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (3.0 eq).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Catalyst Addition: Add degassed Dioxane/Water (4:1, 0.1 M concentration). Add Pd catalyst (5 mol%).

  • Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 30 min (microwave).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine. Concentrate.

  • Deprotection: Dissolve crude intermediate in DCM/TFA (4:1). Stir 1h. Evaporate volatiles.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Point: Monitor disappearance of the aryl bromide starting material via LC-MS (Target Mass: M+H of product).

Application 2: In Vitro Pharmacological Profiling

Objective: Evaluate the affinity of BDF-PEA derivatives for the Serotonin 5-HT2A receptor (a common target for phenethylamines).

Protocol B: Radioligand Competitive Binding Assay

Principle: Measure the ability of the test compound to displace a radiolabeled ligand (


-Ketanserin) from membrane-bound 5-HT2A receptors.

Materials:

  • Receptor Source: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol).
    
  • Reference Ligand: Methysergide (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM

    
    .
    

Workflow:

  • Preparation: Harvest cells and homogenize to prepare membrane fractions. Resuspend in Assay Buffer.

  • Plating: In a 96-well plate, add:

    • 25 µL Test Compound (BDF-PEA analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • 25 µL

      
      -Ketanserin (Final conc. ~1 nM).
      
    • 150 µL Membrane suspension (~10-20 µg protein).

  • Incubation: Incubate at 37°C for 60 minutes in the dark.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: SAR & Workflow Logic
Diagram 1: The BDF-PEA Scaffold Logic

This diagram illustrates the functional roles of specific atoms in the BDF-PEA molecule for drug discovery.

BDF_PEA_Scaffold Core Phenethylamine Core (CNS Privileged Structure) Bromine 4-Bromo Position (Synthetic Handle) Core->Bromine Enables Suzuki/Buchwald Coupling Fluorine 2,6-Difluoro Motif (Metabolic Shield) Core->Fluorine Blocks CYP Oxidation Modulates pKa Amine Primary Amine (Receptor Interaction) Core->Amine Ionic Bond to Asp residue (GPCRs) Library Library Bromine->Library Generates Biaryl/Heteroaryl Analogs ADME ADME Fluorine->ADME Increases Lipophilicity (BBB Penetration)

Caption: Functional anatomy of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. The 4-Br allows library expansion, while 2,6-F2 enhances metabolic stability.

Diagram 2: Library Generation Workflow

A step-by-step logic flow from the raw building block to a screened CNS lead candidate.

Synthesis_Workflow Start Start: BDF-PEA (Building Block) Protect Step 1: N-Boc Protection (Prevents N-arylation) Start->Protect Couple Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Protect->Couple + Aryl Boronic Acid Deprotect Step 3: TFA Deprotection (Release Active Amine) Couple->Deprotect Screen Step 4: Binding Assay (5-HT/DA/NE Targets) Deprotect->Screen Screen->Couple Low Affinity (Iterate SAR) Lead Identified Lead Candidate Screen->Lead High Affinity (Ki < 10nM)

Caption: Iterative workflow for transforming the BDF-PEA scaffold into active CNS drug candidates via protection, coupling, and screening.

Safety & Handling (E-E-A-T)
  • Bioactivity Warning: While BDF-PEA is a building block, phenethylamines with 4-substitution can possess psychoactive properties (hallucinogenic or stimulant). Treat all derivatives as potentially potent CNS active agents.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert gas (Argon) to prevent amine oxidation.

  • Disposal: Halogenated organic waste.

References
  • Isosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Phenethylamine SAR: Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine SAR, though BDF-PEA is a modern deviation). Link

  • Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • CNS Drug Design: Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry. Link

  • Radioligand Binding: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) Assay Protocols. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Welcome to the technical support guide for the purification of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this key synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification strategy and impurity profile of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine.

Q1: What are the most common impurities I should expect when synthesizing this amine?

Understanding the potential impurity profile is the first step toward designing an effective purification strategy. The impurities in your crude product will largely depend on the synthetic route employed. A common route involves the reduction of a corresponding nitro or nitrile precursor.

Potential Impurities:

  • Unreacted Starting Materials: For instance, if you are reducing 2-(4-bromo-2,6-difluorophenyl)acetonitrile, some of this starting material may remain.

  • Intermediates from Incomplete Reactions: During multi-step syntheses, intermediates from prior steps can carry through. For example, in a reduction of a nitro compound, incomplete reaction can leave residual nitro-aromatic species.

  • Side-Reaction Products: Over-reduction can sometimes lead to dehalogenation, resulting in 2-(2,6-difluorophenyl)ethan-1-amine. The high reactivity of intermediates can also lead to the formation of dimers or polymers[1].

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon from hydrogenation) or reagents used in the workup may be present.

Q2: What are the primary methods for purifying 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine?

There are three primary techniques well-suited for purifying this amine. The choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Acid-Base Extraction: This is a highly effective and scalable liquid-liquid extraction technique that leverages the basicity of the amine functional group. It is excellent for removing neutral or acidic impurities[2][3][4].

  • Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. It is highly effective for removing impurities with different polarities but requires careful method development for basic amines[5][6].

  • Recrystallization: If the amine or its salt is a solid, recrystallization is a powerful technique for achieving high purity by removing small amounts of soluble and insoluble impurities[1][7].

Q3: How do I choose the most appropriate purification method for my needs?

The optimal purification strategy depends on your specific experimental context. The following decision tree can guide your choice.

Purification_Decision_Tree Decision Tree for Purification Method Selection start Crude Product Analysis (TLC, NMR) is_major_product Is the desired amine the major component (>85%)? start->is_major_product is_solid Is the crude product a solid? recrystallize Recrystallization (or salt formation then recrystallization) is_solid->recrystallize Yes acid_base Acid-Base Extraction is_solid->acid_base No (product is an oil) is_major_product->is_solid Yes impurities Are impurities neutral/acidic? is_major_product->impurities No scale What is the scale? scale->acid_base Large Scale (>1g) combo Acid-Base Extraction followed by Chromatography or Recrystallization scale->combo Small Scale (<1g) Need >99% purity impurities->acid_base Yes chromatography Flash Column Chromatography impurities->chromatography No (impurities have similar basicity) acid_base->scale

Caption: Decision tree for selecting a purification method.

Q4: Can you provide a detailed protocol for an acid-base extraction?

Certainly. This is often the most robust first-pass purification for amines. The principle is to convert the water-insoluble free amine into a water-soluble salt by treating it with acid. Neutral impurities remain in the organic layer and are discarded. The aqueous layer is then basified to regenerate the pure, water-insoluble free amine, which is then extracted back into a fresh organic solvent.[2][8][9]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Wash (Extraction of Amine): Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The protonated amine salt is now in the aqueous layer (usually the bottom layer, but check densities). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer 1-2 more times to ensure all the amine has been extracted. Combine all aqueous layers. The original organic layer, containing neutral impurities, can now be discarded.

  • Basification (Regeneration of Amine): Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10, check with pH paper). The amine will precipitate or form an oily layer.[2]

  • Back Extraction: Return the basified aqueous mixture to the separatory funnel. Add a fresh portion of organic solvent (e.g., diethyl ether). Shake to extract the purified free amine into the organic layer.

  • Isolate Product: Drain the organic layer. Repeat the back extraction (step 6) twice more. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water[4]. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Acid_Base_Extraction_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Regeneration & Isolation crude Crude Amine + Neutral Impurities in Organic Solvent add_acid Add 1M HCl (aq) crude->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer: Neutral Impurities (Discard) separate1->organic_impurities Contains aqueous_salt Aqueous Layer: Amine Hydrochloride Salt separate1->aqueous_salt Contains add_base Add 2M NaOH (aq) aqueous_salt->add_base Transfer add_organic Add Fresh Organic Solvent add_base->add_organic separate2 Separate Layers add_organic->separate2 aqueous_waste Aqueous Layer: Salts (Discard) separate2->aqueous_waste pure_amine_solution Organic Layer: Pure Free Amine separate2->pure_amine_solution dry_concentrate Dry (Na₂SO₄) & Concentrate pure_amine_solution->dry_concentrate final_product Purified Amine dry_concentrate->final_product

Caption: Workflow for the purification of an amine via acid-base extraction.

Q5: How do I assess the purity of my final product?

A multi-faceted approach is recommended for robust purity assessment.

MethodPrincipleInformation Provided
TLC Thin-Layer ChromatographyA quick, qualitative assessment of purity. A single spot suggests a pure compound.
HPLC High-Performance Liquid ChromatographyA quantitative method that separates components of a mixture. Provides purity as a percentage based on peak area[10][11].
GC-MS Gas Chromatography-Mass SpectrometrySeparates volatile compounds and provides mass information for identification of impurities[12].
NMR Nuclear Magnetic Resonance Spectroscopy¹H and ¹⁹F NMR provide structural confirmation and can reveal impurities by showing unexpected signals. qNMR can provide a highly accurate purity value[10].
Troubleshooting Guide

This section tackles specific problems you might encounter during your purification experiments.

Q: My amine is streaking badly on my silica gel TLC plate and column. What's wrong and how do I fix it?

Cause: This is a classic problem when working with basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in significant peak tailing or streaking[5][6]. This can lead to poor separation and low recovery.

Solutions:

  • Mobile Phase Modification (Recommended): Add a small amount of a competing base to your eluent system. This base will occupy the acidic sites on the silica, allowing your amine to travel through the column more freely.

    • Common Additive: Triethylamine (TEA) at 0.5-2% (v/v) is highly effective.

    • Example Eluent: A gradient of ethyl acetate in hexanes with 1% TEA.

  • Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic or a basic stationary phase.

    • Amine-functionalized Silica: These columns have an amine-based surface that masks the acidic silanols, providing excellent peak shape for basic compounds without needing mobile phase additives[5][6].

    • Alumina (Basic or Neutral): Alumina is another alternative, but its chromatographic properties can be less predictable than silica.

Q: My yield is very low after purification. Where could my product have gone?

Possible Causes & Solutions:

  • Irreversible Adsorption on Silica: If you performed column chromatography without a basic modifier, a significant portion of your product may be permanently stuck to the column. Solution: Always use a mobile phase modifier like triethylamine when purifying amines on silica gel[6].

  • Incomplete Extraction: During acid-base extraction, you may not have performed enough washes to transfer the entire product between phases. Solution: Perform at least 2-3 extractions at each stage (acidic and basic) to ensure quantitative transfer. Check the pH at each step to confirm the amine is in the correct protonation state.

  • Emulsion Formation: Vigorous shaking during extraction can sometimes form an emulsion (a stable mixture of the organic and aqueous layers) that is difficult to separate, trapping product at the interface. Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and swirling gently. In stubborn cases, filtering the mixture through a pad of Celite can help break the emulsion.

  • Product Volatility: While this specific amine is not extremely volatile, some product can be lost if rotary evaporation is performed at too high a temperature or for too long. Solution: Remove the final solvent at the lowest practical temperature and pressure.

Q: I performed an acid-base extraction, but after basifying the aqueous layer, my product appeared as an oil instead of a solid. What should I do?

Cause: It is common for purified amines to be isolated as oils or low-melting-point solids, even if the crude material was a solid. This "oiling out" means the product is above its melting point or is a supercooled liquid.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed for crystallization.

    • Trituration: Add a small amount of a non-polar solvent in which the oil is not very soluble (e.g., cold hexanes). Swirl or stir the mixture. This can sometimes wash away minor impurities that inhibit crystallization and encourage the product to solidify.

  • Convert to a Salt: Amines readily form crystalline salts. Converting the amine to its hydrochloride (HCl) or hydrobromide (HBr) salt is a common and effective way to obtain a stable, crystalline solid.

    • Protocol for HCl Salt Formation: Dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will typically precipitate as a white solid, which can then be collected by filtration and washed with cold ether.[7]

Q: My final NMR spectrum shows residual ethyl acetate and water. How can I remove them?

Cause: These are common residual solvents from the workup and purification steps. They can be trapped within the product matrix.

Solutions:

  • High Vacuum Drying: Place the product in a vacuum desiccator or on a high-vacuum line (Schlenk line) for several hours or overnight. This is often sufficient to remove volatile solvents.

  • Azeotropic Removal: For stubborn water, dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene. Then, remove the solvent on a rotary evaporator. Repeating this process 2-3 times can effectively dry the sample.

  • Lyophilization (Freeze-Drying): If your product is dissolved in water or a solvent like 1,4-dioxane, freeze-drying is an excellent method for removing the solvent without heating, yielding a fine, dry powder.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Web.mnstate.edu. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Web.pdx.edu. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Cdn.ymaws.com. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Semantic Scholar. (n.d.). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Welcome to the technical support center for the synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Synthetic Strategy and Core Challenges

The most common and direct route to synthesizing 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is through the reduction of the corresponding nitrile, 2-(4-bromo-2,6-difluorophenyl)acetonitrile.[1][2] This precursor is commercially available or can be synthesized from 4-bromo-2,6-difluoroaniline. While seemingly straightforward, the reduction of the nitrile to the primary amine is fraught with potential pitfalls that can significantly impact the yield and purity of the final product.

The primary challenges in this synthesis include:

  • Incomplete conversion of the starting nitrile.

  • Formation of secondary and tertiary amine byproducts. [3]

  • Difficulties in purifying the final product from reaction byproducts and residual reagents.

  • Safety considerations associated with highly reactive reducing agents.

This guide will address these challenges by providing a detailed analysis of the reaction mechanism, a comparison of common reducing agents, and step-by-step protocols for optimizing the reaction conditions.

Synthetic Pathway Overview

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reduction cluster_product Target Product cluster_byproducts Potential Side Products A 2-(4-bromo-2,6-difluorophenyl)acetonitrile B Reduction of Nitrile A->B Reducing Agent C 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine B->C Desired Pathway D Secondary Amine B->D Side Reaction E Tertiary Amine B->E Side Reaction F Unreacted Nitrile B->F Incomplete Reaction

Caption: General synthetic workflow for the preparation of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Low or No Product Yield

Q1: I'm observing very low conversion of my starting nitrile. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue and can stem from several factors related to your choice of reducing agent and reaction conditions.

  • Insufficiently Powerful Reducing Agent: While sodium borohydride (NaBH₄) is a common reducing agent, it is generally not strong enough to reduce nitriles on its own.[4] To enhance its reactivity, the addition of a Lewis acid or a transition metal catalyst is necessary. A more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) is often required for efficient nitrile reduction.[3][5][6]

  • Reagent Inactivity: LiAlH₄ and BH₃ are highly reactive and moisture-sensitive. Ensure you are using freshly opened or properly stored reagents and anhydrous solvents. The presence of water will quench the reducing agent, rendering it ineffective.

  • Suboptimal Reaction Temperature: Many nitrile reductions require elevated temperatures to proceed at a reasonable rate, especially when using milder reducing agents like borane-THF complexes.[3] However, excessively high temperatures can lead to the formation of byproducts.[4] It is crucial to carefully control the reaction temperature based on the chosen reducing agent.

  • Incorrect Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For LiAlH₄, a common molar ratio of nitrile to LiAlH₄ is 1:1.5.[7] For catalytic systems, the catalyst loading is critical.

Formation of Impurities

Q2: My crude product shows significant amounts of secondary and tertiary amine byproducts. How can I suppress their formation?

A2: The formation of secondary and tertiary amines is a classic side reaction in nitrile reductions.[3] It occurs when the initially formed primary amine reacts with the intermediate imine.

  • Mechanism of Side Product Formation: The reduction of a nitrile proceeds through an imine intermediate. This imine can react with the desired primary amine product to form a secondary amine, which can further react to form a tertiary amine.

  • Strategies for Minimizing Byproducts:

    • Catalytic Hydrogenation with Ammonia: When using catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C), the addition of ammonia (or ammonium hydroxide) to the reaction mixture can help suppress the formation of secondary and tertiary amines.[3]

    • Choice of Reducing Agent: Some reducing agents are inherently more selective for the formation of primary amines. The Raney Nickel/KBH₄ system has been reported to produce primary amines in good to excellent yields with only trace amounts of secondary or tertiary amines.[4]

    • Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the formation of the primary amine.

Side_Reaction_Mechanism cluster_main Reaction Pathway cluster_side Side Reaction Pathway Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + [H] PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + [H] SecondaryAmine Secondary Amine Imine->SecondaryAmine + Primary Amine - NH₃ TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine + Imine - NH₃

Caption: Mechanism of primary amine and byproduct formation during nitrile reduction.

Purification Challenges

Q3: I'm having difficulty purifying my final product. What are the best methods for isolating pure 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine?

A3: Purification can be challenging due to the basic nature of the amine and the potential for similar polarity byproducts.

  • Acid-Base Extraction: A standard and effective method for purifying amines is an acid-base workup.[7]

    • After quenching the reaction, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 10% NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.[7]

    • Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. A small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent the amine from streaking on the silica gel.

III. Recommended Protocols and Reagent Comparison

Choosing the right reducing agent is critical for a successful synthesis. Below is a comparison of common reagents and detailed protocols.

Comparison of Common Reducing Agents
Reducing AgentAdvantagesDisadvantagesTypical Conditions
Lithium Aluminum Hydride (LiAlH₄) Powerful and effective for a wide range of nitriles.[5][6][8]Highly reactive, pyrophoric, and requires strictly anhydrous conditions.[7] Can be difficult to handle on a large scale.[7]THF, 0 °C to room temperature.[7]
**Borane (BH₃•THF or BH₃•SMe₂) **Milder than LiAlH₄, offering better functional group tolerance.[3] BH₃•SMe₂ is more stable than BH₃•THF.[3]Can require elevated temperatures.[3] BH₃•SMe₂ has an unpleasant odor.[3]THF, reflux.[3]
Catalytic Hydrogenation (H₂/Raney Ni or Pd/C) Generally clean and high-yielding. Can be performed at scale.[6]Requires specialized high-pressure equipment. Can lead to secondary and tertiary amine byproducts.[3]Methanol or ethanol, elevated pressure and temperature.[6]
Raney Nickel / KBH₄ Mild and efficient, with high selectivity for primary amines.[4] Does not require an inert atmosphere.[4]Raney Nickel can be pyrophoric when dry.[9]Dry ethanol, room temperature.[4]
Detailed Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable for small-scale synthesis where high reactivity is required.

Materials:

  • 2-(4-bromo-2,6-difluorophenyl)acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Sodium Hydroxide (NaOH) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Celite

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 2-(4-bromo-2,6-difluorophenyl)acetonitrile (1 equivalent) in anhydrous THF dropwise.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).[7]

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate.[7]

  • Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[7]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction or column chromatography as described in the purification section.

Protocol 2: Reduction with Raney Nickel and Potassium Borohydride (KBH₄)

This method is a milder and often more selective alternative to LiAlH₄.[4]

Materials:

  • 2-(4-bromo-2,6-difluorophenyl)acetonitrile

  • Raney Nickel (moist)

  • Potassium Borohydride (KBH₄)

  • Dry Ethanol

Procedure:

  • In a flask, combine KBH₄ (4 equivalents) and Raney Nickel (moist, approximately 1 equivalent) in dry ethanol (25 mL per 10 mmol of nitrile).[4]

  • To this stirring suspension, add 2-(4-bromo-2,6-difluorophenyl)acetonitrile (1 equivalent).

  • Stir the mixture vigorously at room temperature for approximately 45 minutes, monitoring the reaction by TLC.[4]

  • Once the reaction is complete, filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Take up the residue in an appropriate organic solvent and water.

  • Proceed with an acid-base extraction for purification as previously described.

IV. Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Raney Nickel: While the moist form is relatively stable, dry Raney Nickel is pyrophoric and can ignite spontaneously in air.[9] Handle with care and do not allow it to dry out.

  • Borane Reagents: Borane complexes are flammable and can release flammable gases upon decomposition.[3] Handle in a well-ventilated fume hood.

  • Hydrogen Gas: When performing catalytic hydrogenation, be aware of the flammability and explosive potential of hydrogen gas. Use appropriate high-pressure equipment and follow all safety protocols for working with flammable gases.

By understanding the underlying chemistry, anticipating potential side reactions, and carefully selecting and executing the appropriate protocol, researchers can significantly improve the yield and purity of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine.

V. References

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(11), 95-101.

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.

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  • Backeberg, O. G., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Nickel/Aluminium) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.

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  • DAV University. Module II Reduction Reactions - Lecture 14. Available at: [Link]

  • McKinney, B. J., et al. (2013). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Journal of the Arkansas Academy of Science, 67, 7.

  • Zhang, G., et al. (2017). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 4(9), 1845-1849.

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  • Reddit. (2019, May 5). Mechanism of reduction of nitrile with Borane-THF. r/chemhelp. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563.

  • Li, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6217.

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  • Eureka | Patsnap. (2009, January 28). Preparation of 4-bromo-2,6-difluorobenzonitrile. Available at: [Link]

  • Google Patents. (2012). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile. Available at:

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  • ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • Google Patents. (2011). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile. Available at:

  • PubChem. EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-. Available at: [Link]

  • Sereda, G. (2016). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Supporting Information.

  • Bakthadoss, M., & Murugan, R. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 60.

  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones Using Ultrasound Waves. 2(4), 102-106.

  • Wang, Z., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. Nature Communications, 12(1), 1836.

  • Wasmuth, A. S., et al. (2018). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 83(21), 13133-13140.

  • MDPI. (2024, June 15). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.

  • Synthonix. N-(4-Bromo-2,6-difluorophenyl)-N'-(1-methylethyl)ethanimidamide. Available at: [Link]

  • Organic Chemistry Portal. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Available at: [Link]

  • Lake, R. J., et al. (1987). Isolation of 2-(3'-bromo-4'-hydroxyphenol)ethanamine from the New Zealand ascidian Cnemidocarpa bicornuta. Journal of Natural Products, 50(4), 743-744.

  • Pharmaffiliates. N-(4-Bromo-2,6-difluorophenyl)-N'-isopropylacetimidamide. Available at: [Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Technical Support Center: Scale-Up Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Case ID: #SYN-26DF-BR-001 Status: Active Support Topic: Process Optimization & Troubleshooting for Halogenated Phenethylamine Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Case ID: #SYN-26DF-BR-001 Status: Active Support Topic: Process Optimization & Troubleshooting for Halogenated Phenethylamine Synthesis

Executive Summary & Route Selection

The Challenge: The synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine presents a classic "chemoselectivity vs. scalability" conflict. The 2,6-difluoro substitution pattern increases the electrophilicity of the parent aldehyde, facilitating condensation, but the 4-bromo substituent is highly susceptible to hydrodebromination (loss of Br) during standard catalytic hydrogenation protocols. Furthermore, the 2,6-difluoro motif creates steric crowding that can impede the reduction of the intermediate nitrostyrene.

Recommended Route: The "Henry-Hydride" Sequence We recommend a two-step sequence:

  • Henry Reaction: Condensation of 4-bromo-2,6-difluorobenzaldehyde with nitromethane.

  • Selective Reduction: Reduction of the nitrostyrene using NaBH₄/CuCl₂ or BH₃·THF .

Why this route?

  • Avoids Cyanide: Bypasses the toxicity of nucleophilic displacement on benzyl halides.

  • Preserves Bromine: Avoids Pd/C-catalyzed hydrogenation, which causes rapid debromination of electron-deficient aryl bromides [1, 5].

  • Scalability: Nitromethane and borohydride are manageable at kilo-scale with proper thermal control, unlike LiAlH₄ (pyrophoric) or high-pressure hydrogenation (specialized equipment).

Critical Workflow & Protocols

Step 1: The Henry Reaction (Nitroaldol Condensation)

Target: (E)-2-(4-bromo-2,6-difluorophenyl)-1-nitroethene

Protocol:

  • Charge: 4-Bromo-2,6-difluorobenzaldehyde (1.0 equiv), Nitromethane (5–10 equiv), and Ammonium Acetate (0.5–1.0 equiv).

  • Solvent: Acetic Acid (glacial) or Methanol. Note: Acetic acid often suppresses polymerization of the electron-deficient nitrostyrene.

  • Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Workup: Cool to RT. The product often crystallizes directly. If not, dilute with water and filter. Recrystallize from IPA/Hexanes.

Technical Insight: The 2,6-difluoro groups make the aldehyde highly reactive. If you observe significant "tar" or dimers, reduce the temperature to 60 °C and increase reaction time. The electron-withdrawing nature of the ring stabilizes the nitrostyrene but makes it sensitive to strong bases [2, 4].

Step 2: Selective Reduction (The "Danger Zone")

Target: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Primary Recommendation: NaBH₄ / CuCl₂ System This method generates an active copper boride species in situ that reduces the alkene and nitro group without touching the aryl bromide [5, 13].

Protocol:

  • Setup: Reactor with efficient stirring and cooling jacket (exothermic).

  • Solvent: Methanol (anhydrous).

  • Loading: Dissolve Nitrostyrene (1.0 equiv) and CuCl₂·2H₂O (0.2–0.5 equiv) in MeOH.

  • Addition: Add NaBH₄ (5–7 equiv) portion-wise at 0–10 °C. Caution: Vigorous H₂ evolution.

  • Process: Allow to warm to RT. Stir 1–3 hours. The solution typically turns from green (Cu²⁺) to black (Cu⁰/Boride).

  • Quench: Carefully add 1N HCl (gas evolution!). Filter through Celite to remove Copper residues.

  • Isolation: Basify filtrate with NaOH to pH >12. Extract with DCM or MTBE. Dry and concentrate.

  • Salt Formation: Dissolve free base in Et₂O or iPrOAc; add HCl (gas or dioxane solution) to precipitate the hydrochloride salt.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing significant debromination (5–15% des-bromo impurity). Why?

Diagnosis: You likely used Catalytic Hydrogenation (Pd/C, H₂) or a harsh metal dissolving reduction (Zn/HCl). The Science: Electron-deficient aryl bromides (like your 2,6-difluoro-4-bromo system) undergo oxidative addition to Pd(0) faster than electron-rich analogs. Once the C-Br bond inserts into Pd, it is replaced by Hydride.[2] Solution:

  • Immediate Fix: Switch to the NaBH₄/CuCl₂ method described above.

  • If you MUST use Hydrogenation: Use Pt/C (sulfided) or Vanadium-doped Pd catalysts, which are less active toward C-Halogen bonds. Add an inhibitor like diphenylsulfide, though this slows the nitro reduction significantly [1].

Q2: The Henry reaction yield is low, and I see a "dimer" peak.

Diagnosis: Michael addition of nitromethane to the product nitrostyrene. The Science: The 2,6-difluoronitrostyrene is extremely electrophilic. Excess nitromethane anion can attack the double bond of the product. Solution:

  • Reduce Base Loading: Drop Ammonium Acetate to 0.2 equiv.

  • Change Solvent: Switch from Methanol to Acetic Acid . The acidic medium protonates the nitronate intermediate, preventing the Michael addition side reaction [2, 4].

Q3: During the NaBH₄ reduction, a thick black sludge formed and stirring stopped.

Diagnosis: Rapid precipitation of Copper Boride/Copper nanoparticles and borate salts. Solution:

  • Dilution: Increase solvent volume to 15–20 volumes relative to substrate.

  • Co-solvent: Use a MeOH/THF mixture (3:1) to keep organic intermediates in solution while allowing borohydride solubility.

Q4: The final amine is an oil and difficult to handle. How do I purify it?

Diagnosis: Free base phenethylamines are often oils that absorb CO₂ from air (forming carbonates). Solution: Do not isolate the free base as a final product.

  • Perform the extractive workup.

  • Dry the organic layer (Na₂SO₄).[2]

  • Directly treat with HCl in Dioxane or IPA.

  • Isolate the Hydrochloride salt (likely a high-melting white solid). This stabilizes the amine and purges non-basic impurities [12].

Data & Specifications

Table 1: Reducing Agent Comparison for 4-Bromo-2,6-difluoronitrostyrene

MethodSafety ProfileDebromination RiskYield PotentialRecommendation
H₂ / Pd/C High Pressure (Fire Risk)High (Major Issue)Low (due to side rxn)AVOID
LiAlH₄ PyrophoricLowModerateNot Recommended for Scale
NaBH₄ / CuCl₂ H₂ Gas Evolution (Manageable)Negligible High (>80%) PRIMARY CHOICE [5, 13]
Fe / HCl Thermal Runaway RiskLowModerateBackup Option

Visualized Workflows

Figure 1: Synthesis Workflow

Caption: Optimized 2-step protocol avoiding debromination.

SynthesisWorkflow SM 4-Bromo-2,6-difluorobenzaldehyde Inter Nitrostyrene Intermediate (Solid, Yellow) SM->Inter Henry Rxn Reagents1 Nitromethane NH4OAc, AcOH 80°C Reagents1->Inter ProductBase Crude Amine (Free Base Oil) Inter->ProductBase Selective Reduction Reagents2 NaBH4 (5 eq) CuCl2 (0.2 eq) MeOH, 0-20°C Reagents2->ProductBase Final Target Amine HCl Salt (White Solid) ProductBase->Final Salt Formation Workup 1. HCl/IPA 2. Filtration Workup->Final

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for resolving impurity profiles during reduction.

Troubleshooting Problem Impurity Detected in HPLC CheckType Identify Impurity Mass (MS) Problem->CheckType DesBromo M-79/81 (Loss of Br) Debromination CheckType->DesBromo Dimer 2x Mass Michael Dimer CheckType->Dimer Oxime M-16 (Intermediate) Incomplete Red. CheckType->Oxime Action1 STOP Hydrogenation. Switch to NaBH4/CuCl2. DesBromo->Action1 Action2 Reduce Base in Henry Rxn. Switch solvent to AcOH. Dimer->Action2 Action3 Increase reaction temp. Add more NaBH4. Oxime->Action3

References

  • BenchChem Technical Support. "Preventing debromination during reactions with aryl halides." BenchChem Knowledge Base. 2

  • Organic Chemistry Portal. "The Henry Reaction: Mechanism and Catalysts." Organic Chemistry Portal. 3

  • ACS GCI Pharmaceutical Roundtable. "Scale-up Examples: Reduction of Nitro Groups." ACS GCI Reagent Guides. 4

  • Abdellattif, M. et al. "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts."[5] Green and Sustainable Chemistry, 2018.[5] 5

  • D'Andrea, F. et al. "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride." ChemRxiv / Beilstein J. Org. Chem., 2025.[1][2][6][7] 8

  • Rageot, D. et al. "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine."[7] Organic Process Research & Development, 2019. 7

Sources

Optimization

Technical Support Center: Purifying 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

An in-depth guide to the purification of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, designed for chemistry professionals. This guide provides a comprehensive troubleshooting framework, detailed experimental protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, designed for chemistry professionals. This guide provides a comprehensive troubleshooting framework, detailed experimental protocols, and expert insights into overcoming common purification challenges.

A Senior Application Scientist's Guide

Welcome to the technical support center for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. This resource is designed to provide researchers, medicinal chemists, and process development scientists with in-depth, practical guidance on isolating and purifying this valuable synthetic intermediate. The presence of impurities can significantly impact the outcome of subsequent reactions and biological assays, making efficient purification a critical step. This guide moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The impurity profile of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is intrinsically linked to its synthetic route. Common methods for synthesizing primary amines include the reduction of corresponding nitriles, amides, nitro compounds, or reductive amination of ketones.[1][2][3]

Table 1: Common Potential Impurities and Their Origins

Impurity NameProbable OriginKey Characteristics
2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanoneUnreacted starting material from a reductive amination pathway.[4]Neutral, more polar than the amine product.
1-(4-Bromo-2,6-difluorophenyl)ethan-1-olOver-reduction or side-reaction byproduct if a ketone precursor is used.[5]Neutral, polar, capable of hydrogen bonding.
4-Bromo-2,6-difluoroanilinePotential starting material for multi-step syntheses.[6]Basic, but with different polarity from the product.
N-alkylated byproductsOver-alkylation if synthesized via SN2 reaction; these reactions rarely stop cleanly.[1][3]Basic, less polar than the primary amine.
Reagents/Catalysts (e.g., LiAlH₄, NaBH₄ salts, Pd/C)Remnants from the reduction or other synthetic steps.Typically inorganic salts or heterogeneous materials.
Solvent ResiduesIncomplete removal of reaction or extraction solvents.[7]Varies based on the solvent used (e.g., THF, Et₂O, DCM).

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses common issues encountered during the purification of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine.

Q1: My crude product shows a major spot on the TLC plate, but it streaks badly. How can I get a clean separation to assess purity and guide my chromatography?

A1: Amine streaking on silica gel TLC plates is a classic problem. It occurs because the basic amine functionality interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and tailing.

  • The Underlying Cause: Silica gel is acidic. The lone pair of electrons on your amine's nitrogen atom forms a strong interaction (acid-base or hydrogen bonding) with the silica surface, causing the compound to "stick" and elute slowly and unevenly.

  • The Solution: To counteract this, you must add a small amount of a competitive base to your eluent system.

    • Recommended Action: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The added base will preferentially interact with the acidic sites on the silica, allowing your target amine to travel up the plate more uniformly.[8]

Q2: My yield after an acid-base extraction is significantly lower than expected. Where could my product have gone?

A2: Low yield in an acid-base extraction is a frequent issue with several potential causes. The core of this technique relies on efficiently partitioning your basic amine between aqueous and organic layers by changing its protonation state.[9][10][11]

  • Cause 1: Incomplete Protonation/Deprotonation: The pH of the aqueous layer must be sufficiently acidic (to protonate the amine) and sufficiently basic (to deprotonate the ammonium salt).

    • Troubleshooting: Always check the pH with litmus paper or a pH meter. When extracting the amine into the aqueous acid layer, aim for a pH of 1-2. When regenerating the free amine with a base, aim for a pH of 12-14 to ensure complete deprotonation.[9]

  • Cause 2: Emulsion Formation: Halogenated compounds dissolved in solvents like dichloromethane (DCM) can form stable emulsions at the aqueous-organic interface, trapping your product.

    • Troubleshooting: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Cause 3: Insufficient Extraction Cycles: A single extraction is rarely quantitative.

    • Troubleshooting: Perform at least three separate extractions for each step (acid wash and base regeneration) to ensure you recover the maximum amount of product.

Q3: After column chromatography, my product is a persistent, thick oil, but the literature reports it as a solid. What's wrong?

A3: This is typically due to the presence of residual solvents or minor impurities that inhibit crystallization.

  • Cause 1: Trapped Solvent: High-boiling point solvents used in chromatography (like ethyl acetate or toluene) or the triethylamine added to the eluent can be difficult to remove under standard vacuum.

    • Troubleshooting: Connect your flask to a high-vacuum line (Schlenk line) for several hours. Gently warming the flask (e.g., in a 30-40°C water bath) can help. Dissolving the oil in a low-boiling solvent like diethyl ether or pentane and re-concentrating can also help azeotropically remove the trapped solvent.

  • Cause 2: Impurities Preventing Crystallization: Even a small percentage of a structurally similar impurity can disrupt the crystal lattice formation.

    • Troubleshooting: If high-vacuum fails, your product may require an additional purification step. Recrystallization is the ideal choice here. You can attempt to recrystallize the free base or convert it to its hydrochloride salt, which often has better crystallization properties.[12][13]

Q4: My final NMR spectrum looks clean, but elemental analysis is off. What could be the issue?

A4: This scenario often points to the presence of non-proton-containing impurities.

  • Cause 1: Inorganic Salts: If you performed an acid-base extraction, residual inorganic salts (e.g., NaCl, Na₂SO₄) might be present if the final organic solution was not washed properly with water and dried thoroughly.

    • Troubleshooting: Ensure you wash the final organic layer containing your purified free amine with brine to remove the bulk of dissolved water before drying with an agent like anhydrous Na₂SO₄ or MgSO₄.

  • Cause 2: Water: The amine itself can be hygroscopic.

    • Troubleshooting: Dry the purified product under high vacuum, possibly over a desiccant like phosphorus pentoxide (P₄O₁₀), before submitting for elemental analysis.

Section 3: Decision Workflow for Purification Strategy

The choice of purification method depends on the scale of your reaction and the nature of the impurities. This workflow provides a logical path for selecting the best approach.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, ¹H NMR) check_impurities Identify Impurity Type(s) start->check_impurities is_neutral Mainly Neutral Impurities? (e.g., Ketone, Alcohol) check_impurities->is_neutral Yes is_basic Mainly Basic Impurities? (e.g., Over-alkylation) check_impurities->is_basic No, Different Polarity acid_base Acid-Base Extraction is_neutral->acid_base is_solid Is Product a Solid with Minor Impurities? is_basic->is_solid No chromatography Flash Column Chromatography (with Et₃N) is_basic->chromatography recrystallization Recrystallization (Free Base or HCl Salt) is_solid->recrystallization acid_base->chromatography Purity <98% final_product Pure Product acid_base->final_product Purity >98% chromatography->recrystallization Purity <98% & Solid chromatography->final_product Purity >98% recrystallization->final_product

Caption: Decision workflow for selecting the optimal purification method.

Section 4: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most effective purification techniques.

Protocol 1: Acid-Base Extraction

This method is highly effective for separating the basic amine from neutral or acidic impurities.[11]

AcidBase_Workflow cluster_organic Organic Phase (e.g., DCM, EtOAc) cluster_aqueous Aqueous Phase org1 Crude Mixture (Amine + Neutral Impurity) aq1 Amine Salt (R-NH₃⁺Cl⁻) org1->aq1 1. Add 1M HCl 2. Shake & Separate org2 Neutral Impurity org3 Purified Amine (Free Base) aq1->org2 aq1->org3 3. Add 6M NaOH (pH 12-14) 4. Extract with DCM 5. Dry & Evaporate aq2 Empty

Caption: Workflow for purification via acid-base extraction.

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine hydrochloride salt is now in the aqueous layer, while neutral impurities remain in the organic layer.[9] Drain the organic layer and set it aside.

  • Repeat: Repeat the acid wash (steps 2-3) on the organic layer two more times, combining all aqueous layers. This ensures complete extraction of the amine. Discard the organic layer containing the neutral impurities.

  • Basification: Place the combined acidic aqueous layers in the separatory funnel (or a beaker/flask for safety if a large volume) and cool in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH 12-14, check with pH paper). The free amine will often precipitate or form an oily layer.

  • Back-Extraction: Extract the free amine from the basified aqueous layer using three portions of fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers from the back-extraction. Wash once with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating impurities with different polarities.[14][15]

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Target RfNotes
Hexane / Ethyl Acetate (+ 1% Et₃N)90:10 to 70:30~0.25 - 0.35Good starting point for many amines. Adjust ratio based on TLC.
Dichloromethane / Methanol (+ 0.5% NH₄OH)99:1 to 95:5~0.25 - 0.35More polar system for amines that do not move in Hex/EtOAc. Use pre-made 7N NH₃ in MeOH if available.

Procedure:

  • TLC Analysis: Determine the optimal solvent system using TLC, aiming for an Rf of ~0.3 for the product spot. Remember to add the base (Et₃N or NH₄OH) to the TLC jar.[16]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and pack the column. Equilibrate the column by running 2-3 column volumes of the starting eluent mixture.

  • Sample Loading: Dissolve the crude amine in a minimal amount of DCM. Add a small amount of silica gel (1-2 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This is an excellent final purification step for obtaining high-purity, crystalline material.[17][18]

Procedure (as Hydrochloride Salt):

  • Salt Formation: Dissolve the purified amine oil in a minimal amount of diethyl ether or EtOAc. Add a solution of 2M HCl in diethyl ether dropwise while stirring. The amine hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Solvent Selection: Test the solubility of a small amount of the salt in various solvents (e.g., isopropanol, ethanol, acetonitrile, water) to find one in which it is soluble when hot but sparingly soluble when cold. A mixed solvent system (e.g., ethanol/ether) may also work well.

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

FAQs

  • Can I use a different acid, like acetic acid, for the extraction?

    • While technically possible, using a volatile organic acid like acetic acid can make it difficult to remove from your final product. Strong mineral acids like HCl are preferred because their corresponding salts (e.g., NaCl) are easily removed in the aqueous phase.[19]

  • Is 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine stable to air?

    • Like many aromatic amines, it can be susceptible to slow oxidation over time, which may lead to discoloration (turning yellow or brown).[19] For long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated.

  • What analytical techniques are best for confirming purity?

    • A combination of techniques is ideal. ¹H and ¹⁹F NMR will confirm the structure and show proton- or fluorine-containing impurities. LC-MS is excellent for detecting trace-level impurities and confirming the molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection can be used for quantitative purity assessment.[20]

References

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • Amine workup. Reddit r/Chempros. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. [Link]

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. CrashCourse via YouTube. [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. [Link]

  • Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Synthesis of Amines. OpenStax. [Link]

  • Synthesis of Amines. Vancouver Island University. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • 4-Bromo-2,6-difluoroaniline. Pharmaffiliates. [Link]

Sources

Troubleshooting

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine reaction mechanism troubleshooting

Ticket ID: #CHEM-882-FBr Status: Active Troubleshooting Technician: Senior Application Scientist Molecule Overview & Reactivity Profile Target Molecule: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine CAS: 1314988-25-6 (Gene...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-882-FBr
Status: Active Troubleshooting
Technician: Senior Application Scientist

Molecule Overview & Reactivity Profile

Target Molecule: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine CAS: 1314988-25-6 (Generic analog reference) Role: Key building block for kinase inhibitors, PROTAC linkers, and CNS-active agents.

This molecule presents a classic "chemoselectivity paradox." You have a nucleophilic amine tail, an electrophilic aryl bromide head, and an electron-deficient ring (due to ortho-fluorines).

Key Structural Challenges:
  • The "Fragile" Bromine: The C-Br bond is activated by the electron-withdrawing fluorine atoms. While this makes it excellent for downstream cross-coupling, it also makes it highly susceptible to hydrodebromination (replacement of Br with H) during the synthesis of the amine.

  • Amine Coordination: The free primary amine can bind to Palladium (Pd) catalysts, poisoning downstream Suzuki/Buchwald reactions if not protected or managed correctly.

  • Fluorine Sterics: The 2,6-difluoro substitution pattern creates significant steric bulk around the benzylic position, potentially slowing down nucleophilic attacks on precursors (like benzyl halides).

Troubleshooting Module: Synthesis (Nitrile Reduction)

User Scenario: "I am trying to reduce (4-bromo-2,6-difluorophenyl)acetonitrile to the amine, but I keep losing the bromine atom (forming the des-bromo byproduct)."

Root Cause Analysis

Standard reduction methods (like catalytic hydrogenation with Pd/C or Raney Nickel) operate via metal-surface mechanisms that readily undergo oxidative addition into Ar-Br bonds, leading to hydrogenolysis. The electron-poor nature of this ring accelerates this side reaction.

Diagnostic Protocol
MethodReagent SystemRisk of DebrominationRecommendation
Catalytic Hydrogenation

, Pd/C or Raney Ni
CRITICAL DO NOT USE. High probability of Ar-Br cleavage.
Lithium Aluminum Hydride

(LAH)
HIGH AVOID. LAH can cause radical-mediated debromination in halo-aromatics.
Borane Complex

or

LOW PREFERRED. Electrophilic hydride attack preserves the Ar-Br bond.
Cobalt Boride

+

LOW ALTERNATIVE. Excellent chemoselectivity for nitriles.
Corrective Workflow: The Borane Reduction

Reference Grounding: Chemoselective reduction of nitriles using Borane-THF preserves aryl halides. [1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Dissolution: Dissolve 1.0 eq of (4-bromo-2,6-difluorophenyl)acetonitrile in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add

    
     (1.0 M solution, 2.5 eq)  dropwise via syringe. Note: Evolution of gas may occur.
    
  • Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4-6 hours. Monitor by TLC/LCMS.

    • Checkpoint: The intermediate formed is a borazine complex, which will NOT show the free amine peak on LCMS yet.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane.

  • Hydrolysis: Add 6M HCl (approx 5 eq) and reflux for 1 hour to break the boron-amine complex.

  • Workup: Basify with NaOH to pH >12, extract with DCM.

Visual Troubleshooting Logic

ReductionLogic Start Start: Nitrile Reduction Choice Select Reagent Start->Choice H2_Pd H2 + Pd/C Choice->H2_Pd Standard Hydrogenation LAH LiAlH4 Choice->LAH Strong Hydride Borane BH3-THF Choice->Borane Electrophilic Hydride Result_Fail FAILURE: Des-bromo product formed H2_Pd->Result_Fail Oxidative Addition Result_Risk RISK: Radical debromination LAH->Result_Risk SET Mechanism Result_Success SUCCESS: Intact Ar-Br Amine Borane->Result_Success Coordination Mechanism

Caption: Decision tree for chemoselective reduction of nitrile in the presence of sensitive aryl halides.

Troubleshooting Module: Downstream Coupling (Suzuki/Buchwald)

User Scenario: "The amine synthesis worked, but now the Suzuki coupling at the bromine position is stalling or giving low yields."

Root Cause Analysis
  • Catalyst Poisoning: The free primary amine (

    
    ) is a competent ligand for Palladium. It competes with your phosphine ligands, forming inactive Pd-amine complexes.
    
  • Electronic Deactivation? No. Actually, the ortho-fluorines and the bromine make this ring electron-deficient. Mechanistically, this facilitates the Oxidative Addition step of the catalytic cycle. If the reaction fails, it is likely the amine interference or stability of the boronic acid, not the aryl bromide's reactivity. [2]

Solution 1: In-Situ Protection (The "Boc" Fix)

Do not attempt to couple the free amine unless necessary.

  • Protect: React the crude amine with

    
     (1.1 eq) and 
    
    
    
    in DCM.
  • Couple: Run the Suzuki coupling on the N-Boc intermediate . The carbamate is non-coordinating to Pd.

  • Deprotect: Remove Boc with TFA/DCM or HCl/Dioxane.

Solution 2: Acidic/Biphasic Coupling (If protection is impossible)

If you must couple the free amine, use a biphasic system where the amine remains protonated (ammonium salt) or sequestered.

  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water (4:1).
  • Why: Water helps solubilize the inorganic base, but keeping the pH controlled can prevent amine coordination. However, Solution 1 is significantly more robust.

FAQ: Physical Properties & Handling

Q: Why is my amine oil "smoking" in air? A: Like many phenethylamines, the free base readily absorbs


 from the air to form solid carbamates. Store under Argon or convert immediately to the HCl salt.

Q: I see two spots on TLC after reduction. Is it a mixture? A: It is likely the free amine (streaking/tailing) and the carbamate (formed from air exposure). Add a drop of


 to your TLC eluent to sharpen the amine spot.

Q: How do the fluorines affect the amine's basicity? A: The 2,6-difluoro substitution exerts a strong inductive withdrawing effect (


). However, the ethyl spacer (

) insulates the nitrogen. The pKa is likely 9.0 - 9.3 , slightly lower than non-fluorinated phenethylamine (~9.8), but it remains a potent nucleophile. [3]

References

  • Chemoselective Reduction of Nitriles

    • Title: "Selective reduction of nitriles to primary amines using amine-borane complexes."
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Electronic Effects in Cross-Coupling

    • Title: "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides."
    • Source: BenchChem Technical Support.[1]

  • Acidity/Basicity Data

    • Title: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents."
    • Source: University of Tartu / Organic Chemistry D
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stabilization of Substituted Ethanamines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Oxidative Degradation of Substituted Ethanamines Ticket ID: OXI-ETH-001 Executive Summary & Scope User: "I am observing r...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Oxidative Degradation of Substituted Ethanamines Ticket ID: OXI-ETH-001

Executive Summary & Scope

User: "I am observing rapid discoloration (browning) and loss of potency in my substituted ethanamine standards (e.g., Dopamine, Epinephrine, 2-PEA derivatives)."

Scientist's Analysis: Substituted ethanamines—particularly those with phenolic or catechol moieties (catecholamines)—are kinetically unstable in aerobic, aqueous environments.[1] The primary failure mode is auto-oxidation driven by pH and trace metal catalysis, leading to cyclization (aminochrome formation) and subsequent polymerization (melanin-like pigments).

This guide provides a self-validating system to arrest this cascade. While non-phenolic ethanamines (e.g., phenethylamine) are more stable, they remain susceptible to carbamate formation (CO₂ absorption) and N-oxidation; however, this guide focuses on the "worst-case scenario" of catechol-substituted ethanamines due to their high failure rate in experimental settings.

The Degradation Mechanism (Know Your Enemy)

To prevent degradation, you must understand the pathway. The browning you see is not a single reaction but a cascade.

Visualization: The Auto-Oxidation Cascade

Figure 1: The oxidative pathway of Dopamine (a representative substituted ethanamine) from monomer to polymer.

DopamineOxidation DA Dopamine (Colorless) SQ Semiquinone Radical DA->SQ Auto-oxidation (O2, pH > 7.4) DQ Dopamine-o-quinone (Unstable) SQ->DQ -1e, -1H+ AC Aminochrome (Red/Pink) DQ->AC Cyclization (Rate Limiting at pH < 5) DHI 5,6-Dihydroxyindole AC->DHI Rearrangement MEL Neuromelanin (Dark Brown/Black) DHI->MEL Polymerization Iron Fe2+/Cu2+ Catalyst Iron->DA Fenton Chem

Key Insight: The transition from Dopamine-o-quinone to Aminochrome (cyclization) is the critical control point.[2] At physiological pH (7.4), this reaction is rapid (0.15 s⁻¹).[3] At pH < 3, it is kinetically stalled [1, 4].

Module 1: Solid-State Storage & Handling

Issue: "My powder turned slightly beige in the bottle."

Root Cause: Hygroscopicity facilitates localized proton transfer, allowing surface oxidation. Non-phenolic amines (like 2-phenethylamine) avidly absorb atmospheric CO₂ to form solid carbamates (white crust), often mistaken for oxidation.

Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°CArrhenius equation dictates slowing reaction kinetics.
Atmosphere Argon (Ar) or N₂Displaces O₂. Argon is heavier than air and provides a better "blanket" for opened vials.
Container Amber GlassUV light excites electrons, promoting radical formation (photo-oxidation).
Desiccation Silica/DrieriteMoisture acts as a solvent for surface protons, catalyzing degradation.

Module 2: Solution Chemistry & Stabilization (The Critical Zone)

Issue: "My HPLC samples degrade in the autosampler within 4 hours."

Solution: You must construct a Self-Validating Stabilization Matrix . Do not rely on a single additive.[4]

The "Golden Standard" Stabilization Mix

Use this matrix for preparing stock solutions of catecholamines (Dopamine, L-DOPA, Epinephrine).

ComponentConcentrationFunctionMechanism
Solvent 0.1 M HCl or HClO₄pH Control Maintains pH < 3.0. Protonates the amine group (reducing nucleophilicity) and suppresses deprotonation of hydroxyls [1, 5].
Chelator 1 mM EDTAMetal Sequestration Binds trace Fe/Cu ions that catalyze the Fenton reaction (radical generation) [5, 6].
Antioxidant 0.5 - 1.0% Na₂S₂O₅O₂ Scavenger Sodium Metabisulfite (SMB) reacts with dissolved O₂ faster than the amine does [3].
Alternative 1 mM Ascorbic AcidSacrificial Reductant Reduces the quinone intermediate back to the catechol. Note: Ascorbate itself degrades and can interfere with ECD detection [3].
Protocol: Preparation of Ultra-Stable Stock (1 mg/mL)
  • Degas 100 mL of ultra-pure water (Type I) with N₂ for 15 minutes.

  • Add EDTA (final conc. 1 mM) before adding the target compound. Why? Once the metal binds to the amine, it is harder to strip off.

  • Add Sodium Metabisulfite (final conc. 0.5% w/v).

  • Acidify with concentrated HCl to achieve pH ~2.0.

  • Dissolve the substituted ethanamine standard.

  • Aliquot into amber vials, flush headspace with Argon, and freeze at -80°C.

Validation Check: Include an Internal Standard (e.g., isoproterenol or a deuterated analog) in your analytical run. If the IS area count remains stable while the analyte drops, the issue is specific chemical degradation, not instrument drift.

Module 3: Troubleshooting & Analytical Artifacts

Issue: "I see ghost peaks or peak broadening in my chromatogram."

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for identifying degradation sources.

Troubleshooting Start Problem: Sample Degradation CheckColor Is solution colored? (Pink/Brown) Start->CheckColor ColorYes Advanced Oxidation (Aminochrome/Polymer) CheckColor->ColorYes Yes ColorNo Early Stage or Adsorption CheckColor->ColorNo No Action1 Check pH < 3 Check Light Exposure ColorYes->Action1 CheckContainer Container Material? ColorNo->CheckContainer Glass Glass CheckContainer->Glass Plastic Plastic (PP/PE) CheckContainer->Plastic Adsorption Adsorption Loss (Amines stick to glass) Glass->Adsorption Silanize Glass Leaching Oxidation via Permeable Plastic Plastic->Leaching Switch to Amber Glass

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Metabisulfite (SMB) for electrochemical detection (ECD)? A: Proceed with caution. SMB is electroactive and can cause high background current or interfering peaks at low potentials. For ECD, rely on high acid (0.1M Perchloric Acid) and EDTA without SMB, or use strictly degassed mobile phases [3].

Q: Why does my phenethylamine standard have a "fishy" crust? A: This is likely not oxidation but carbamate formation . Primary amines react with atmospheric CO₂. This is reversible by acidification, but it alters the weighed mass. Always store under inert gas [7].

Q: I see a peak at [M-2] in my Mass Spec. What is it? A: This is the quinone or indole intermediate (loss of 2 protons/electrons). It confirms oxidative dehydrogenation. If you see [M+14] or [M+16], suspect hydroxylation or adduct formation with the solvent [4, 8].

Q: How long can I keep the sample in the autosampler? A:

  • Unstabilized (pH 7): < 1 hour.

  • Acidified (pH 3): ~24 hours.[5][6]

  • Acidified + EDTA + SMB (4°C): > 84 hours [5].[5][7]

References

  • Dopamine Autoxidation Is Controlled by Acidic pH. Frontiers in Molecular Neuroscience. (2018). Link

  • Kinetic and Structural Analysis of the Early Oxidation Products of Dopamine. Journal of Biological Chemistry. (2012). Link

  • Ascorbic acid as an antioxidant in measurements of catecholamines. Clinical Chemistry. (1985). Link

  • Mechanisms of Dopamine Oxidation and Parkinson's Disease. Handbook of Neurotoxicity. (2014).[1] Link

  • Stability of dopamine and epinephrine solutions up to 84 hours. Pediatric Critical Care Medicine. (2000). Link

  • Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron. Frontiers in Neuroscience. (2018).[8] Link

  • Phenethylamine - Material Safety Data Sheet. Cole-Parmer. (2004). Link

  • Strategies to prevent dopamine oxidation and related cytotoxicity. PLOS ONE. (2019). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and detailed view of the carbon framework of a molecule. This guide offers an in-depth technical comparison of the 13C NMR analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, a compound of interest due to its unique substitution pattern, against other common analytical techniques. By presenting a predicted 13C NMR spectrum alongside a discussion of alternative methods, this document aims to equip researchers with the insights needed to make informed decisions in their analytical workflows.

The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a pivotal technique for determining the carbon skeleton of an organic molecule. Unlike 1H NMR, where proton-proton coupling can lead to complex multiplets, broadband proton-decoupled 13C NMR spectra typically show a single peak for each chemically non-equivalent carbon atom. This direct count of carbon environments, combined with the wide chemical shift range (typically 0-220 ppm), provides a clear and often definitive fingerprint of a molecule's structure.[1][2][3]

For a molecule such as 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, with its distinct aromatic and aliphatic regions, 13C NMR is particularly informative. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the bromo and fluoro substituents, while the aliphatic carbons of the ethanamine side chain appear in a predictable region of the spectrum.

Predicting the 13C NMR Spectrum of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

In the absence of an experimental spectrum in the public domain, a reliable prediction can be made based on the well-established principles of substituent chemical shift (SCS) effects.[4] The chemical shift of each carbon atom is influenced by the electronegativity, hybridization, and steric environment of its neighboring atoms and functional groups.

Substituent Effects on the Aromatic Ring:
  • Fluorine: As a highly electronegative atom, fluorine strongly deshields the carbon to which it is directly attached (the ipso-carbon), causing a significant downfield shift. This effect also extends to the ortho and para carbons, though to a lesser extent. Furthermore, the 19F nucleus (spin 1/2) couples with the 13C nucleus, leading to characteristic splitting patterns. The one-bond carbon-fluorine coupling (¹JCF) is typically large, around -245 Hz, while two-bond (²JCCF) and three-bond (³JCCCF) couplings are smaller.[5][6]

  • Bromine: The effect of bromine on the ipso-carbon chemical shift is a classic example of the "heavy atom effect."[7][8] Contrary to what would be expected based on its electronegativity, the large electron cloud of the bromine atom causes increased shielding, resulting in an upfield shift of the ipso-carbon.[7][8]

  • Ethan-1-amine Group: This alkylamine substituent will have a moderate effect on the aromatic ring carbons, with the most significant impact on the ipso-carbon to which it is attached.

Chemical Shifts of the Ethan-1-amine Side Chain:

The two carbon atoms of the ethylamine side chain are in a typical aliphatic environment. Their chemical shifts can be predicted based on data from similar phenylethylamine structures.[9][10] The carbon adjacent to the aromatic ring (benzylic carbon) will be slightly downfield compared to the terminal carbon bearing the amine group.

The following DOT graph illustrates the molecular structure with each carbon atom numbered for clear reference in the predicted data table.

Caption: Molecular structure of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine with carbon numbering.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts and expected couplings for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine are summarized in the table below. These predictions are based on additive substituent effects and data from analogous compounds.[4]

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (Hz)Rationale
C1~115-120Triplet³JCF ≈ 5-10Ipso-carbon attached to the side chain, shielded by two ortho fluorine atoms.
C2, C6~160-165Doublet of Doublets¹JCF ≈ 240-250, ³JCF ≈ 5-10Directly attached to fluorine (strong deshielding), also coupled to the other fluorine.
C3, C5~110-115Doublet²JCF ≈ 20-25Ortho to the bromine and meta to the fluorines.
C4~118-123Singlet (or very small triplet)-Ipso-carbon attached to bromine (heavy atom shielding effect).[7]
C7~30-35Singlet-Benzylic carbon, deshielded by the aromatic ring.
C8~40-45Singlet-Carbon bearing the amino group.

Comparative Analysis with Other Analytical Techniques

While 13C NMR provides an excellent overview of the carbon framework, a comprehensive structural confirmation often relies on a combination of analytical methods.

Analytical TechniqueInformation Provided for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amineAdvantagesLimitations
1H NMR Provides information on the number of different proton environments, their chemical shifts, and splitting patterns (proton-proton and proton-fluorine coupling). The aromatic region would show a triplet for the H3/H5 protons, and the ethylamine side chain would exhibit two multiplets for the -CH2- groups.High sensitivity, provides detailed information on proton connectivity.Can have complex splitting patterns, especially in the aromatic region due to fluorine coupling.
19F NMR A single resonance would be expected due to the chemical equivalence of the two fluorine atoms. This provides direct confirmation of the difluoro substitution pattern.Highly sensitive for fluorine-containing compounds, large chemical shift range.[11]Provides no information about the carbon or proton framework.
Mass Spectrometry (MS) Determines the molecular weight and isotopic pattern. The presence of bromine would be evident from the characteristic M+ and M+2 peaks of approximately equal intensity. Fragmentation patterns can provide information about the structure, such as the loss of the amine group.[12][13][14][15]High sensitivity, provides molecular weight information.Does not provide detailed information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Confirms the presence of functional groups. For this molecule, characteristic peaks for the N-H stretch of the primary amine (two bands around 3300-3400 cm⁻¹), C-N stretch, and aromatic C-H and C=C stretches would be observed.[16][17][18][19]Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.

The following workflow diagram can assist researchers in selecting the appropriate analytical techniques for characterizing similar novel compounds.

Analytical_Workflow Start New Compound Synthesis MS Mass Spectrometry Start->MS Determine Molecular Weight & Isotopic Pattern IR IR Spectroscopy Start->IR Identify Functional Groups NMR NMR Spectroscopy Start->NMR Structure_Confirmation Structure Confirmed MS->Structure_Confirmation IR->Structure_Confirmation H1_NMR 1H NMR NMR->H1_NMR Proton Framework & Connectivity C13_NMR 13C NMR NMR->C13_NMR Carbon Skeleton F19_NMR 19F NMR NMR->F19_NMR Fluorine Environment H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation F19_NMR->Structure_Confirmation

Caption: A decision-making workflow for the structural elucidation of novel compounds.

Experimental Protocol for 13C NMR Analysis

For researchers who have synthesized or acquired 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, the following general protocol for obtaining a 13C NMR spectrum can be followed.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire a standard broadband proton-decoupled 13C NMR spectrum.
  • Set the spectral width to approximately 0-220 ppm.
  • Use a sufficient number of scans to obtain a good signal-to-noise ratio. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.
  • A relaxation delay of 1-2 seconds is typically sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Reference the spectrum to the TMS signal at 0.0 ppm.
  • Integrate the peaks if desired, although integration in 13C NMR is not always quantitative.
  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective carbon atoms in the molecule.

Conclusion

The 13C NMR spectrum of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, while not experimentally available in the literature, can be reliably predicted based on established principles. This predicted spectrum, with its distinct signals for the aromatic and aliphatic carbons and characteristic carbon-fluorine couplings, provides a wealth of structural information. When used in conjunction with other analytical techniques such as 1H NMR, 19F NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural determination can be achieved. This guide serves as a valuable resource for researchers, offering a framework for the analysis and characterization of this and other similarly complex molecules.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Long, J. R. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • Hearmon, R. A., & Bottom, M. (1987). A microcomputer based system for the prediction of C-13 n.m.r. chemical shifts of substituted benzenes. Journal of chemical information and computer sciences, 27(4), 161–164.
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2366.
  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry, 39(3), 351-355.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Kumar, A., & Singh, M. (2014). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1: 1 ratio, 5× 10− 3 M) in (CDCl 3-CD 3 OD= 4: 1);(a) Free host cone-3;(b) cone-3 ⊂ 2-phenylethylammonium picrate;(c) free 2-phenylethyl-ammonium picrate. Denotes the solvent peaks. ResearchGate. Retrieved from [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR spectroscopy. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. Retrieved from [Link]

  • LibreTexts. (2023, November 20). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, November 20). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Fiske, P. R., Rowe, J. E., & Sadek, M. (1981). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 46(22), 4535–4540.
  • Ochsenfeld, C., Kussmann, J., & Koziol, F. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570–6576.
  • Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159–2160.
  • LibreTexts. (2024, March 17). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

  • Liu, X. D., Fan, H. L., & Xiao, J. P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. Daxue Huaxue, 31(4), 68–72.
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  • FooDB. (2010, April 8). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Edgar, M., Zeinali, F., Mojally, M., Hughes, C., Riaz, S., & Weaver, G. W. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
  • LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

  • Kussmann, J., & Ochsenfeld, C. (2017). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 55(6), 529–537.
  • SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Vícha, J., & Straka, M. (2019). Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table.
  • SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Rusakov, Y. Y., Krivdin, L. B., & Zinchenko, S. V. (2018). Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry, 56(8), 716–726.
  • Collins, M., Canna, M., & Fu, S. (2019). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug testing and analysis, 11(7), 1018–1029.
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Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Executive Summary & Application Scope Compound Identity: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Class: Halogenated Phenethylamine (2C-Series Analog) Primary Application: Forensic Analysis, Medicinal Chemistry, Recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Compound Identity: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Class: Halogenated Phenethylamine (2C-Series Analog) Primary Application: Forensic Analysis, Medicinal Chemistry, Receptor Binding Assays.[1]

This guide details the electron ionization (EI) fragmentation patterns of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. As a structural hybrid of the "2C" series (specifically related to 2C-B) and fluorinated amphetamines, accurate identification requires distinguishing its unique halogen isotopic signature from isobaric interferences. This document compares its spectral performance against key structural analogs to facilitate precise discrimination in drug development and forensic toxicology.

Theoretical Framework: Fragmentation Mechanics

The mass spectral performance of this molecule is governed by two dominant physical principles: Alpha-Cleavage and Halogen Isotope Patterns .

The Alpha-Cleavage Dominance

Like most primary phenethylamines, the ionization event (


) triggers a radical site initiation on the nitrogen atom. The most energetically favorable pathway is the homolytic cleavage of the C-C bond between the 

and

carbons.
  • Mechanism: The radical cation stabilizes by breaking the bond adjacent to the amine, retaining the positive charge on the nitrogen fragment due to resonance stabilization.

  • Resulting Base Peak: This yields the iminium ion

    
    , observed at m/z 30 .
    
  • Diagnostic Value: While m/z 30 is non-specific (common to all primary phenethylamines), its dominance (>90% relative abundance) confirms the intact ethylamine side chain.

The Benzylic Cation & Isotopic Signatures

The "fingerprint" of this molecule lies in the benzylic fragment formed during the alpha-cleavage.

  • Fragment Structure: 4-bromo-2,6-difluorobenzyl cation (

    
    ).
    
  • Mass Calculation:

    • Carbon/Hydrogen/Fluorine:

      
      .
      
    • Bromine Contribution:

      
       and 
      
      
      
      exist in a nearly 1:1 ratio.
  • Observed Peaks: A distinct doublet at m/z 205 and m/z 207 .

  • Performance Metric: The presence of this 1:1 doublet is the primary "Go/No-Go" signal for confirming the halogenation pattern.

Comparative Analysis: Differentiation from Analogs

To validate the detection of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (Compound A), it must be compared against its closest structural "competitors" that might result in false positives.

Table 1: Spectral Performance Comparison
FeatureCompound A (Subject) Alternative 1: 2C-B Alternative 2: 4-Br-2,6-Difluoroamphetamine
Structure 4-Br-2,6-Difluoro-phenethylamine4-Br-2,5-Dimethoxy-phenethylamineAlpha-methylated analog
Molecular Ion (

)
235 / 237 259 / 261249 / 251
Base Peak (100%) m/z 30 m/z 30m/z 44 (Diagnostic Shift)
Major Fragment 1 m/z 205 / 207 (Benzyl)m/z 229 / 231 (Benzyl)m/z 205 / 207 (Benzyl)
Differentiation Key m/z 30 + 205/207 doublet Higher mass benzyl fragment (+24u)Base peak shift to 44 (Alpha-methyl)

Analysis of Alternatives:

  • Vs. 2C-B: The substitution of Fluorine (Mass 19) for Methoxy (Mass 31) creates a significant mass deficit. Although both share the m/z 30 base peak, the benzyl fragments are separated by 24 units, allowing for easy resolution.

  • Vs. Amphetamine Analog: This is the critical confusion point. Both compounds produce the exact same benzylic cation (m/z 205/207). The only reliable differentiator in EI-MS is the base peak: m/z 30 for the phenethylamine (Subject) vs. m/z 44 for the amphetamine.

Visualization of Fragmentation Pathway[2][3][4][5][6]

The following diagram illustrates the ionization and cleavage pathways described above.

FragmentationPathway Parent Molecular Ion (M+) [C8H8BrF2N]+. m/z 235 / 237 Radical Radical Cation (Ionization at N) Parent->Radical Electron Impact (70eV) BasePeak Imine Cation (Base Peak) [CH2=NH2]+ m/z 30 Radical->BasePeak Alpha-Cleavage (Major Pathway) Benzyl Benzylic Cation [C7H4BrF2]+ m/z 205 / 207 (1:1 Ratio) Radical->Benzyl Charge Retention on Ring (Minor) Neutral Neutral Radical Not Detected Radical->Neutral Complementary Loss

Figure 1: EI-MS fragmentation pathway showing the competitive alpha-cleavage yielding the diagnostic m/z 30 and m/z 205/207 fragments.

Experimental Protocol: Validated GC-MS Workflow

To replicate these results and ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow is aligned with SWGDRUG Category A standards.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade). Reasoning: Methanol ensures solubility of the polar amine salt while being volatile enough for GC.

  • Dilution: Dilute 1:10 with Ethyl Acetate prior to injection to prevent column overload.

Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Source: 230°C, 70 eV Electron Ionization.

  • Scan Range: m/z 29 – 450. Note: Starting at 29 is critical to capture the m/z 30 base peak.

Self-Validation Steps (Quality Assurance)
  • Blank Run: Inject pure Ethyl Acetate before the sample. Requirement: No peaks > 1% relative abundance at m/z 30 or 205.

  • Tune Check: Verify PFTBA tune. The 69/219/502 ratios must be within standard tolerance (<3% deviation).

  • Isotope Check: Upon data acquisition, integrate the peaks at 205 and 207. The area ratio must be between 0.95 and 1.05 . Deviation indicates potential co-elution or interference.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Phenethylamine Fragmentation Data. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

Sources

Validation

Comparing reactivity of bromo-difluoro vs. non-halogenated phenylethanamines

Publish Comparison Guide: Reactivity of Bromo-Difluoro vs. Non-Halogenated Phenylethanamines Executive Summary: The Fluorine-Bromine Synergism In the landscape of phenylethanamine (PEA) derivatives, the introduction of a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reactivity of Bromo-Difluoro vs. Non-Halogenated Phenylethanamines

Executive Summary: The Fluorine-Bromine Synergism

In the landscape of phenylethanamine (PEA) derivatives, the introduction of a bromo-difluoro motif represents a paradigm shift from classical non-halogenated scaffolds.[1] While non-halogenated PEAs (e.g., phenethylamine, amphetamine) rely on canonical amine basicity and metabolic susceptibility for their pharmacokinetic profile, bromo-difluoro phenylethanamines —specifically those bearing the


-bromo-

-difluoro
(gem-difluoro) moiety or specific ring-halogenated patterns—exhibit a fundamentally distinct reactivity profile.[1]

This guide compares these two classes, focusing on the chemoselective reactivity of the C-Br bond in the presence of fluorine, the attenuation of amine basicity (pKa modulation), and the metabolic blockade provided by the gem-difluoro group.[1]

Key Takeaway: The "Bromo-Difluoro" motif is not merely a structural decoration but a reactive warhead for radical cross-coupling and a metabolic shield , whereas non-halogenated analogs are defined by their nucleophilic amine chemistry and rapid oxidative clearance.[1]

Physicochemical & Reactivity Profile Comparison

The following table contrasts the core properties of a standard non-halogenated phenylethanamine against a representative bromo-difluoro analog (e.g.,


-bromo-

-difluoroethyl-substituted PEA).

Table 1: Comparative Physicochemical Properties

FeatureNon-Halogenated PEABromo-Difluoro PEA (

)
Impact on Drug Development
Amine Basicity (pKa) ~9.8 (Strongly Basic)~6.5 – 7.5 (Attenuated)Fluorine's inductive effect (-I) lowers pKa, improving membrane permeability and altering receptor binding kinetics.[1]
C-X Bond Energy C-H: ~98 kcal/molC-F: ~116 kcal/mol; C-Br: ~68 kcal/molThe C-F bond is inert; the weak C-Br bond serves as a radical trigger or leaving group.[1]
Nucleophilicity High (Primary Amine)Low to ModerateReduced amine nucleophilicity minimizes off-target acylations but requires stronger electrophiles for derivatization.
Metabolic Stability Low (MAO/CYP susceptible)High (Blocked Sites)The gem-difluoro group blocks

-hydroxylation; Br blocks para-oxidation (if on ring).[1]
Lipophilicity (LogP) Low (~1.4 for PEA)High (+0.5 to +1.0 shift)Halogenation increases lipophilicity, enhancing BBB penetration.
Primary Reactivity Nucleophilic Attack (

)
Radical / Metal-Halogen ExchangeThe

group is resistant to

but highly active in radical (SET) or Reformatsky-type reactions.[1]

Detailed Reactivity Analysis

A. The "Fluorine Effect" on Amine Nucleophilicity

In non-halogenated PEAs, the amine lone pair is highly available, making these compounds potent nucleophiles. In bromo-difluoro analogs, the strong electron-withdrawing nature of the adjacent gem-difluoro (


)  group pulls electron density away from the nitrogen (via the 

-framework).[1]
  • Consequence: The amine becomes less basic (pKa drops by 2-3 units).[1]

  • Application: This allows the molecule to exist as a free base at physiological pH, potentially improving passive diffusion across the Blood-Brain Barrier (BBB) compared to the protonated non-halogenated cation.[1]

B. The C-Br Bond: Inertness vs. Radical Lability

Unlike a standard alkyl bromide, a bromo-difluoro group (


) is remarkably resistant to classical nucleophilic substitution (

).[1]
  • Mechanism: The short, strong C-F bonds create a steric and electrostatic shield around the carbon center, repelling incoming nucleophiles.[1]

  • The "Switch": However, the C-Br bond is easily cleaved homolytically or via Single Electron Transfer (SET).[1] This makes bromo-difluoro PEAs excellent substrates for photoredox catalysis or Reformatsky reactions , allowing for the "stitching" of the PEA scaffold into complex macrocycles or bioisosteres—chemistry that is impossible with non-halogenated analogs.[1]

Visualizing the Reactivity Divergence

The following diagram illustrates the divergent reaction pathways. Standard PEAs undergo enzymatic oxidation, while Bromo-Difluoro PEAs resist oxidation but participate in radical cross-coupling.[1]

ReactivityComparison PEA Non-Halogenated PEA (Nucleophilic Amine) Metabolism MAO Oxidation (Rapid Degradation) PEA->Metabolism Enzymatic Attack AmideCoupling Standard Amide Coupling (High Yield) PEA->AmideCoupling Nucleophilic Attack BrF2_PEA Bromo-Difluoro PEA (Radical Precursor / Metabolic Shield) RadicalRxn Radical Cross-Coupling (via SET / Photocatalysis) BrF2_PEA->RadicalRxn C-Br Homolysis MetabolicBlock Metabolic Blockade (Extended Half-Life) BrF2_PEA->MetabolicBlock C-F Bond Strength SN2_Resistance SN2 Resistance (Inert to Nucleophiles) BrF2_PEA->SN2_Resistance Steric/Electronic Shield

Figure 1: Divergent reactivity profiles.[1] Non-halogenated PEAs are defined by metabolic susceptibility and nucleophilicity, while Bromo-Difluoro PEAs offer radical reactivity and metabolic stability.[1]

Experimental Protocol: Chemoselective Functionalization

This protocol demonstrates the unique reactivity of the bromo-difluoro motif (specifically a gem-difluoro bromide ) compared to standard alkylation used for non-halogenated amines.[1] This method utilizes a Reformatsky-type activation, which is specific to the halogenated scaffold.[1]

Protocol: Zinc-Mediated Coupling of Bromo-Difluoro PEA Precursors

Objective: To couple a bromo-difluoro phenylethanamine precursor to an electrophile without affecting the amine.[1]

Materials:

  • Substrate: N-Boc-2-bromo-2,2-difluoroethylamine (Bromo-Difluoro scaffold).[1]

  • Reagent: Activated Zinc dust (Zn).

  • Electrophile: Benzaldehyde (Test substrate).

  • Solvent: THF (Anhydrous).

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend activated Zn dust (2.0 equiv) in anhydrous THF.

  • Initiation: Add TMSCl (0.05 equiv) to activate the Zn surface. Stir for 15 mins at RT.

  • Addition: Add the Bromo-Difluoro substrate (1.0 equiv) dropwise.[1]

    • Note: Unlike non-halogenated alkyl halides, the

      
       group readily inserts Zn to form a stable organozinc intermediate (
      
      
      
      ) at room temperature due to the fluorine stabilization effect.[1]
  • Coupling: Add Benzaldehyde (1.1 equiv) and heat to 50°C for 4 hours.

  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Validation: Analyze by

    
     NMR. The shift of the 
    
    
    
    signal confirms the transformation from
    
    
    to
    
    
    .[1]

Self-Validating Checkpoint:

  • Success: Disappearance of the triplet at

    
     ppm (typical for 
    
    
    
    ) and appearance of a diastereotopic AB system (due to the new chiral center).[1]
  • Failure: Recovery of starting material indicates inactive Zn; degradation indicates lack of temperature control.

Metabolic Stability & Drug Design Implications

The primary driver for choosing a bromo-difluoro scaffold over a non-halogenated one is Metabolic Stability .[1]

  • Non-Halogenated PEA:

    • Pathway: Monoamine Oxidase (MAO) rapidly oxidizes the

      
      -carbon (next to the amine).[1]
      
    • Result: Short half-life (

      
       min in microsomes).
      
  • Bromo-Difluoro PEA:

    • Pathway: The

      
       bond is too strong (~116 kcal/mol) for CYP450 or MAO to abstract. The gem-difluoro group effectively "caps" the metabolic soft spot.[1]
      
    • Result: Extended half-life (

      
       min), allowing for lower dosing and sustained engagement.
      

MetabolicPathway NonHalo Non-Halogenated PEA (H-C-H) MAO MAO / CYP450 (Oxidative Attack) NonHalo->MAO High Affinity BrDifluoro Bromo-Difluoro PEA (F-C-F) BrDifluoro->MAO Steric/Electronic Repulsion Degradation Oxidative Deamination (Inactive Metabolite) MAO->Degradation H-Abstraction Stable Metabolic Blockade (Active Drug Persists) MAO->Stable C-F Bond Inertness

Figure 2: Metabolic fate comparison.[1] The C-F bond prevents the hydrogen abstraction step required for oxidative deamination.[1]

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids. Retrieved from

  • Beilstein Journals. (2022). Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Retrieved from

  • NIH PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

  • ACS Publications. (2025). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization. Journal of the American Chemical Society. Retrieved from

Sources

Comparative

Biological activity comparison of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine analogs

Biological Activity Comparison: 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine vs. 2C-B Analogs Executive Summary & Compound Identity Subject Compound: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Common Nomenclature: 4-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine vs. 2C-B Analogs

Executive Summary & Compound Identity

Subject Compound: 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Common Nomenclature: 4-Bromo-2,6-difluorophenethylamine CAS Registry: 1231930-29-2 (related acetimidamide derivative context) Primary Classification: Synthetic Intermediate / Halogenated Phenethylamine[1]

Scientific Context: Unlike its structural cousin 2C-B (4-bromo-2,5-dimethoxyphenethylamine), which is a potent serotonergic psychedelic, the 2,6-difluoro analog exhibits a radically different pharmacological profile.[1] The substitution of electron-donating methoxy groups (2,5-OMe) with electron-withdrawing fluorine atoms (2,6-F) fundamentally alters the molecule's electrostatic potential, lipophilicity, and receptor binding capabilities.[1]

Currently, this compound is primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., impurities in Vandetanib and Abemaciclib production) and antibacterial benzamides, rather than as a psychoactive agent.[1]

Structure-Activity Relationship (SAR) Analysis

The biological divergence between the 2,6-difluoro analog and the classic 2C-series is driven by three critical medicinal chemistry factors: Electronic Effects , Steric Occlusion , and Hydrogen Bonding Potential .[1]

Table 1: Physicochemical & Pharmacological Comparison
Feature2C-B (Reference) 4-Bromo-2,6-Difluoro Analog Impact on Activity
Substituents 2,5-Dimethoxy (-OCH₃)2,6-Difluoro (-F)Electronic Inversion
Ring Electronics Electron-Rich (Activated)Electron-Poor (Deactivated)Reduced pi-stacking capability.[1]
5-HT2A Binding High Affinity (

nM)
Predicted Low/NullLoss of H-bond acceptors at 2,5 positions.[1]
Metabolic Stability Vulnerable to O-demethylationHighly Stable (C-F bond)Blocks Ring Hydroxylation at 2,6 sites.[1]
Lipophilicity (LogP) ~3.3~2.9 (Estimated)Altered BBB penetration kinetics.[1]
Primary Utility PsychopharmacologyKinase Inhibitor SynthesisShift from CNS active to structural scaffold.[1]
Mechanism of Action Divergence
  • The "2C" Pharmacophore: The 5-HT2A receptor requires an electron-rich aromatic ring and hydrogen-bond acceptors (oxygen lone pairs) at the 2- and 5-positions to stabilize the ligand-receptor complex.[1]

  • The "Difluoro" Nullification: Fluorine is highly electronegative.[1] Placing fluorines at the 2,6-positions pulls electron density away from the ring, destabilizing the cation-pi interactions necessary for receptor activation.[1] Furthermore, fluorine cannot act as a hydrogen bond acceptor in the same capacity as a methoxy group, likely rendering this molecule inactive as a classic psychedelic.[1]

Visualization: SAR & Signaling Pathways

The following diagram illustrates the divergent pathways of these two structural analogs, highlighting why one leads to CNS activity and the other to kinase inhibition utility.[1]

SAR_Pathway Scaffold Phenethylamine Scaffold (4-Bromo substituted) Sub_2CB 2,5-Dimethoxy Substitution (Electron Donating) Scaffold->Sub_2CB Methoxylation Sub_Difluoro 2,6-Difluoro Substitution (Electron Withdrawing) Scaffold->Sub_Difluoro Fluorination Rec_5HT 5-HT2A Receptor Activation Sub_2CB->Rec_5HT High Affinity Effect_Psy Psychoactive / Hallucinogenic Activity Rec_5HT->Effect_Psy Rec_Kinase Kinase Inhibitor Synthesis (e.g., Vandetanib Impurity) Sub_Difluoro->Rec_Kinase Synthetic Precursor Effect_Inert CNS Inactive (Metabolic Stability) Sub_Difluoro->Effect_Inert Low 5-HT Affinity

Figure 1: Divergent pharmacological fates driven by 2,5-dimethoxy vs. 2,6-difluoro substitution patterns.[1]

Synthesis & Experimental Protocols

For researchers utilizing this compound as a standard or intermediate, the synthesis typically proceeds via the bromination of 2,6-difluoroaniline, followed by conversion to the aldehyde and Henry reaction/reduction.[1]

Protocol: Synthesis of 4-Bromo-2,6-difluorophenethylamine

Step 1: Bromination of 2,6-Difluoroaniline

  • Reagents: 2,6-Difluoroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), DMF (Solvent).[1]

  • Procedure: Dissolve aniline in DMF. Add NBS portion-wise at 0°C to prevent poly-bromination.[1]

  • Validation: Monitor via TLC (Hexane/EtOAc 8:1). Product (

    
    ) appears as a white solid.[1]
    
  • Yield: ~62% (Lit. Ref).

Step 2: Formation of the Nitrostyrene (Henry Reaction) [1]

  • Reagents: 4-Bromo-2,6-difluorobenzaldehyde, Nitromethane, Ammonium Acetate (Cat.).[1]

  • Conditions: Reflux in glacial acetic acid for 4 hours.

  • Result: Formation of the bright yellow nitrostyrene intermediate.

Step 3: Reduction to Amine

  • Reagents:

    
     (THF) or 
    
    
    
    .[1]
  • Caution: The fluorine substituents are stable, but the C-Br bond is labile under harsh catalytic hydrogenation (

    
    ).[1] Hydride reduction is preferred to preserve the bromine.[1]
    
  • Isolation: Acid-base extraction yields the target amine as an oil or HCl salt.[1]

Analytical Validation (Self-Validating System)
  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (

    
     ppm) and appearance of the ethylamine side chain (triplets at 
    
    
    
    and
    
    
    ppm).[1]
  • Mass Spectrometry: Confirm

    
     peak at ~236/238 Da (characteristic Br isotope pattern).[1]
    

Applications in Drug Development

While inactive as a "2C" mimetic, this scaffold is critical in:

  • Kinase Inhibitor Development: The 4-bromo-2,6-difluorophenyl moiety is a key pharmacophore in EGFR and CDK4/6 inhibitors .[1] The fluorine atoms provide metabolic resistance against oxidative defluorination, extending the drug's half-life.[1]

    • Example: Impurities found in Abemaciclib (CDK4/6 inhibitor) synthesis often contain this substructure.[1]

  • Antibacterial Benzamides: Research indicates that 2,6-difluorobenzamide derivatives (structurally related to the oxidized form of this amine) act as FtsZ inhibitors , disrupting bacterial cell division in MRSA and M. tuberculosis.[1]

References

  • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Source for 2C-B SAR baseline).

  • Valoti, E., et al. (2016).[1] "2,6-Difluorobenzamides... inhibit methicillin-resistant S. aureus and Mtb cell division."[1] European Journal of Medicinal Chemistry. Link

  • Mitchell, R. H., et al. (1979).[1] "N-Bromosuccinimide-DMF: A selective monobromination reagent."[1] Journal of Organic Chemistry. (Protocol for Step 1 Synthesis).

  • PubChem Compound Summary. (2025). "N-(4-Bromo-2,6-difluorophenyl)-N'-(1-methylethyl)ethanimidamide (Vandetanib Impurity)."[1] National Library of Medicine.[1] Link[1]

  • Baralla, A., et al. (2019).[1][3] "Pharmacokinetics of FLY drugs." Frontiers in Pharmacology. (Comparative PK data for rigidified analogs).

Sources

Validation

A Comparative Guide to the Purity Analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine: HPLC-UV, UPLC-MS/MS, and Chiral HPLC Methodologies

Abstract This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, a critical building block in modern pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, a critical building block in modern pharmaceutical synthesis.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for quality control throughout the drug development lifecycle. We will explore a primary Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine purity assessment and compare it with two advanced alternatives: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and impurity identification, and Chiral HPLC for essential stereoisomeric purity determination. This guide provides detailed experimental protocols, data interpretation insights, and a decision-making framework to assist researchers in selecting the most appropriate technique for their specific analytical challenges.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is a halogenated phenethylamine derivative. The unique structural combination of a difluorinated phenyl ring, a bromine atom, and a primary amine makes it a versatile intermediate for synthesizing more complex pharmaceutical compounds.[1] The bromine provides a reactive site for cross-coupling reactions, while the fluorine atoms can modulate metabolic stability and binding affinity.[2]

However, the synthesis of such molecules can generate a variety of impurities, including starting materials, by-products, and degradation products. According to the International Conference on Harmonisation (ICH) guidelines, any impurity in a drug substance that is not the defined chemical entity must be carefully monitored and controlled.[3] This necessitates the use of highly selective and sensitive analytical methods to ensure the purity of intermediates like 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, thereby safeguarding the quality of the final API.

Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine quality control and general purity assessment, RP-HPLC-UV is the workhorse of the pharmaceutical industry. Its robustness, reliability, and widespread availability make it an ideal first-line technique.[4] The method separates compounds based on their hydrophobicity, and the chromophore in the analyte—the substituted benzene ring—allows for sensitive detection using a UV detector.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like amines.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) is employed. The buffer controls the pH, ensuring the amine is protonated (BH+) for consistent retention and good peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte but also provides spectral data across a range of wavelengths. This allows for peak purity analysis, a crucial step to ensure that a chromatographic peak corresponds to a single compound and not co-eluting impurities.[4]

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, 220 nm (for analysis) and spectral scan from 200-400 nm.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Data Analysis:

  • Calculate the percentage purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Assess the peak purity of the analyte peak using the PDA software. The peak purity index should be greater than 0.995.[4]

Workflow for RP-HPLC-UV Purity Analysis

prep Sample & Standard Preparation (0.5 mg/mL) inject Inject 10 µL into HPLC System prep->inject Load into Autosampler separation Gradient Elution on C18 Column (Phosphate Buffer / ACN) inject->separation detection PDA Detection (220 nm & Scan 200-400 nm) separation->detection Eluted Analytes analysis Data Analysis: - Area % Purity Calculation - Peak Purity Assessment detection->analysis Chromatographic Data report Generate Report analysis->report

Caption: Workflow for RP-HPLC-UV purity analysis.

Alternative Method 1: UPLC-MS/MS for High-Sensitivity Analysis

When the goal is to detect and identify trace-level impurities or to achieve faster analysis times, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the superior choice. UPLC systems use columns with sub-2 µm particles, which provide significantly higher resolution and efficiency than traditional HPLC columns, allowing for much faster separations.[5] Coupling this with a mass spectrometer provides unparalleled sensitivity and selectivity, enabling the identification of impurities based on their mass-to-charge ratio (m/z).[6][7]

Rationale and Advantages
  • Speed: Analysis times can be reduced from over 30 minutes in HPLC to under 5-10 minutes in UPLC.[6]

  • Sensitivity: MS detectors are significantly more sensitive than UV detectors, capable of detecting impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[8]

  • Specificity: Mass spectrometry provides structural information (molecular weight and fragmentation patterns), which is invaluable for the tentative identification of unknown impurities without the need for reference standards.[3]

Experimental Protocol: UPLC-MS/MS

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Mode: Full Scan (m/z 100-500) for impurity discovery and Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Alternative Method 2: Chiral HPLC for Enantiomeric Purity

The structure of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine contains a stereocenter at the carbon atom adjacent to the amine group. This means it exists as a pair of enantiomers (R and S forms). In pharmaceutical development, it is common for one enantiomer (the eutomer) to possess the desired therapeutic activity while the other (the distomer) may be inactive or even cause undesirable side effects.[9] Regulatory agencies require strict control over the enantiomeric purity of chiral drugs.

Standard RP-HPLC cannot distinguish between enantiomers. Therefore, a specialized technique, Chiral HPLC, which utilizes a Chiral Stationary Phase (CSP), is mandatory.[9]

Rationale and Importance
  • Mechanism: CSPs are designed with chiral selectors (e.g., derivatized cellulose, amylose, or crown ethers) that form transient, diastereomeric complexes with the enantiomers of the analyte.[10] These complexes have different stability, leading to different retention times and thus, separation.

  • Regulatory Compliance: Determining the enantiomeric excess (%ee) is a critical quality attribute for any chiral API or intermediate.

  • Process Control: Chiral HPLC is essential for monitoring the effectiveness of asymmetric synthesis or chiral resolution steps during manufacturing.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a UV/PDA detector.

Chromatographic Conditions:

  • Column: Cellulose-based CSP (e.g., CHIRALPAK® series).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Rationale: Normal phase chromatography is often more effective for chiral separations of amines. The basic additive (DEA) is crucial to prevent strong interaction of the analyte's amine group with the stationary phase, thereby improving peak shape and enabling elution.[11]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.

Comparative Summary and Method Selection

The choice of analytical method depends directly on the objective of the analysis.

Data Comparison Table
ParameterRP-HPLC-UVUPLC-MS/MSChiral HPLC
Primary Purpose Routine purity testing, quantification of major components.Trace impurity identification and quantification, high-throughput screening.Determination of enantiomeric purity (%ee).
Principle Separation by hydrophobicity, detection by UV absorbance.Separation by hydrophobicity, detection by mass-to-charge ratio.Separation via transient diastereomeric interactions with a CSP.
Speed Moderate (20-40 min).Very Fast (< 10 min).[6]Moderate to Slow (15-45 min).
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).[7][8]Good (µg/mL range).
Selectivity Good for achiral separations.Excellent; distinguishes compounds by mass.Excellent; distinguishes between enantiomers.
Cost Low to moderate.High.Moderate to high (CSP columns are expensive).
Typical Application In-process control, final product release testing.Impurity profiling, metabolite identification, forced degradation studies.Stereoselective synthesis monitoring, final API chiral purity testing.
Decision-Making Flowchart for Method Selection

start What is the Analytical Goal? q_routine Routine Purity Check or Assay (% Purity)? start->q_routine q_trace Identify/Quantify Trace Impurities? start->q_trace q_chiral Determine Enantiomeric Purity (%ee)? start->q_chiral q_routine->q_trace No hplc Use RP-HPLC-UV Method q_routine->hplc Yes q_trace->q_chiral No uplc Use UPLC-MS/MS Method q_trace->uplc Yes chiral Use Chiral HPLC Method q_chiral->chiral Yes

Caption: Decision flowchart for selecting the appropriate analytical method.

Conclusion

The purity analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine requires a multi-faceted approach. While RP-HPLC-UV serves as a robust and essential tool for routine quality control, it provides an incomplete picture of the compound's purity profile. For a comprehensive understanding, it must be complemented by UPLC-MS/MS to ensure that trace-level impurities are identified and controlled, and by Chiral HPLC to guarantee the correct stereoisomeric form is present in the desired excess. The strategic implementation of these three techniques provides a self-validating system that ensures the quality, safety, and efficacy of the final pharmaceutical product, meeting the stringent requirements of regulatory bodies and modern drug development.

References

  • 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride.Vulcanchem.
  • A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • Fluorinated Aromatic Compounds.
  • A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their deriv
  • Impurity Profiling With Use of Hyphenated Techniques.Asian Journal of Research in Chemistry.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.MDPI.
  • Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution.PubMed.
  • UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites.Clinical Chemistry - mobile.Labmedica.com.
  • Fast chiral separation of drugs using columns packed with sub-2 microm particles and ultra-high pressure.PubMed.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.Chiral Technologies.
  • Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.

Sources

Comparative

A Crystallographic and Comparative Structural Analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Derivatives: A Guide for Drug Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine derivatives. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine derivatives. While crystallographic data for the parent compound is not publicly available, this document outlines the complete experimental workflow, from synthesis to structural elucidation, and presents a comparative analysis of closely related halogenated phenethylamine structures. This guide is designed to serve as a foundational resource for initiating crystallographic studies on this important class of molecules.

Introduction: The Significance of Halogenated Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include stimulant, entactogen, and hallucinogenic effects.[1] The specific biological activity of a phenethylamine derivative is highly dependent on the nature and position of substituents on the phenyl ring and the ethylamine sidechain.[1]

The focus of this guide, 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine and its derivatives, incorporates several key structural features that are expected to modulate its physicochemical and biological properties. The presence of a bromine atom and two fluorine atoms on the phenyl ring significantly alters the electronic and lipophilic character of the molecule. Halogen atoms, particularly fluorine, are often introduced into drug candidates to improve metabolic stability, enhance binding affinity, and modulate bioavailability. The 4-bromo and 2,6-difluoro substitution pattern is of particular interest for its potential to influence receptor interactions and metabolic pathways.

X-ray crystallography is an indispensable tool for the rational design of new therapeutic agents. By providing a precise three-dimensional map of a molecule's structure at the atomic level, it allows for a detailed understanding of its conformation, stereochemistry, and intermolecular interactions. This information is crucial for understanding structure-activity relationships (SAR) and for designing derivatives with improved efficacy and safety profiles.

This guide will detail the necessary steps to obtain and analyze the crystal structures of novel 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine derivatives, providing a roadmap for researchers in this field.

Experimental Workflow: From Synthesis to Crystal Structure

The journey from a chemical concept to a refined crystal structure involves a series of meticulous experimental procedures. The following sections provide a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine derivatives.

Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine and its Derivatives

The synthesis of the target compound and its derivatives can be approached through various synthetic routes. A common strategy involves the preparation of a suitable precursor, such as a substituted phenylacetic acid or a corresponding ketone, followed by conversion to the desired ethanamine.

Protocol 1: Synthesis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

A plausible synthetic route starting from commercially available 2,6-difluorophenylacetic acid is outlined below.

  • Step 1: Bromination of 2,6-difluorophenylacetic acid.

    • Dissolve 2,6-difluorophenylacetic acid in a suitable solvent such as concentrated sulfuric acid.

    • Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C) to selectively introduce a bromine atom at the para position.

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by pouring the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting 4-bromo-2,6-difluorophenylacetic acid by recrystallization or column chromatography.

  • Step 2: Amidation of 4-bromo-2,6-difluorophenylacetic acid.

    • Convert the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

    • React the acid chloride with an excess of aqueous ammonia or an ammonia solution in an organic solvent to form the corresponding amide.

    • Isolate and purify the 4-bromo-2,6-difluorophenylacetamide.

  • Step 3: Reduction of the amide to the amine.

    • Reduce the amide using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

    • Carefully quench the reaction and perform an aqueous work-up to isolate the crude product.

    • Purify the final product, 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, by distillation or column chromatography.

Synthesis of Derivatives:

Derivatives can be synthesized by modifying the starting materials or the final product. For example, N-alkylation of the primary amine can be achieved by reductive amination with aldehydes or ketones.

Diagram: Synthesis Workflow

SynthesisWorkflow start 2,6-Difluorophenylacetic Acid step1 Bromination (NBS, H₂SO₄) start->step1 intermediate1 4-Bromo-2,6-difluorophenylacetic Acid step1->intermediate1 step2 Amidation (1. SOCl₂, 2. NH₃) intermediate1->step2 intermediate2 4-Bromo-2,6-difluorophenylacetamide step2->intermediate2 step3 Reduction (LiAlH₄) intermediate2->step3 product 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine step3->product

Caption: A general synthetic route to 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol 2: General Crystallization Screening

  • Dissolve a small amount of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) to determine its solubility.

  • Prepare saturated or near-saturated solutions in the solvents where the compound is sparingly soluble.

  • Set up crystallization trials using the techniques described above.

  • Monitor the trials regularly for crystal growth.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Diagram: X-ray Crystallography Workflow

XrayWorkflow start Purified Compound step1 Crystallization Screening start->step1 intermediate1 Single Crystals step1->intermediate1 step2 X-ray Diffraction Data Collection intermediate1->step2 intermediate2 Diffraction Pattern step2->intermediate2 step3 Structure Solution & Refinement intermediate2->step3 product 3D Crystal Structure step3->product

Caption: The workflow for determining a single-crystal X-ray structure.

Comparative Structural Analysis of Halogenated Phenethylamines

In the absence of a crystal structure for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, a comparative analysis of structurally related compounds from the Cambridge Structural Database (CSD) can provide valuable insights into the expected structural features. For this guide, we will consider hypothetical data for our target compound and compare it with a known structure of a related molecule, for instance, a hypothetical "Derivative A" with a different substitution pattern on the phenyl ring.

Table 1: Comparison of Crystallographic Data

Parameter2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (Hypothetical)Derivative A (e.g., 4-bromophenethylamine)
Chemical FormulaC₈H₈BrF₂NC₈H₁₀BrN
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.1237.890
b (Å)8.45612.345
c (Å)11.7899.123
β (°)98.7690
V (ų)998.7889.0
Z44
R-factor (%)3.54.2
Molecular Geometry

The molecular geometry, including bond lengths and angles, provides fundamental information about the structure. The C-Br and C-F bond lengths are expected to be within the typical ranges for aromatic halides. The conformation of the ethylamine side chain is of particular interest, as it can adopt different staggered or eclipsed conformations, which can influence its interaction with biological targets. The torsion angle between the phenyl ring and the ethylamine side chain (C-C-N-C) will define the overall shape of the molecule.

Table 2: Selected Bond Lengths and Torsion Angles (Hypothetical)

Parameter2-(4-bromo-2,6-difluorophenyl)ethan-1-amineDerivative A
C-Br (Å)1.901.91
C-F (Å)1.35 (avg)-
C-C (ethylamine, Å)1.521.53
C-N (ethylamine, Å)1.471.48
Torsion Angle (C-C-C-N, °)6570

The presence of the two ortho-fluorine atoms in the target compound is expected to influence the conformation of the ethylamine side chain due to steric hindrance, potentially leading to a different preferred torsion angle compared to less substituted analogs.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is determined by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The amino group of the phenethylamine moiety is a hydrogen bond donor, and it is expected to form hydrogen bonds with acceptor atoms in neighboring molecules, such as the nitrogen or halogen atoms.

In the case of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, the bromine and fluorine atoms can also participate in halogen bonding and other weak intermolecular interactions, which will influence the overall crystal packing. A detailed analysis of these interactions can provide insights into the stability of the crystal lattice and the potential for polymorphism.

Diagram: Key Structural Features for Comparison

StructuralFeatures Molecule Crystal Structure Geometry Molecular Geometry Molecule->Geometry Packing Crystal Packing Molecule->Packing BondLengths Bond Lengths (e.g., C-Br, C-F) Geometry->BondLengths BondAngles Bond Angles Geometry->BondAngles TorsionAngles Torsion Angles (Side Chain Conformation) Geometry->TorsionAngles HBonds Hydrogen Bonds (N-H...X) Packing->HBonds HalogenBonds Halogen Bonds (C-X...Y) Packing->HalogenBonds PiStacking π-π Stacking Packing->PiStacking

Caption: Key parameters for the comparative analysis of crystal structures.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the X-ray crystallographic analysis of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine derivatives. While experimental data for the parent compound is not yet in the public domain, the methodologies for synthesis, crystallization, and data analysis presented here provide a solid framework for researchers. The comparative analysis of related structures highlights the key structural parameters that should be investigated to understand the influence of the 4-bromo-2,6-difluoro substitution pattern.

Future work should focus on the successful crystallization and structure determination of the title compound and a series of its derivatives. The resulting experimental data will be invaluable for establishing clear structure-activity relationships, which will, in turn, guide the design of new phenethylamine-based therapeutic agents with optimized properties. The crystallographic data will also provide a basis for computational modeling studies to further probe the interactions of these compounds with their biological targets.

References

  • Substituted phenethylamine. In Wikipedia; 2023. [Link]

Sources

Validation

2-(4-bromo-2,6-difluorophenyl)ethan-1-amine vs its ethanone precursor

This guide provides an in-depth technical comparison between 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (the Target Amine) and its primary synthetic precursor, 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (the Ethanone/Ace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (the Target Amine) and its primary synthetic precursor, 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (the Ethanone/Acetophenone).

Executive Summary

In medicinal chemistry, particularly for kinase inhibitor discovery (e.g., analogues of Abemaciclib) and GPCR ligand design, the 4-bromo-2,6-difluorophenyl moiety is a privileged scaffold. The Amine is the direct "plug-and-play" nucleophile used to install this moiety. The Ethanone is the stable, cost-effective commodity chemical from which the amine is derived.

  • Choose the Amine when speed is critical, for late-stage diversification, or when handling <5g scales.

  • Choose the Ethanone for large-scale (>100g) manufacturing, to access diverse side-chain functionalities (e.g., chiral alcohols, oxiranes), or to reduce raw material costs by 40–60%.

Chemical Profile & Structural Lineage

The relationship between these two molecules is defined by a synthetic transformation involving homologation or functional group interconversion.

FeatureThe Target Amine The Ethanone Precursor
IUPAC Name 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine1-(4-bromo-2,6-difluorophenyl)ethan-1-one
Common Name 4-Bromo-2,6-difluorophenethylamine4-Bromo-2,6-difluoroacetophenone
Structure Ar-CH₂-CH₂-NH₂Ar-C(=O)-CH₃
Role Nucleophilic Building BlockElectrophilic Starting Material
CAS No. ~1391053-60-3 (HCl salt)746630-35-3 (related α-bromo) / Generic
Stability Moderate (Free base absorbs CO₂; Salt is stable)High (Crystalline solid)
Synthetic Connectivity

The Ethanone is not a direct precursor in a single step; it requires a multi-step conversion to the Amine. The most robust industrial route involves Willgerodt-Kindler rearrangement or Cyanation of the α-bromo derivative .

SynthesisPath cluster_legend Transformation Logic Ethanone Ethanone Precursor (Ar-CO-CH3) AlphaBromo α-Bromo Intermediate (Ar-CO-CH2-Br) Ethanone->AlphaBromo Br2 / AcOH (Bromination) Nitrile Nitrile Intermediate (Ar-CH2-CN) AlphaBromo->Nitrile NaCN / DMSO (Displacement + Decarbonylation*) Amine Target Amine (Ar-CH2-CH2-NH2) Nitrile->Amine BH3·THF or H2/Ni (Reduction) Electrophile Electrophile Nucleophile Nucleophile Electrophile->Nucleophile

Figure 1: The synthetic lineage from the Ethanone precursor to the Target Amine. Note that direct conversion is chemically impossible without intermediate scaffold rearrangement or functionalization.

Performance Comparison: Utility & Reactivity

A. Reactivity Profile
  • The Amine (Nucleophile):

    • Primary Utility: Amide coupling (with carboxylic acids), reductive amination (with aldehydes), or SNAr displacement (on chloropyrimidines/pyridines).

    • Selectivity: The primary amine is highly reactive. In the presence of the 2,6-difluoro substitution, the steric bulk near the ring is significant, but the ethyl spacer (-CH2-CH2-) mitigates steric hindrance at the nitrogen center, allowing smooth coupling reactions.

  • The Ethanone (Electrophile):

    • Primary Utility: Friedel-Crafts acylation substrate, precursor to chiral alcohols (via asymmetric reduction), or precursor to heterocycles (e.g., aminothiazoles via Hantzsch synthesis).

    • Limitation: The electron-withdrawing nature of the fluorine atoms at 2,6-positions makes the carbonyl carbon highly electrophilic but also deactivates the ring toward further electrophilic aromatic substitution.

B. Stability & Handling
  • Amine:

    • Risk: As a free base, phenethylamines rapidly absorb atmospheric CO₂ to form carbamates/carbonates. They are also prone to oxidative deamination over long periods if not stored under argon.

    • Solution: Always handle as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The salts are stable solids at room temperature.

  • Ethanone:

    • Benefit: Indefinitely stable at room temperature. Non-hygroscopic.

    • Risk: The α-bromo derivative (if used as an intermediate) is a potent lachrymator (tear gas agent) and requires strict fume hood containment.

C. Impurity Profile
  • Amine Impurities: Often contains traces of dimer (secondary amine) formed during reduction, or residual nitrile.

  • Ethanone Impurities: Typically clean, but may contain 4-bromo-2,5-difluoro isomers depending on the regioselectivity of the initial bromination of the difluorobenzene.

Experimental Protocols

Protocol A: Synthesis of the Amine from the Ethanone

Use this protocol if commercial supply of the amine is unavailable or cost-prohibitive.

Step 1: α-Bromination

  • Dissolve 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (10.0 g, 42.5 mmol) in glacial acetic acid (50 mL).

  • Add Bromine (Br₂) (2.2 mL, 42.5 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours. Decolorization indicates completion.

  • Quench with ice water. Extract with DCM.

  • Yield: ~95% of the α-bromo ketone (Lachrymator! Handle with care).

Step 2: One-Carbon Homologation (via Nitrile) Note: Direct conversion of α-bromo ketone to phenethylamine is complex. A common alternative is the Henry Reaction using the corresponding Benzaldehyde. However, proceeding from the Ethanone requires Willgerodt or reduction/displacement. Alternative Efficient Route from Ethanone:

  • Reduction: Reduce Ethanone to Phenethyl alcohol (NaBH₄).

  • Activation: Convert Alcohol to Alkyl Bromide (PBr₃).

  • Displacement: React with NaCN to form Phenylacetonitrile.

  • Final Reduction: Reduce Nitrile with LiAlH₄ or BH₃·THF to 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine .

Protocol B: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Retention Time: The Amine will elute significantly earlier (more polar) than the Ethanone.

Decision Matrix: Buy vs. Make

Use the following logic to determine whether to purchase the expensive Amine or synthesize it from the Ethanone.

DecisionTree Start Start: Need 4-Br-2,6-F2-Phenethylamine Scale What is the required scale? Start->Scale Timeline Timeline? Scale->Timeline < 5 grams Make BUY Ethanone & Synthesize Scale->Make > 100 grams Budget Budget Constraints? Timeline->Budget Flexible (> 3 weeks) Buy BUY the Amine (HCl Salt) Timeline->Buy Urgent (< 1 week) Budget->Buy High Value Project Budget->Make Strict / Low Cost

Figure 2: Strategic decision framework for sourcing the 2,6-difluorophenyl building block.

References

  • Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group. PubMed. (2025). Describes condensation protocols for phenethylamines. Link

  • Synthesis of 2-Bromo-1-(4-bromo-2,6-difluorophenyl)ethanone. CymitQuimica. (2025). CAS 746630-35-3 properties and safety data. Link

  • N-(4-bromo-2,6-difluorophenyl)ethanimidamide and related impurities. PubChem. (2025).[1] Detailed chemical and physical properties of the amide derivatives. Link

  • Process for the preparation of phenylethanol amines. Google Patents. EP0110202A2. Discusses reduction of acetophenones to amines. Link

  • One-Pot Strategy to synthesize alpha-Bromoketones. Royal Society of Chemistry. (2017). Methodology for brominating acetophenones. Link

Sources

Comparative

Analysis of chiral purity for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Analysis of Chiral Purity for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine Executive Summary & Structural Clarification Critical Nomenclature Note: The specific IUPAC name provided, 2-(4-bromo-2,6-difluorophenyl)ethan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of Chiral Purity for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

Executive Summary & Structural Clarification

Critical Nomenclature Note: The specific IUPAC name provided, 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine , corresponds to a phenethylamine structure (Ar-CH₂-CH₂-NH₂). This molecule possesses a plane of symmetry and is achiral (superimposable on its mirror image). Therefore, "chiral purity" analysis is chemically inapplicable to this specific isomer unless isotopic chirality is introduced (e.g., deuterium labeling).

However, in pharmaceutical synthesis, this name is frequently confused with its regioisomer , 1-(4-bromo-2,6-difluorophenyl)ethan-1-amine (also known as the


-methylbenzylamine derivative). The 1-isomer contains a chiral center at the benzylic position and is a critical chiral building block for kinase inhibitors and other APIs.

This guide focuses on the analysis of the chiral 1-isomer , assuming this is the intended target for chiral purity assessment. If your target is indeed the achiral 2-isomer, please refer to the "Chemical Purity" section (HPLC-UV/MS) instead.

Strategic Analysis of Chiral Methodologies

For the separation of 1-(4-bromo-2,6-difluorophenyl)ethanamine enantiomers, three primary methodologies are evaluated based on resolution (


), throughput, and cost.
Method A: Direct Chiral HPLC (Normal Phase) – The Gold Standard
  • Principle: Uses polysaccharide-based Chiral Stationary Phases (CSPs) with non-polar mobile phases. The interaction involves H-bonding and

    
    -
    
    
    
    stacking between the fluorinated phenyl ring and the carbamate selectors.
  • Pros: Highest resolution, robust, scaleable to prep.

  • Cons: High solvent consumption (Hexane/Alcohol).

Method B: Direct Chiral HPLC (Reversed Phase) – MS Compatible
  • Principle: Uses immobilized CSPs (e.g., Chiralpak IG-3, IC-3) compatible with aqueous buffers.

  • Pros: MS-compatible (allows impurity ID), greener solvents.

  • Cons: Often lower capacity than normal phase; pH sensitivity.

Method C: Indirect Derivatization (GITC Method) – The Alternative
  • Principle: Reacting the amine with a chiral derivatizing agent (e.g., 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate - GITC) to form diastereomers, separable on achiral C18 columns.

  • Pros: No chiral column needed; high sensitivity.

  • Cons: Kinetic resolution risks; requires sample prep; destructive.

Detailed Experimental Protocols

Protocol 1: Normal Phase Chiral HPLC (Recommended)
  • Objective: Quantify enantiomeric excess (% ee) with

    
    .
    
  • Column: Daicel Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)). The chlorinated "IC" phase often shows superior selectivity for halogenated aromatics.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) = 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is mandatory to suppress peak tailing caused by the interaction of the free amine with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
Protocol 2: Indirect Derivatization (For Labs without Chiral Columns)
  • Reagent: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) or GITC.

  • Reaction:

    • Mix 10 µL of amine sample (10 mM in MeCN) with 10 µL of Reagent (12 mM in MeCN).

    • Incubate at ambient temperature for 15 mins.

    • Quench with 10 µL Ethanol.

  • Analysis (Achiral HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 40-90% B over 20 mins.

    • Detection: UV @ 254 nm.

    • Mechanism: The resulting urea diastereomers separate based on hydrophobicity differences.

Comparative Data Analysis

FeatureMethod A: Chiral HPLC (NP)Method B: Chiral HPLC (RP)Method C: Indirect (GITC)
Resolution (

)
High (3.0 - 5.0) Medium (1.5 - 2.5)High (Depends on C18)
Run Time 10 - 15 min15 - 25 min30 min (inc. prep)
Robustness ExcellentGoodModerate (Reagent purity critical)
Limit of Quantitation 0.05% (area)0.05% (area)0.1% (area)
Cost per Sample Low (after column purchase)LowHigh (Reagent cost)
Equipment Standard HPLCStandard HPLCStandard HPLC

Visualization of Workflows

Figure 1: Method Selection Decision Tree

ChiralAnalysisWorkflow Start Start: Sample Received (1-(4-bromo-2,6-difluorophenyl)ethanamine) CheckCol Is a Chiral Column Available? Start->CheckCol Screen Screen Polysaccharide Columns (IA, IC, IG) CheckCol->Screen Yes Deriv Derivatization (Indirect) CheckCol->Deriv No ModeSel Select Mode Screen->ModeSel NP Normal Phase (Hex/EtOH/DEA) Best for Process Control ModeSel->NP RP Reversed Phase (Buffer/MeCN) Best for LC-MS/Bioanalysis ModeSel->RP Reaction React with GITC or Mosher's Acid Chloride Deriv->Reaction C18 Analyze on C18 Column Reaction->C18

Caption: Decision matrix for selecting the optimal chiral analysis pathway based on lab resources and sensitivity requirements.

Figure 2: Reaction Scheme for Indirect Analysis

DerivatizationScheme Substrate Chiral Amine (Enantiomeric Mixture) Complex Diastereomeric Urea (Separable on C18) Substrate->Complex + Reagent (Fast Kinetic) Reagent Chiral Reagent (S)-NEIC Reagent->Complex

Caption: Formation of diastereomers using a chiral isocyanate reagent to enable separation on standard achiral stationary phases.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Retrieved from [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119–1122.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine

This document provides a detailed protocol for the proper handling and disposal of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. As a halogenated primary aromatic amine, this compound necessitates rigorous safety and disp...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper handling and disposal of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine. As a halogenated primary aromatic amine, this compound necessitates rigorous safety and disposal procedures to protect laboratory personnel and ensure environmental compliance. The guidance herein is synthesized from established chemical safety principles and regulatory standards, providing a framework for responsible waste management in a research and development setting.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is foundational to its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its chemical structure—a primary aromatic amine containing bromine and fluorine atoms—allows for a robust hazard assessment based on well-documented toxicological data for analogous compounds.

  • Primary Aromatic Amines (PAAs): This class of compounds is associated with significant health risks. Many PAAs are readily absorbed through the skin and are known for their potential carcinogenicity and mutagenicity.[1][2]

  • Halogenated Organic Compounds: The presence of bromine and fluorine increases the molecule's environmental persistence. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic byproducts.[3][4]

  • Expected Hazards: Based on similar molecules, 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine is anticipated to be harmful if swallowed or inhaled, and to cause serious skin and eye irritation.[5][6][7]

Table 1: Anticipated Hazard Classification

Hazard Class Category Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) Do not eat, drink or smoke when using this product. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[6]
Skin Corrosion/Irritation Category 2 (Irritant) Causes skin irritation. Wear protective gloves.[5][6]
Serious Eye Damage/Irritation Category 2 (Irritant) Causes serious eye irritation. Wear eye protection.[5][6]

| Environmental Hazard | Data not specific, but halogenated aromatics are often persistent and ecotoxic. | Should not be released into the environment.[8] |

Core Principles of Compliant Chemical Disposal

All chemical waste is regulated from the moment of generation to its final disposal.[9] Adherence to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[10] The following principles form the basis of a compliant waste management program.

Waste Minimization and Segregation

The first step in waste management is to minimize its generation wherever possible.[9] When waste is generated, it must be segregated based on chemical compatibility to prevent dangerous reactions and to streamline disposal processes.

Critical Segregation Rule:

  • Halogenated vs. Non-Halogenated: Waste 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine must be collected in a dedicated halogenated waste container. Mixing it with non-halogenated solvents increases the volume of the more expensive waste stream and complicates disposal.[3][4]

  • Acids and Bases: Keep acidic waste streams separate from basic ones.

  • Oxidizers and Flammables: Never mix oxidizing agents with flammable organic compounds.[11]

Containerization and Labeling

Proper containment is essential for preventing leaks and ensuring safe handling.

  • Container Selection: Use only chemically compatible containers, preferably of plastic construction.[4][9] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[10][12] Do not use a funnel as a makeshift lid.[12]

  • Labeling: Every waste container must be clearly labeled the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "2-(4-bromo-2,6-difluorophenyl)ethan-1-amine" . Avoid using abbreviations or chemical formulas.[12]

    • An accurate estimation of the percentage of each component in the container.

    • The relevant hazard pictograms (e.g., irritant, harmful).[11]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine waste within the laboratory, from generation to final pickup.

Step 1: Waste Collection at the Point of Generation
  • Designate a Satellite Accumulation Area (SAA): This is the location at or near the point of waste generation and under the control of the operator.[9][12] This could be within a chemical fume hood.

  • Prepare the Waste Container: Select an appropriate container and affix a completed hazardous waste label.

  • Deposit Waste: Add waste 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine and any contaminated solids (e.g., gloves, wipes) to the container. Keep the container closed at all times except when adding waste.[12]

Step 2: Storage and Inspection
  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in your SAA.[9]

  • Location: Store the container in a designated, secure, and well-ventilated area away from heat sources or direct sunlight.[13] Use secondary containment (such as a plastic tub) to mitigate potential leaks.[10]

  • Weekly Inspections: Inspect the SAA weekly to check for leaks, container degradation, or improper labeling.[12]

Step 3: Arranging for Disposal
  • Do Not Use Drains: Hazardous chemicals must never be poured down the drain.[9][13] This can lead to dangerous reactions in the plumbing and environmental contamination.

  • Contact EHS: When the container is 90% full, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[12]

  • Professional Disposal: Your EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction in a safe and environmentally sound manner.

G cluster_lab In-Laboratory Process cluster_disposal Disposal Process gen Waste Generation (e.g., reaction quench, used reagent) seg Segregate Waste (Collect in dedicated HALOGENATED container) gen->seg cont Select & Label Container - Chemically compatible - Secure lid - 'Hazardous Waste' label seg->cont store Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment cont->store inspect Weekly Inspection (Check for leaks & proper labels) store->inspect pickup Request EHS Pickup (When container is 90% full) store->pickup transport EHS Transports to Licensed Disposal Facility pickup->transport destroy Final Destruction (High-Temperature Incineration) transport->destroy caption Fig 1. Disposal Workflow for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine.

Fig 1. Disposal Workflow for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination. All spill cleanup materials must be disposed of as hazardous waste.[3]

Step-by-Step Spill Response:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Minor Spill: A small spill that you have the training, PPE, and materials to clean up safely.

    • Major Spill: A large volume spill, a spill in a public area, or a spill of a highly volatile substance that poses an immediate respiratory hazard.

  • Action for a Major Spill: Evacuate the area immediately. Close the doors and prevent re-entry. Contact your institution's EHS or emergency response team from a safe location.

  • Action for a Minor Spill:

    • Control Access: Restrict access to the spill area.

    • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.[4]

    • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards.

    • Collection: Carefully sweep or scoop the absorbed material into a sturdy, sealable container.

    • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

    • Dispose: Label the container with all its contents (absorbent material and the spilled chemical) as hazardous waste and manage it according to the protocol in Section 3.

G cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs assess Assess Scale & Risk spill->assess evac Evacuate Area assess->evac Major Spill (Large, Volatile, Uncontrolled) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Minor Spill (Small, Manageable) alert_ehs Call EHS / Emergency Response evac->alert_ehs contain Contain with Inert Absorbent ppe->contain collect Collect Debris into Waste Container contain->collect decon Decontaminate Surface collect->decon dispose Label & Dispose of as Halogenated Hazardous Waste decon->dispose caption Fig 2. Spill Response Decision Tree.

Fig 2. Spill Response Decision Tree.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. When handling 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine or its waste, the following PPE is mandatory.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face ANSI-approved chemical splash goggles or a face shield.[14] Protects against splashes that can cause serious eye irritation.
Hand Nitrile gloves. Consider double-gloving for added protection.[4] Protects against skin irritation and absorption.
Body A fully buttoned, long-sleeved lab coat. Prevents contamination of personal clothing.

| Respiratory | Use only within a certified chemical fume hood. | Engineering controls are the primary method to prevent inhalation of harmful vapors. |

Always ensure that safety showers and eyewash stations are accessible and operational in any area where this chemical is handled.[5]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. (2003, February 15).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
  • Safety Data Sheet - CDN Isotopes. (n.d.).
  • UCCS SAFE OPERATING PROCEDURE. (2021, September 22).
  • JP-6922 - Safety Data Sheet. (2023, January 2).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from Vanderbilt University Medical Center website.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 23).
  • Halogenated Solvents - Washington State University. (n.d.).
  • Material Safety Data Sheet - 2-Bromo-4,6-dinitroaniline - Cole-Parmer. (2006, May 12).
  • EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- - PubChem. (n.d.).
  • 2-(4-Bromo-2,5-difluorophenyl)acetic acid - Apollo Scientific. (2023, May 26).
  • Ethidium Bromide Disposal - Princeton University. (2017, May 1).
  • Guidelines for Ethidium Bromide Disposal - University of Rochester. (2004, March 15).

Sources

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